Uroxanthin
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-indol-3-yl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8/h1-5,9H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFFHSIDQOFMLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2642-37-7 (mono-potassium salt) | |
| Record name | Indican | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701043787 | |
| Record name | Indoxyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indoxyl sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
487-94-5, 1336-79-4 | |
| Record name | Indoxyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indican | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indican | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoxyl sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07992 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indoxyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDOXYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT0QA88913 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indoxyl sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Unveiling the Yellow Hue: A Historical and Technical Guide to the Discovery of Uroxanthin in Urine
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the historical context surrounding the discovery of uroxanthin, a term that marks a pivotal moment in the nascent field of clinical chemistry. We will explore the key figures, the experimental methods of the era, and the conceptual understanding that led to the identification of this urinary component, later understood to be indican (B1671873).
Introduction: The Dawn of Chemical Urinalysis
The 19th century witnessed a paradigm shift in medical diagnostics, moving from purely observational uroscopy to the chemical analysis of urine. This transition was driven by the burgeoning field of organic chemistry and the quest to understand the physiological and pathological processes of the human body. It was within this environment of scientific inquiry that the yellow pigment of urine, a long-observed but little-understood phenomenon, came under scrutiny. The investigation into this "coloring matter" laid the groundwork for understanding metabolic pathways and the diagnostic potential of urinalysis.
The Discovery of this compound: The Work of Johann Florian Heller
The term "this compound" was coined by the Austrian chemist and physician Johann Florian Heller in the mid-19th century.[1] Heller is considered one of the founders of modern clinical chemistry.[1] He identified this compound as a yellow substance present in small amounts in healthy urine but in significantly larger quantities in the urine of diseased individuals.[1]
Heller's crucial observation was that the action of strong acids on this "this compound" produced two new, distinct pigments: a blue one he named uroglaucin (later identified as indigo (B80030) blue) and a red one called urrhodin (later identified as indigo red).[1] These colorful products provided a tangible, albeit qualitative, marker for the presence and relative abundance of the precursor substance. It was later established that Heller's "this compound" was, in fact, indican (indoxyl sulfate), a product of tryptophan metabolism.[1]
Experimental Protocols: Heller's Test for this compound (Indican)
One of the earliest and most significant experimental protocols for the detection of this compound was "Heller's Test." This qualitative test provided a method to observe the transformation of the colorless indican in urine into its colored oxidation products.
Principle: The test is based on the acid hydrolysis of indican (this compound) to indoxyl, followed by the oxidation of indoxyl by a strong oxidizing agent (nitric acid) to form the colored compounds indigo blue (uroglaucin) and indigo red (urrhodin).
Reagents:
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Nitric Acid (HNO₃)
Procedure:
-
To a small volume of urine (approximately 2-5 mL) in a test tube, an equal volume of concentrated hydrochloric acid was added.
-
A few drops of concentrated nitric acid were then added to the mixture.
-
The solution was gently heated.
-
A color change to violet, blue, or red indicated the presence of indican (this compound).[1]
This test, while simple by modern standards, was a significant advancement, allowing for the consistent detection of what was then considered a key pathological indicator in urine.
Data Presentation: Qualitative Observations of this compound
Quantitative analysis of urinary components was in its infancy in the 19th century. As such, the data from this period are primarily qualitative and observational. Heller's findings on this compound can be summarized as follows:
| Condition | This compound (Indican) Level |
| Healthy Individuals | Small quantity |
| Diseased Individuals | Large quantities |
Note on Quantitative Data: Extensive searches for specific quantitative data on this compound or indican concentrations in urine from the 19th century did not yield numerical values. The analytical chemistry of the time lacked the techniques for precise quantification of such organic molecules in complex biological fluids. The assessment of "small" versus "large" quantities was based on the intensity of the color reaction in tests like Heller's.
Visualization of the Discovery Process
The following diagram illustrates the conceptual workflow of Heller's discovery and the relationships he established between this compound and its colored derivatives.
Conclusion
The discovery and initial characterization of this compound by Johann Florian Heller represent a significant milestone in the history of clinical chemistry. Although the terminology has evolved, with "this compound" being superseded by "indican," Heller's work laid the foundation for understanding the clinical significance of this urinary metabolite. His development of a simple, colorimetric test provided physicians of the era with a valuable tool for probing the internal state of the body. This early research into urinary pigments underscores the importance of fundamental chemical investigation in advancing medical diagnostics and our understanding of human physiology and disease.
References
Unraveling Uroxanthin: A Technical Guide to its Role in Early Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the historical context of uroxanthin, an archaic term in the study of metabolic pigments, and its relationship to the modern understanding of urochrome, the primary determinant of urine's yellow color. We explore the pioneering work of 19th-century physiological chemist John Louis William Thudichum, who is credited with early investigations into this substance. This document provides a detailed examination of the experimental protocols of the era, offering a window into the nascent field of biochemistry. Quantitative data, where available from historical records, is presented, and key conceptual frameworks and experimental workflows are visualized through diagrams rendered in the DOT language. This guide serves as a comprehensive resource for researchers interested in the historical foundations of metabolic research and the evolution of our understanding of endogenous pigments.
Introduction: The Enigma of this compound
In the annals of early metabolic research, the term "this compound" emerges as a descriptor for the yellow pigment of urine. Coined in an era when the tools of chemical analysis were still in their infancy, the precise nature of this compound was a subject of considerable investigation. Today, the term is largely obsolete, having been superseded by "urochrome" and, more specifically, "urobilin."[1][2] However, an exploration of the historical work on this compound provides valuable insights into the development of biochemical thought and experimental practice.
The most prominent figure in this area of research is John Louis William Thudichum, a physician and chemist who conducted extensive studies on the chemical composition of the brain and other biological materials.[3] His investigations into the pigments of urine laid the groundwork for future studies, even as the terminology he employed has fallen out of common use. This guide will revisit Thudichum's work and the broader context of 19th-century urine analysis to provide a detailed technical overview of the subject.
From this compound to Urobilin (B239242): A Shift in Understanding
Thudichum's initial work on urinary pigments led him to identify a substance he termed "this compound." He proposed that this was the primary coloring agent in healthy urine and, intriguingly, a "chromogen" capable of producing other colors. Under the influence of acids, he observed the formation of a blue pigment ("uroglaucin") and a red pigment ("urrhodin").
This early conceptualization of a single precursor giving rise to multiple colored compounds reflects the nascent state of metabolic science. It is now understood that the yellow color of urine is primarily due to urobilin, a degradation product of heme.[1][2] The historical term "urochrome" is often used synonymously with urobilin.[1][2] The relationship between Thudichum's "this compound" and the modern understanding of urobilin is that the former was an early, and likely impure, preparation of the latter.
The following diagram illustrates the historical perspective on the transformation of this compound as proposed in early studies.
Quantitative Analysis of Urinary Pigments in the 19th Century
The quantitative analysis of urinary constituents in the 19th century was a challenging endeavor, limited by the available technology. While precise quantification of pigments like this compound was not feasible in the modern sense, researchers of the era did attempt to measure the relative amounts of various substances in urine. These early efforts laid the foundation for the development of clinical chemistry.
Historical records of specific quantitative data for "this compound" are scarce. However, the table below presents a summary of the typical composition of normal human urine as understood in the late 19th and early 20th centuries. This provides context for the environment in which this compound was studied.
| Constituent | Average Quantity (per 1000 parts of Urine) |
| Water | 950.00 |
| Urea | 23.30 |
| Uric Acid | 0.50 |
| Creatinine | 1.00 |
| Hippuric Acid | 0.40 |
| Sodium Chloride | 8.00 |
| Phosphoric Acid | 2.50 |
| Sulfuric Acid | 1.50 |
| Lime and Magnesia | 0.80 |
| Coloring Matter (Urochrome) | Trace Amounts |
Note: The values presented are approximations based on historical texts and should be considered within the context of the analytical methods of the time.
Experimental Protocols of the Era
The isolation and characterization of substances from biological fluids in the 19th century relied on a combination of precipitation, extraction, and qualitative chemical tests. The following protocols are reconstructed based on the methodologies described in J.L.W. Thudichum's "A Manual of Chemical Physiology" (1872) and other contemporary sources, which would have been used to study "this compound" (referred to as urochrome in his later work).
Protocol for the Isolation of Urochrome (this compound)
This protocol outlines a multi-step process for the isolation of the primary yellow pigment from urine.
Objective: To isolate a concentrated form of the yellow urinary pigment (urochrome/uroxanthin) for further chemical and physical analysis.
Materials:
-
Large quantities of fresh, normal human urine
-
Milk of lime (a suspension of calcium hydroxide (B78521) in water)
-
Oxalic acid solution
-
Hydrochloric acid (HCl)
-
Absolute alcohol
-
Ether
-
Animal charcoal (activated carbon)
-
Filter paper and funnels
-
Evaporating dishes
-
Water bath
Methodology:
-
Precipitation of Phosphates:
-
To a large volume of fresh urine, add milk of lime in slight excess to precipitate the earthy phosphates.
-
Allow the precipitate to settle, then decant the supernatant fluid.
-
Wash the precipitate with water and filter. The filtrate, which is now alkaline and contains the urochrome, is carried forward.
-
-
Removal of Lime and Concentration:
-
To the alkaline filtrate, carefully add a solution of oxalic acid to precipitate the excess lime as calcium oxalate (B1200264).
-
Filter off the calcium oxalate precipitate.
-
Evaporate the filtrate on a water bath to a syrupy consistency.
-
-
Acidification and Extraction:
-
To the concentrated syrup, add a small amount of hydrochloric acid to liberate the urochrome.
-
Add a large excess of absolute alcohol to the acidified syrup. This will precipitate most of the inorganic salts.
-
Filter the alcoholic solution to remove the precipitated salts.
-
-
Purification with Animal Charcoal:
-
Treat the alcoholic filtrate with animal charcoal to decolorize it partially and remove other impurities. The amount of charcoal should be carefully controlled to avoid excessive loss of the pigment.
-
Filter the solution to remove the charcoal.
-
-
Final Isolation:
-
Evaporate the alcoholic solution to dryness on a water bath.
-
The resulting residue contains a concentrated, albeit still impure, preparation of urochrome.
-
Further purification can be attempted by repeated solution in alcohol and precipitation with ether.
-
The following diagram illustrates the workflow for this historical isolation protocol.
References
- 1. Breaking the Stone Age: The History of Bladder Stone Treatment - Didusch Museum [urologichistory.museum]
- 2. Full text of "The book of Psalms of David the king and prophet : ...disposed according to the rhythmical structure of the original ; with three essays" [archive.org]
- 3. Uroscopy - Wikipedia [en.wikipedia.org]
Unraveling the Genesis of Uroxanthin: A Technical Guide to Early Theories
For Immediate Release
This in-depth technical guide illuminates the nascent theories surrounding the origin of uroxanthin, a urinary pigment that intrigued nineteenth and early twentieth-century scientists. Geared towards researchers, scientists, and professionals in drug development, this document meticulously explores the foundational hypotheses, experimental methodologies, and early quantitative data that paved the way for our modern understanding of tryptophan metabolism.
Introduction: The Enigma of Blue Urine
The appearance of a blue pigment in urine, often identified as indigo (B80030), was a curious phenomenon that prompted early scientific investigation. This pigment, or its precursor, was termed "this compound" by some early researchers. The central question that drove initial studies was its origin within the human body. Early theories coalesced around the idea of intestinal putrefaction of dietary components, a concept that laid the groundwork for understanding the intricate relationship between gut microbiota, protein digestion, and metabolic end products.
Foundational Theories on the Origin of this compound (Indican)
The early exploration of this compound, more commonly referred to as indican (B1671873) (indoxyl sulfate) in later literature, was pioneered by a handful of visionary chemists and physicians. Their work, though lacking the sophisticated tools of modern science, established the fundamental principles of its formation.
Arthur Hill Hassall (1854): The "Frequent Occurrence of Indigo in Human Urine"
Dr. Arthur Hill Hassall was among the first to systematically document the presence of indigo in urine. His research, communicated to the Royal Society in 1854, moved the observation from a mere curiosity to a subject of scientific inquiry.[1][2][3]
Core Hypothesis: Hassall proposed that the blue pigment, which he identified as indigo, was not an externally introduced substance but was formed within the body. He linked its appearance to certain pathological states and dietary factors, suggesting a metabolic origin. He observed that the formation of the blue pigment often occurred after the urine had been voided and exposed to air, indicating the presence of a colorless precursor.
Logical Framework of Hassall's Hypothesis
References
- 1. Unpublished paper, 'On the frequent occurence of indigo in human urine and on its chemical and physiological relations' by Arthur Hill Hassall | The Royal Society: Science in the Making [makingscience.royalsociety.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
Uroxanthin: A Historical Perspective on a Urinary Biomarker for Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of urine, or uroscopy, is one of the oldest diagnostic practices in medicine, with its roots in ancient civilizations. For centuries, the color of urine was considered a primary indicator of a patient's health, a window into the internal workings of the body. Central to this practice was the observation of the yellow pigment, which was historically referred to by various names, including the now-obsolete term "uroxanthin." This guide delves into the historical significance of this compound, now known as urochrome, as a biomarker for disease. It provides a technical overview of the early scientific investigations into its nature, the experimental methods used for its assessment, and its perceived role in various pathological states, particularly during the 19th and early 20th centuries. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the historical context of this urinary biomarker, which laid the groundwork for modern clinical chemistry and the ongoing search for novel biomarkers.
The Identity of this compound: From Obsolete Term to Scientific Understanding
The term "this compound" is now considered obsolete in the scientific literature.[1] Historical medical texts used it to describe the yellow pigment of urine.[2] Modern science has identified this pigment primarily as urochrome , a breakdown product of hemoglobin.[3][4][5] The terms urobilin (B239242) and urochrome are often used interchangeably in historical and even some modern texts to refer to the yellow pigment.[6][7]
The pioneering work in the chemical characterization of this urinary pigment was conducted by the German-British physician and scientist Johann Ludwig Wilhelm Thudichum in the latter half of the 19th century. His extensive research, detailed in publications such as "A Treatise on the Pathology of the Urine" (1858 and subsequent editions) and "A Manual of Chemical Physiology" (1872), laid the foundation for our understanding of urochrome.[1][6] Thudichum is credited with isolating and naming urochrome, recognizing it as the principal coloring matter of urine.[6]
Historical Significance as a Biomarker for Disease
Before the advent of more sophisticated diagnostic techniques, the color of urine was a critical, albeit rudimentary, biomarker. The intensity of the yellow color, attributed to the concentration of urochrome, was qualitatively or semi-quantitatively assessed to diagnose and prognosticate various diseases.[8] The practice of uroscopy, which dates back to ancient times, was systematized in the medieval period with the creation of "urine wheels." These charts correlated different urine colors with specific diseases, offering a standardized, though often inaccurate, diagnostic guide.[9][10]
In the 19th and early 20th centuries, with the rise of chemical pathology, the link between urochrome and disease was investigated more scientifically. Increased urochrome levels, resulting in darker yellow urine, were commonly associated with:
-
Febrile Diseases: Conditions accompanied by fever were widely reported to produce urine with a higher concentration of urochrome.[11] This was thought to be due to an increased metabolic rate and tissue breakdown.
-
Jaundice and Liver Diseases: While the presence of bilirubin (B190676) in the urine (bilirubinuria) is a more specific marker for certain liver conditions, the overall color of urine was a key diagnostic feature. In cases of obstructive jaundice, where bilirubin is prevented from reaching the gut, the production of urobilinogen (B88839), the precursor to urochrome, is reduced, leading to paler urine. Conversely, in hemolytic jaundice, where there is an excess breakdown of red blood cells, the production of urobilinogen and subsequently urochrome can be increased, leading to darker urine.[4][12]
Quantitative Data Presentation
Historical records on the quantitative analysis of urochrome are scarce and lack the precision of modern laboratory methods. The data presented below is a summary of the qualitative and semi-quantitative observations frequently cited in 19th and early 20th-century medical literature.
| Pathological Condition | Observed Urochrome Levels (Qualitative) | Associated Urine Color | Historical Interpretation |
| Febrile States (e.g., Typhoid, Pneumonia) | Increased | Dark Yellow to Reddish-Brown | Indication of heightened metabolism and "wasting" of tissues. |
| Hemolytic Jaundice | Increased | Dark Yellow to Orange | Sign of excessive breakdown of red blood cells. |
| Obstructive Jaundice | Decreased | Pale Yellow to Colorless | Indication of a blockage in the bile ducts. |
| Chronic Wasting Diseases (e.g., Tuberculosis) | Increased | Dark Yellow | A sign of the body consuming its own tissues. |
| Normal Health | Normal | Pale to Amber Yellow | Indication of a balanced state of health. |
Experimental Protocols
The methods for isolating and quantifying urochrome in the 19th and early 20th centuries were laborious and often yielded impure products. The following protocols are based on the descriptions found in the works of J.L.W. Thudichum and his contemporaries.
Thudichum's Method for the Isolation of Urochrome (Qualitative)
This protocol describes the general steps Thudichum would have used to isolate urochrome for further study. It was a qualitative process aimed at obtaining a concentrated form of the pigment.
Materials:
-
Large volumes of urine (often from patients with febrile diseases to obtain a higher concentration of pigment)
-
Milk of lime (a suspension of calcium hydroxide)
-
Hydrochloric acid
-
Alcohol (ethanol)
-
Ether
Procedure:
-
Precipitation: A large volume of urine was treated with milk of lime to precipitate phosphates, which would carry down the urochrome.
-
Filtration: The precipitate was collected by filtration.
-
Washing: The precipitate was washed with water to remove soluble impurities.
-
Extraction of the Pigment: The moist precipitate was then treated with a mixture of alcohol and hydrochloric acid. This would dissolve the urochrome, leaving behind the calcium phosphate.
-
Purification: The alcoholic solution of urochrome was further purified by repeated precipitation with water and redissolving in alcohol.
-
Final Isolation: The final product was obtained by evaporating the solvent. Thudichum described urochrome as a yellow, amorphous, and resinous substance.
Early Semi-Quantitative Estimation of Urochrome
Direct quantification of urochrome was not routinely performed. Instead, clinicians and researchers relied on the visual assessment of urine color or the measurement of related substances. The "urochrome coefficient" was a concept used to relate the amount of urochrome to other urinary constituents, such as total solids or urea.
Procedure for Estimating the "Degree of Coloration":
-
Visual Comparison: The color of the patient's urine was compared to a standardized color scale or to a series of solutions of known pigment concentration (e.g., potassium dichromate).
-
Spectroscopy (later development): In the late 19th and early 20th centuries, the spectroscope was used to characterize the absorption spectrum of urinary pigments, providing a more objective measure of their presence. Thudichum himself was a proponent of using spectroscopy in chemical analysis.
Signaling Pathways and Experimental Workflows
The concept of "signaling pathways" as we understand them today did not exist in the 19th century. However, the metabolic pathway leading to the formation of urochrome was beginning to be elucidated. The following diagrams, created using the DOT language, illustrate the historical understanding of the metabolic relationships and the experimental workflow for urochrome analysis.
Caption: Historical understanding of hemoglobin metabolism leading to urochrome formation.
Caption: Experimental workflow for historical uroscopy and urochrome analysis.
Conclusion
The study of "this compound," or urochrome, represents a fascinating chapter in the history of medical diagnostics. While the methods of the 19th and early 20th centuries lacked the precision and specificity of modern techniques, the focus on this urinary pigment as a biomarker for disease was a crucial step in the development of clinical pathology. The work of pioneers like J.L.W. Thudichum, though perhaps not widely appreciated in his own time, provided the chemical foundation for understanding the link between metabolic processes and the composition of urine. For today's researchers, this historical perspective underscores the enduring importance of urinary biomarkers and provides a context for the ongoing quest to identify novel, non-invasive indicators of disease. The evolution from the qualitative assessment of urine color to the quantitative analysis of specific molecules is a testament to the progress of scientific medicine.
References
- 1. catalog.hathitrust.org [catalog.hathitrust.org]
- 2. A treatise on the pathology of the urine : including a complete guide to its analysis / by J.L.W. Thudichum. | Wellcome Collection [wellcomecollection.org]
- 3. Johann Ludwig Wilhelm Thudichum | Open Library [openlibrary.org]
- 4. Full text of "Catalogue" [archive.org]
- 5. Historical Perspective - Liver Institute PLLC [liverinstitutepllc.org]
- 6. inhn.org [inhn.org]
- 7. Johann Ludwig Wilhelm Thudichum - Wikipedia [en.wikipedia.org]
- 8. labpedia.net [labpedia.net]
- 9. The History of Urinalysis. From ancient practices to modern diagnostics - Clinical Design [clinical.design]
- 10. Uroscopy - Wikipedia [en.wikipedia.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. wjpmr.com [wjpmr.com]
Unveiling Uroxanthin: A Technical Guide to Its Initial Chemical Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the initial chemical characterization of uroxanthin, a term historically used to describe a yellow pigment in urine. It has since been identified as indoxyl sulfate (B86663). This document delves into the foundational experiments, methodologies, and early understanding of this compound, offering a valuable historical perspective for researchers in the fields of biochemistry, drug development, and clinical chemistry.
Introduction: The Quest for the Yellow Pigment of Urine
In the 19th century, the chemical composition of bodily fluids was a burgeoning area of scientific inquiry. The distinct yellow color of urine, a readily available biological sample, attracted significant attention. The term "this compound" was coined by the Austrian chemist Johann Florian Heller to describe the substance he believed to be responsible for this yellow hue. Early investigations into this compound were pivotal in the nascent field of clinical chemistry, laying the groundwork for understanding metabolic pathways and identifying potential biomarkers of disease.
This guide will detail the classical methods employed in the initial attempts to isolate and characterize this compound, which we now know as indoxyl sulfate. The focus will be on the qualitative and, where available, quantitative data from these pioneering studies.
Isolation and Early Physicochemical Property Analysis
The initial isolation of this compound from urine was a challenging endeavor for 19th-century chemists. The process, while not explicitly detailed in readily available records, would have likely involved precipitation and extraction techniques common in that era.
Modern analysis of the compound identified as this compound, indoxyl sulfate (in its potassium salt form), provides the following physicochemical properties. It is important to note that these values were not available to the original researchers but provide a contemporary understanding of the substance they were investigating.
| Property | Value |
| Molecular Formula | C₈H₆KNO₄S |
| Molecular Weight | 251.3 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility in Water | Miscible |
| Solubility in Organic Solvents | Soluble in DMSO (~30 mg/ml) and DMF (~30 mg/ml)[1][2] |
| λmax | 221, 281 nm[1] |
Experimental Protocols: The Foundational Assays
The primary method for the initial chemical characterization of this compound was through colorimetric reactions, most notably Heller's test for indican (B1671873) (indoxyl sulfate).
Heller's Test for Indican (this compound)
This qualitative test was a cornerstone in the early identification of what was then called this compound in urine. The test is based on the acid hydrolysis of indoxyl sulfate, followed by an oxidation reaction that produces colored indigoid compounds.
Principle: Concentrated nitric acid and hydrochloric acid are used to hydrolyze indoxyl sulfate to indoxyl. The indoxyl is then oxidized by the nitric acid to form a mixture of indigo (B80030) blue (uroglaucin) and indigo red (urrhodin), resulting in a characteristic color change.
Experimental Protocol:
-
To 5 mL of hydrochloric acid (specific gravity 1.19) in a test tube, add 2 mL of urine.
-
Carefully add 5 drops of concentrated nitric acid.
-
Heat the mixture to boiling.
-
Observe the color change. A violet color, which transitions to blue and then to red, indicates the presence of indican (this compound).[3]
Visualizing the Workflow and Chemical Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the characterization of this compound and the chemical logic behind Heller's test.
Caption: Experimental workflow for Heller's test for this compound (indican).
Caption: Proposed chemical pathway in Heller's test.
Conclusion: From this compound to Indoxyl Sulfate
The initial chemical characterization of this compound, though lacking the sophisticated analytical techniques of modern chemistry, was a significant step in the history of medical biochemistry. The qualitative colorimetric tests, particularly Heller's test, provided the first insights into the chemical nature of this urinary pigment. These early investigations correctly identified a precursor that, upon chemical treatment, yielded colored compounds, a phenomenon we now understand as the conversion of indoxyl sulfate to indigoid pigments. This foundational work paved the way for the eventual identification of this compound as indoxyl sulfate and contributed to the broader understanding of tryptophan metabolism and its clinical significance. This historical journey underscores the importance of observational chemistry in the era before modern instrumentation and highlights the intellectual lineage of today's advanced biochemical research.
References
Unraveling Uroxanthin: A Technical Guide to its Etymological and Medical History
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the historical and chemical lineage of the term "uroxanthin," a now-obsolete medical term that once held significance in the nascent field of clinical chemistry. We delve into the etymology, the key scientific figures who defined and debated its nature, and the experimental protocols that were developed to detect its presence in urine. This paper aims to provide a clear and detailed understanding of the historical context surrounding urinary pigments and the evolution of diagnostic urinalysis.
Etymology and Early Concepts
The term "this compound," now considered obsolete in medical terminology, is derived from the Greek words ouron (urine) and xanthos (yellow). It was first introduced into the medical lexicon in the mid-19th century to describe the substance believed to be the primary yellow pigment of urine.
The historical understanding of this compound is intrinsically linked with the identification of other urinary components, particularly indican (B1671873) and urochrome . Initially, these terms were often used interchangeably or with overlapping definitions, leading to considerable confusion in the scientific literature of the era.
-
This compound: Coined by the Austrian chemist Johann Florian Heller, this term was used to describe a yellow substance in urine that, upon the addition of strong acids, would produce colored precipitates.
-
Indican: This term was used by the English chemist Edward Schunck to describe a substance he isolated from urine that was a precursor to indigo-blue. It was later determined that the "indican" found in urine is chemically indoxyl sulfate (B86663) , a metabolite of tryptophan. This is distinct from the indican found in plants, which is a different glycoside.
-
Urochrome: A term introduced by the German-British physician and biochemist Johann Ludwig Wilhelm Thudichum, who considered it to be the principal yellow pigment of normal urine.
Through the latter half of the 19th century, extensive research clarified that Heller's "this compound" and Schunck's urinary "indican" were, in fact, the same compound: indoxyl sulfate. The characteristic color changes observed in the presence of strong acids were due to the oxidation of indoxyl (derived from the hydrolysis of indoxyl sulfate) into indigo (B80030) blue (uroglaucin) and indigo red (urrhodin).
The Central Figures and Their Contributions
The story of this compound is a story of competing theories and the gradual refinement of chemical analysis. Three figures stand out for their pivotal contributions and, at times, conflicting views:
-
Johann Florian Heller (1813-1871): An Austrian chemist who is credited with naming "this compound." His work laid the foundation for the chemical testing of urine for this substance. He developed a specific test, "Heller's Test," which became a standard method for detecting indican in urine.
-
Edward Schunck (1820-1903): An English chemist who conducted extensive research on indigo precursors. In 1857, he published his work "On the Occurrence of Indigo-blue in Urine," where he described isolating a substance he called "indican" from urine. His work was crucial in linking the urinary substance to the well-known dye, indigo.
-
Johann Ludwig Wilhelm Thudichum (1829-1901): A German-British physician and biochemist who made significant contributions to the field of neurochemistry. In his "A Treatise on the Pathology of the Urine," he introduced the term "urochrome" and argued that it was the sole yellow pigment of urine, distinct from the precursors of indigo.
The scientific discourse between these researchers, particularly the debate over whether this compound/indican was the primary source of urine's yellow color or if that role belonged to urochrome, spurred further investigation and ultimately led to a more accurate understanding of the complex composition of urinary pigments.
Quantitative Data from Historical Studies
While the 19th-century literature is rich in qualitative descriptions, precise quantitative data is less common and often presented in descriptive terms rather than extensive tables. However, some semi-quantitative findings were reported.
One of the earliest pieces of semi-quantitative data comes from Edward Schunck's 1857 study on the prevalence of indigo precursors in urine.
| Study Participant Group | Number of Individuals Tested | Number with Positive Results for Indigo Precursor |
| Healthy, working-class individuals (ages 7-55) | 40 | 39 |
Table 1: Semi-quantitative findings from Schunck's 1857 study on the occurrence of indigo precursors in the urine of healthy individuals.[1]
This study was significant as it demonstrated that the substance leading to indigo formation was a common constituent of healthy urine, not just a marker of disease.
Later in the 19th and early 20th centuries, more refined quantitative methods were developed, but these fall outside the primary historical scope of the term "this compound."
Experimental Protocols
The detection of "this compound" (indican) in the 19th century relied on colorimetric tests that took advantage of its conversion to indigo pigments in the presence of strong acids and oxidizing agents. Several variations of these tests were developed.
Heller's Test for this compound (Indican)
This was one of the earliest and most fundamental tests.
Principle: The test is based on the principle that strong acids hydrolyze indoxyl sulfate (this compound) to indoxyl, which is then oxidized to form colored compounds, primarily indigo blue and indigo red.
Reagents:
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Nitric Acid (HNO₃)
Procedure:
-
To a small volume of urine (approximately 2-5 mL) in a test tube, add an equal volume of concentrated hydrochloric acid.
-
Add a few drops of concentrated nitric acid.
-
Gently heat the mixture.
-
Observe the color change. A blue to violet color indicates the presence of this compound (indican).
Jaffé's Test for Indican
This test was another popular method for indican detection.
Principle: Similar to Heller's test, this method uses a strong acid and an oxidizing agent to convert indoxyl to indigo blue.
Reagents:
-
Concentrated Hydrochloric Acid (HCl)
-
Solution of Calcium Hypochlorite (B82951) (a source of chlorine as an oxidizing agent)
-
Chloroform (B151607) (CHCl₃)
Procedure:
-
Mix equal volumes of urine and concentrated hydrochloric acid in a test tube.
-
Add a few drops of calcium hypochlorite solution and mix gently.
-
Add a small amount of chloroform to the mixture.
-
Invert the test tube several times to allow the chloroform to extract the colored pigments.
-
Allow the layers to separate. A blue coloration in the lower chloroform layer indicates a positive result.
Obermayer's Test for Indican
This test, a modification of earlier methods, became a widely used standard.
Principle: This test utilizes a specific reagent containing an oxidizing agent in a strong acid solution to facilitate the conversion of indoxyl to indigo blue.
Reagents:
-
Obermayer's Reagent: A solution of ferric chloride (FeCl₃) in concentrated hydrochloric acid (HCl).
-
Chloroform (CHCl₃)
Procedure:
-
To a sample of urine in a test tube, add an equal volume of Obermayer's reagent.
-
Stopper the test tube and invert it several times to ensure thorough mixing.
-
Add a few milliliters of chloroform.
-
Invert the tube again to extract the pigment into the chloroform layer.
-
Allow the layers to settle. A blue to violet color in the chloroform layer indicates the presence of indican.
Visualizing the Historical and Chemical Relationships
The relationships between the key terms and the chemical processes described can be visualized to provide a clearer understanding of the historical context.
The diagram above illustrates the historical convergence of the terms "this compound" and "urinary indican" to the chemical identity of indoxyl sulfate. It also shows the metabolic pathway from tryptophan to indoxyl sulfate and its subsequent conversion to the colored compounds observed in historical tests.
This diagram outlines the sequential steps of Heller's test for this compound, highlighting the key chemical transformations that lead to the observable color change.
Conclusion
The term "this compound" represents a fascinating chapter in the history of medical chemistry. While now superseded by more precise biochemical terminology, its story highlights the critical process of scientific inquiry, involving observation, hypothesis, debate, and the continual refinement of experimental techniques. The journey from the descriptive term "this compound" to the specific chemical entity "indoxyl sulfate" mirrors the broader evolution of medicine from a practice based on qualitative observation to a science grounded in quantitative biochemical analysis. For researchers and professionals in drug development, understanding this history provides valuable context for the origins of modern clinical diagnostics and the foundational principles of metabolism and excretion.
References
The Elusive Uroxanthin: A 19th-Century Quest for the Color of Urine
For researchers, scientists, and professionals in drug development, understanding the historical context of scientific inquiry can provide valuable insights into the evolution of diagnostic and therapeutic approaches. The 19th century marked a pivotal period in the chemical analysis of urine, a practice driven by the desire to unravel the mysteries of physiology and disease. Central to this endeavor was the identification of the substances responsible for urine's characteristic color. This technical guide delves into the key 19th-century scientific papers that mention "uroxanthin," a term once used to describe the yellow pigment of urine, and explores the related urinary pigments that captivated the attention of early biochemists.
The Rise and Fall of "this compound"
The term "this compound" appears in 19th-century literature as a descriptor for the yellow pigment of urine; however, it is now considered obsolete[1][2]. Its etymology, derived from "uro-" (urine) and "xanthin" (yellow), reflects the primary observational characteristic used in early urinalysis[1]. While the term itself has faded from the scientific lexicon, the pursuit of the molecule it represented laid the groundwork for our modern understanding of urinary biochemistry.
J.L.W. Thudichum and the Naming of Urochrome
Other Urinary Pigments of the 19th Century
The scientific inquiry of the 19th century was not limited to the yellow pigment of urine. Researchers also investigated other colored compounds that appeared in urine under various physiological and pathological conditions. Two such pigments that garnered attention were "cyanourine" and "uroerythrin."
Cyanourine: The Blue Enigma
In the early 19th century, reports of blue urine sparked considerable debate among chemists and physicians. In 1825, Henri Braconnot identified a substance he termed "cyanourine" in such samples[5]. The prevailing hypothesis, supported by researchers like Jean Sebastien Eugène Julia Fontenelle, was that the blue color resulted from the presence of iron hydrocyanate[5]. However, this theory was challenged when blue urine was observed in patients who had not ingested iron-based remedies[5]. Jöns Jakob Berzelius, a prominent chemist of the era, concluded in 1833 that the blue substances in urine could be of various natures, with some attributing the color to the presence of indigo[5].
Uroerythrin: The Red Sediment
Another pigment of interest was uroerythrin, a red pigment often found in urinary sediments, particularly in acidic urine that has been stored at a low temperature. This pigment was first noted by Simons in 1842[6]. Increased amounts of uroerythrin were observed in pathological states, such as metabolic disorders accompanied by high fever or tissue degradation[6]. The chemical structure of uroerythrin, however, remained elusive until the 20th century[6][7].
Methodologies of 19th-Century Urinalysis
The experimental protocols of the 19th century were rudimentary by modern standards but represented the cutting edge of analytical chemistry at the time. The primary methods involved:
-
Visual Inspection: The color, clarity, and consistency of urine were the initial and most crucial diagnostic indicators[8].
-
Microscopy: The latter half of the 19th century saw the systematic use of microscopy to examine urinary sediments for crystals, cells, and casts[9].
-
Chemical Analysis: Qualitative chemical tests were developed to identify specific substances. For example, the ring test for albuminuria and tests for hematuria were widely used[10]. The development of dry chemistry on test papers began in the 1880s, simplifying some of these analyses[11].
The logical workflow for the investigation of urinary pigments in the 19th century can be visualized as follows:
References
- 1. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 2. This compound | Definition of this compound at Definify [definify.com]
- 3. Urochrome; the Colouring Matter of Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urochrome; the Colouring Matter of Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urine chemical studies in the first half of nineteenth century: the cianorina - La Rivista Italiana della Medicina di Laboratorio 2020 Settembre;16(3):218-24 - Minerva Medica - Journals [minervamedica.it]
- 6. Uroerythrin - Wikipedia [en.wikipedia.org]
- 7. Isolation and identification of the urinary pigment uroerythrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. As Good as Gold | Science History Institute [sciencehistory.org]
- 9. The history of urinary microscopy to the end of the 19th century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diagnosis in the laboratory - EAU European Museum of Urology [history.uroweb.org]
- 11. A marvel of colors and ingredients. The story of urine test strip - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Role of Uroxanthin in the Understanding of Urine Composition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The scientific endeavor to understand the composition of urine has a rich history, transitioning from observational uroscopy to sophisticated chemical analysis. Central to this historical narrative is the investigation of urinary pigments, the substances that impart urine with its characteristic color. This technical guide delves into the historical role of uroxanthin , an obsolete term for the primary yellow pigment in urine, now scientifically known as urochrome or urobilin . By examining the pioneering work of 19th-century chemists, we can appreciate the foundational experimental approaches that paved the way for modern clinical urinalysis. This document provides a detailed account of the historical methodologies, quantitative data, and the evolving understanding of this key urinary component.
Historical Context: From Uroscopy to Chemical Analysis
For centuries, the visual inspection of urine, or uroscopy, was a primary diagnostic tool for physicians. The color, clarity, and sediment of urine were thought to reflect the balance of the body's humors. While empirical and often inaccurate, uroscopy represented an early form of non-invasive diagnosis. The 19th century marked a significant shift towards a more scientific approach, with chemists beginning to isolate and characterize the specific chemical constituents of urine. This era saw the first systematic investigations into the nature of urinary pigments, moving beyond simple color observation to understanding their chemical identity and physiological origin.
The Emergence of "this compound" and its Identification as Urochrome
The term "this compound" appears in 19th-century literature to describe the yellow coloring matter of urine. However, the seminal work in this area was conducted by Johann Ludwig Wilhelm Thudichum, who in 1864, published a detailed account of his research on this pigment, which he named "urochrome".[1][2][3] Over time, "urochrome" became the accepted scientific term, and "this compound" fell into disuse. Thudichum's research, along with that of his contemporaries, laid the groundwork for understanding that urochrome is a product of hemoglobin metabolism.
Experimental Protocols for the Isolation and Characterization of Urochrome (this compound)
The 19th-century methods for isolating urochrome were laborious and relied on principles of precipitation, extraction, and purification. The following protocols are based on the work of Thudichum and his contemporaries, as described in the available historical literature.
Thudichum's Method for Urochrome Isolation (1864)
This protocol outlines the multi-step process developed by J.L.W. Thudichum to isolate urochrome from urine.
Objective: To isolate the yellow pigment (urochrome) from human urine.
Materials:
-
Large quantities of fresh human urine
-
Milk of lime (calcium hydroxide (B78521) suspension)
-
Oxalic acid
-
Alcohol (rectified spirit)
-
Ether
-
Baryta water (barium hydroxide solution)
-
Carbonic acid gas
-
Filtration apparatus
Methodology:
-
Precipitation of Phosphates and Urochrome:
-
Treat fresh urine with an excess of milk of lime.
-
This precipitates the earthy phosphates, along with a significant portion of the urochrome, which adsorbs to the precipitate.
-
Allow the precipitate to settle and collect it by filtration.
-
-
Liberation of Urochrome:
-
Wash the precipitate with water.
-
Suspend the washed precipitate in a small amount of water.
-
Decompose the precipitate by adding a solution of oxalic acid, carefully avoiding a large excess. This liberates the urochrome into the solution.
-
-
Extraction and Purification:
-
Filter the mixture to remove the insoluble calcium oxalate.
-
Evaporate the filtrate to a syrupy consistency.
-
Extract the syrupy residue with alcohol. The urochrome dissolves in the alcohol, leaving behind other urinary constituents.
-
Filter the alcoholic extract and evaporate it to dryness.
-
-
Further Purification with Baryta:
-
Dissolve the dried alcoholic extract in water.
-
Add baryta water to the solution to precipitate the urochrome as a barium salt.
-
Collect the precipitate and wash it with water.
-
Suspend the precipitate in water and decompose it by passing a stream of carbonic acid gas through the suspension. This precipitates barium carbonate and releases the purified urochrome into the solution.
-
Filter the solution to remove the barium carbonate.
-
Evaporate the filtrate to obtain the purified urochrome.
-
Alternative Isolation Method (Contemporary to Thudichum)
Other researchers in the 19th century employed similar principles with slight variations in their protocols.
Objective: To isolate urochrome using a simplified precipitation method.
Materials:
-
Urine
-
Lead acetate (B1210297) solution
-
Basic lead acetate solution
-
Sulphuretted hydrogen (hydrogen sulfide)
Methodology:
-
Precipitation with Lead Acetate:
-
Add neutral lead acetate to the urine to precipitate chlorides and some other substances.
-
Filter the solution.
-
Add basic lead acetate to the filtrate to precipitate the urochrome.
-
-
Liberation of Urochrome:
-
Collect the precipitate and suspend it in water.
-
Pass a stream of sulphuretted hydrogen through the suspension to precipitate the lead as lead sulfide.
-
Filter the solution to remove the lead sulfide. The filtrate contains the urochrome.
-
Data Presentation
Quantitative analysis in the 19th century was challenging, and precise data on the concentration of urochrome in urine is scarce in early publications. However, Thudichum did perform elementary analysis on his isolated urochrome.
| Element | Percentage Composition (Thudichum's Analysis) |
| Carbon | 58.62% |
| Hydrogen | 6.64% |
| Nitrogen | 8.21% |
| Oxygen | 26.53% |
Note: This data is historical and should be interpreted within the context of 19th-century analytical techniques, which were less precise than modern methods.
Mandatory Visualization
The following diagrams illustrate the historical workflow for urochrome isolation and the conceptual understanding of its metabolic origin in the 19th century.
Caption: Thudichum's experimental workflow for the isolation of urochrome from urine (1864).
Caption: 19th-century conceptual understanding of the origin of urochrome.
Conclusion
The historical investigation into "this compound," or urochrome, was a pivotal chapter in the development of our understanding of urine composition. The meticulous, albeit rudimentary by modern standards, experimental work of 19th-century scientists like J.L.W. Thudichum provided the first chemical insights into the nature of urinary pigments. Their methods of isolation and characterization, relying on classical chemical techniques, established the foundation for the subsequent elucidation of the metabolic pathways of heme degradation. This historical perspective not only highlights the ingenuity of early researchers but also underscores the continuous evolution of analytical and biomedical sciences. The journey from the qualitative art of uroscopy to the quantitative science of urinalysis was significantly advanced by the quest to understand the chemical identity of the substances coloring our urine.
References
From Uroxanthin to Urochrome: A Historical and Technical Guide to the Yellow Pigment of Urine
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide charts the historical journey of scientific understanding surrounding the primary yellow pigment of urine, from the early misidentification of "uroxanthin" to the systematic characterization of "urochrome," now known as urobilin (B239242). We will delve into the pivotal discoveries, the brilliant minds behind them, and the evolution of experimental techniques that unraveled the nature of this fundamental biological substance. This whitepaper provides a detailed timeline, experimental protocols from key historical research, and a summary of the quantitative data that underpinned these discoveries, offering valuable insights for today's researchers in analytical chemistry, diagnostics, and drug development.
A Tale of Two Pigments: The Historical Timeline
The story of urine's yellow color is a fascinating chronicle of 19th-century analytical chemistry, marked by initial misconceptions and culminating in a more accurate understanding that laid the groundwork for modern clinical chemistry.
The narrative begins with the work of Johann Florian Heller in 1854 . Heller, a prominent physiological chemist, described a substance he named "this compound" as the yellow pigment of urine. His test for this substance, which involved the addition of nitric acid to urine, produced a characteristic color change. However, it was later revealed that Heller's "this compound" was not the true yellow pigment but rather indican , a colorless substance that, upon oxidation, forms indigo (B80030) blue and indigo red. Heller's test was, in fact, a method for detecting indicanuria, a condition associated with certain metabolic and intestinal disorders.
The crucial turning point came in 1864 with the meticulous work of Johann Ludwig Wilhelm Thudichum , a German-born physician and chemist working in London. In his seminal paper, "Urochrome; the Colouring Matter of Urine," Thudichum introduced the term "urochrome" to describe what he had isolated and identified as the genuine yellow pigment responsible for the characteristic color of normal urine. He recognized that this substance was distinct from the chromogens that produced colored compounds upon the addition of acids, as was the case with Heller's "this compound." Thudichum's research, for which he was awarded the Hastings Gold Medal of the British Medical Association, marked a significant step forward in the accurate chemical analysis of urine.
Following Thudichum's discovery, other notable chemists of the era contributed to the growing body of knowledge. Edward Schunck , in a paper presented in 1867 , detailed his own investigations into the "Colouring Matters of the Urine," further distinguishing between the different pigments present. The influential physiological chemist Felix Hoppe-Seyler and his contemporaries, through their comprehensive handbooks and research, helped to solidify the understanding of urochrome and other urinary constituents. Figures like Archibald Garrod also made significant contributions to the study of urinary pigments in the context of "inborn errors of metabolism."
The scientific community gradually adopted Thudichum's terminology and understanding, and the term "this compound" in the context of the primary yellow pigment fell into disuse, correctly relegated to its association with indican. The 20th century brought further elucidation of the chemical structure of urochrome, ultimately revealing it to be urobilin , a linear tetrapyrrole and a breakdown product of heme from the degradation of red blood cells.
Quantitative Data Summary
The quantitative analysis of urinary pigments in the 19th century was challenging due to the limitations of the available techniques. However, researchers of the era made significant efforts to quantify their findings. The following tables summarize the key quantitative data available from historical records.
| Researcher | Substance | Key Quantitative Findings | Year |
| J.L.W. Thudichum | Urochrome | While specific yields are not readily available in summarized form, Thudichum performed elemental analysis to determine the empirical formula of urochrome. | 1864 |
| E. Schunck | Urinary Pigments | Schunck's work focused on the separation and qualitative characterization of different pigments rather than precise quantification of a single entity. | 1867 |
Key Experimental Protocols
To provide a deeper understanding of the scientific rigor of 19th-century physiological chemistry, this section details the experimental protocols used by the pioneers in the study of urinary pigments.
Heller's Test for "this compound" (Indican)
This protocol, while not for the true yellow pigment, is historically significant.
Objective: To detect the presence of "this compound" (indican) in urine.
Methodology:
-
To a small volume of urine in a test tube, add an equal volume of concentrated hydrochloric acid.
-
Add a few drops of nitric acid.
-
Gently heat the mixture.
-
Observation: A color change to violet or blue indicates the presence of indican.
Thudichum's Isolation of Urochrome
Thudichum's methods were groundbreaking for their time and involved a series of precipitation and extraction steps. He described several variations in his publications, including his "Manual of Chemical Physiology."
Objective: To isolate the true yellow pigment of urine, urochrome.
Methodology (A Generalized Reconstruction):
-
Precipitation with Phosphomolybdic Acid:
-
Treat a large volume of fresh urine with a solution of phosphomolybdic acid. This precipitates the urochrome along with other nitrogenous substances.
-
Collect the precipitate by filtration.
-
-
Decomposition of the Precipitate and Extraction:
-
Suspend the precipitate in water and decompose it by adding an excess of barium carbonate or lead carbonate.
-
The phosphoric and molybdic acids precipitate as barium or lead salts, leaving the urochrome in solution.
-
Filter the mixture to remove the insoluble salts.
-
-
Alternative Precipitation with Lead Acetate:
-
As an alternative to phosphomolybdic acid, treat the urine with a solution of neutral lead acetate, followed by basic lead acetate. This also precipitates the urochrome.
-
Collect the lead precipitate.
-
-
Liberation of Urochrome from the Lead Precipitate:
-
Suspend the lead precipitate in alcohol.
-
Decompose the precipitate by passing a stream of hydrogen sulfide (B99878) gas through the suspension. This precipitates lead sulfide.
-
Filter off the lead sulfide. The alcoholic solution now contains the urochrome.
-
-
Purification:
-
The resulting solution containing urochrome would then be subjected to further purification steps, such as evaporation of the solvent and repeated dissolutions and precipitations to obtain a more purified product for analysis.
-
Signaling Pathways and Logical Relationships
The understanding of urochrome's origin and its relationship to other biological molecules has evolved significantly. The following diagrams illustrate these relationships.
Historical Progression of Understanding
Caption: Transition from the misidentified "this compound" to the correctly identified "urochrome" (urobilin).
Biosynthetic Pathway of Urobilin (Urochrome)
Caption: The metabolic pathway from heme to urobilin (urochrome).
Thudichum's Urochrome Isolation Workflow
Caption: A generalized workflow for Thudichum's isolation of urochrome.
Methodological & Application
Application Notes and Protocols for the Historical Extraction of Uroxanthin (Indican) from Urine
Introduction
Historically, the term "uroxanthin" was used to describe a substance in urine that, upon chemical treatment, would yield colored pigments, notably indigo (B80030) blue and indigo red. It is now understood that this compound is indican (B1671873), or indoxyl sulfate (B86663), a metabolic product of tryptophan. In the 19th century, several qualitative tests were developed to detect the presence of indican in urine, as its elevated levels were often associated with certain physiological and pathological conditions. These methods relied on the acid hydrolysis of indican to indoxyl, followed by oxidation to produce the characteristic colored indigo pigments.
Metabolic Pathway of Tryptophan to Indican
Indican is a downstream product of the metabolic breakdown of the essential amino acid tryptophan. In the gut, intestinal bacteria metabolize tryptophan to indole (B1671886). The indole is then absorbed into the bloodstream and transported to the liver, where it is hydroxylated to indoxyl and subsequently conjugated with sulfate to form indoxyl sulfate (indican), which is then excreted in the urine.
Application Notes and Protocols for the Spectroscopic Analysis of Historical Uroxanthin (Indigo Precursor) Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of historical dyes provides invaluable insights into the technological capabilities, trade routes, and cultural practices of past civilizations. Uroxanthin, more commonly known in its glycoside form as indican (B1671873), is a primary precursor to indigo (B80030), one of the most significant natural blue dyes in history. Found in plants such as Indigofera tinctoria and Isatis tinctoria, indican itself is colorless. Through enzymatic hydrolysis and subsequent oxidation, it is converted to the vibrant blue pigment indigo. Therefore, the spectroscopic analysis of historical samples suspected of containing this compound derivatives invariably focuses on the identification of indigo, its isomer indirubin (B1684374), and their potential degradation products.
These application notes provide a comprehensive overview of the methodologies employed for the spectroscopic characterization of indigo and related compounds from historical artifacts, particularly textiles. The protocols detailed below are designed to guide researchers in the extraction and analysis of these ancient biomolecules, while the data presented offers a reference for the interpretation of spectroscopic results.
Data Presentation: Spectroscopic Characteristics of Indigo and Indirubin
The following tables summarize the key spectroscopic data for indigo and its common isomer, indirubin, which is often found alongside indigo in natural dye preparations. This quantitative data is essential for the identification of these pigments in historical samples.
Table 1: UV-Visible Absorption Maxima
| Compound | Solvent/Method | λmax (nm) | Reference(s) |
| Indigo | Chloroform | 611 | |
| Indigo | Acetone-Water (60/40 v/v) | 616 | [1] |
| Indigo | General Range | 550-700 | [2] |
| Indigo | General Range | 620-650 | [3] |
| Indigo | UV region | 268, 287 | [4] |
| Indigo | Visible region | 612 | [4] |
| Indirubin | Methanol | 547 | [4] |
| Indirubin | UV region | 293, 363 | [4] |
| Leuco-indigo | Aqueous with dithionite | 410 | [1] |
Table 2: Key Fourier-Transform Infrared (FTIR) Spectroscopy Bands (cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment | Compound(s) | Reference(s) |
| 3269 | N-H stretching (strongest for Indigo) | Indigo | [4] |
| 3433 | N-H stretching (strongest for Indirubin) | Indirubin | [4] |
| 1586–1701 | C=C, C=O, and N–H stretching | Indigoids | [4] |
| 1483, 1462 | Ring C–C stretching | Indigo, Indirubin | [4] |
| 3200-3600 | C=C, -CH, and C-N groups | Indigo | [5] |
| 1500-1600 | C=C, -CH, and C-N groups | Indigo | [5] |
| 1340-1470 | C=C, -CH, and C-N groups | Indigo | [5] |
| 1180-1360 | C=C, -CH, and C-N groups | Indigo | [5] |
Table 3: Prominent Raman Spectroscopy Peaks (cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment | Compound(s) | Reference(s) |
| 1575 | Ring stretching (intense) | Indigo (Indigotin) | [6] |
| 1572 | Strongest intensity for Indigo | Indigo | [4] |
| 1587 | Strongest intensity for Indirubin | Indirubin | [4] |
| 545 | Intense peak | Indigo (Indigotin) | [6] |
| 253 | Intense peak | Indigo (Indigotin) | [6] |
| 1571 | Ring stretching mode with shoulder at 1581 | Indigo | [7] |
Experimental Protocols
The successful analysis of historical samples requires meticulous sample preparation and the application of appropriate analytical techniques. The following protocols provide detailed methodologies for the extraction and spectroscopic analysis of indigoid dyes from historical textiles.
Protocol 1: Mild Extraction of Dyes from Historical Textiles
This protocol is designed to extract dyes from delicate historical textiles while minimizing damage to the fibers and preserving the chemical integrity of the dye molecules, including potential glycosidic precursors.[8]
Materials:
-
Historical textile sample (approximately 1 mg)[9]
-
Formic acid solution
-
Ethylenediaminetetraacetic acid (EDTA) solution
-
Methanol
-
Water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Pipettes
Procedure:
-
Carefully excise a small, representative sample from an inconspicuous area of the textile.
-
Place the sample into a microcentrifuge tube.
-
Prepare an extraction solution of formic acid and EDTA in a methanol/water mixture.[8]
-
Add 100-200 µL of the extraction solution to the sample in the microcentrifuge tube.
-
Gently vortex the tube for 1 minute to ensure the sample is fully submerged and agitated.
-
Incubate the sample at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes), avoiding excessive heat which can degrade the dye.
-
After incubation, centrifuge the tube to pellet the textile fibers.
-
Carefully pipette the supernatant, which now contains the extracted dye, into a clean tube for analysis.
-
The extracted solution can now be analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector.
Protocol 2: Spectroscopic Analysis of Extracted Dyes
A. UV-Visible (UV-Vis) Spectroscopy
This protocol outlines the steps for analyzing the extracted dye solution using a UV-Vis spectrophotometer to identify the characteristic absorption maxima of indigo and indirubin.
Materials:
-
Extracted dye solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Solvent for dilution (e.g., chloroform, methanol, or the extraction solvent)
Procedure:
-
Calibrate the UV-Vis spectrophotometer using a blank solution (the same solvent used for dilution).
-
Dilute a small aliquot of the extracted dye solution with the appropriate solvent to obtain an absorbance within the linear range of the instrument.
-
Transfer the diluted sample to a quartz cuvette.
-
Place the cuvette in the spectrophotometer and record the absorption spectrum over a range of 200-800 nm.
-
Identify the wavelengths of maximum absorbance (λmax) and compare them to the reference data in Table 1 to identify the pigments present.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the dye molecules, providing a molecular fingerprint.
Materials:
-
Dried dye extract
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Potassium bromide (KBr) for pellet preparation (alternative method)
Procedure (using ATR-FTIR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the dried dye extract directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Compare the resulting spectrum with reference spectra and the characteristic bands listed in Table 2.
C. Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that can often be used directly on a textile fiber, minimizing the need for extraction.
Materials:
-
Raman spectrometer with a microscope
-
Historical textile sample or extracted dye
Procedure:
-
Place the textile fiber or a small amount of the dried extract on a microscope slide.
-
Focus the laser of the Raman spectrometer on the sample.
-
Acquire the Raman spectrum, being mindful of potential fluorescence from the sample, which can interfere with the signal.[4]
-
Compare the obtained Raman shifts with the known peaks for indigo and indirubin as detailed in Table 3.[6]
Mandatory Visualizations
Indigo Formation Pathway
The following diagram illustrates the biochemical pathway for the formation of indigo from its precursor, indican, which is naturally present in the plant.
Caption: Biochemical pathway of indigo formation from indican.
Experimental Workflow for Spectroscopic Analysis
This diagram outlines the logical flow of the experimental process, from sample acquisition to data analysis.
Caption: Workflow for spectroscopic analysis of historical dyes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of mild extraction methods for the analysis of natural dyes in textiles of historical interest using LC-diode array detector-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Combined Protein and Dye Extraction Approach for the Analysis of Keratin-Based Textiles - PMC [pmc.ncbi.nlm.nih.gov]
Modern Analytical Approaches for the Identification of Indigoid Compounds in Biological Matrices: A Focus on Indigo and Indirubin
Historically, the term "uroxanthin" was used to describe the yellow pigment in urine. This term is now obsolete in modern analytical chemistry. However, the study of colored compounds in biological fluids remains a significant area of research. This application note focuses on modern analytical techniques for the identification and quantification of two colored compounds, indigo (B80030) and indirubin (B1684374), which can be found in urine under specific pathological conditions, such as in Purple Urine Bag Syndrome (PUBS). While not historically labeled as this compound, their presence as colored compounds in urine makes them a relevant subject for modern analytical exploration in this context.
Indigo, a blue pigment, and its red isomer, indirubin, are metabolic products of tryptophan.[1][2] In certain clinical situations, particularly in elderly, catheterized, and constipated patients with urinary tract infections, specific bacteria can convert tryptophan metabolites into these colored compounds, leading to the striking purple discoloration of urine bags.[3][4] The accurate identification and quantification of indigo and indirubin in urine are crucial for clinical diagnostics and for understanding the underlying pathophysiology.
This document provides detailed protocols for the analysis of indigo and indirubin in urine using High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of indigo and indirubin using modern analytical techniques.
Table 1: HPLC-UV and LC-MS/MS Method Performance for Indigo and Indirubin Analysis
| Analyte | Method | Matrix | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng) | Limit of Quantitation (LOQ) (ng) | Reference |
| Indigo | LC-APCI-MS | Traditional Chinese Medicine | 100 - 1500 | 0.03 | 0.1 | [5] |
| Indirubin | LC-APCI-MS | Traditional Chinese Medicine | 100 - 1500 | 0.01 | 0.04 | [5] |
| Indigo | HPLC-UV | Chloroform (B151607) Extract of Indigofera naturalis | 1800 - 16200 | - | - | [6] |
| Indirubin | HPLC-UV | Chloroform Extract of Indigofera naturalis | 1600 - 14400 | - | - | [6] |
| Indirubin | LC-MS/MS | Plasma & Cell Culture Medium | - | - | 1 nM | [7] |
Table 2: Reported Concentrations of Indigo and Indirubin in Biological and in vitro Systems
| Analyte | System | Concentration/Productivity | Reference |
| Indigo | Recombinant E. coli fermentation (enlarged system) | 26.0 mg/L | [3] |
| Indirubin | Recombinant E. coli fermentation (enlarged system) | 250.7 mg/L | [3] |
| Indirubin | Recombinant E. coli with naphthalene (B1677914) dioxygenase genes | 57.98 ± 2.62 mg/L | [8] |
| Indigo | Aqueous extract of Persicariae Rhizoma | 0.043% | [9] |
| Indirubin | Aqueous extract of Persicariae Rhizoma | 0.009% | [9] |
Experimental Protocols
Sample Preparation from Urine
This protocol describes the extraction of indigo and indirubin from a urine sample for subsequent analysis by HPLC or LC-MS/MS.
Materials:
-
Urine sample
-
Chloroform
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Centrifuge
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Collect a mid-stream urine sample in a sterile container.
-
To 1 mL of urine, add 1 mL of chloroform in a centrifuge tube.
-
Vortex the mixture vigorously for 2 minutes to extract the indigo and indirubin into the organic phase.
-
Centrifuge the mixture at 10,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the lower chloroform layer to a clean tube.
-
Evaporate the chloroform to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent such as DMSO.[10]
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the HPLC or LC-MS/MS system.
HPLC-UV Analysis of Indigo and Indirubin
This protocol provides a general method for the separation and quantification of indigo and indirubin using HPLC with UV detection.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Indigo and Indirubin analytical standards
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Methanol:Water (73:27, v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 610 nm for indigo and 540 nm for indirubin.[3]
-
Injection Volume: 20 µL.
Procedure:
-
Prepare standard solutions of indigo and indirubin in DMSO at known concentrations to create a calibration curve.
-
Inject the prepared standards and samples onto the HPLC system.
-
Identify the peaks for indigo and indirubin based on their retention times compared to the standards.
-
Quantify the amount of indigo and indirubin in the samples by interpolating their peak areas against the calibration curve.
LC-MS/MS Analysis of Indigo and Indirubin
This protocol outlines a sensitive and selective method for the determination of indigo and indirubin using Liquid Chromatography coupled with tandem Mass Spectrometry.
Instrumentation:
-
Liquid Chromatography system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.[5]
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or Trifluoroacetic acid (TFA) (LC-MS grade)
-
Indigo and Indirubin analytical standards
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 150 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the analytes. A starting condition of 50% B held for 1 minute, followed by a linear gradient to 95% B over 5 minutes, held for 2 minutes, and then returned to initial conditions.
-
Flow Rate: 0.4 mL/min.[5]
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) or APCI.[5]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Indigo: m/z 263 -> [Product Ion]
-
Indirubin: m/z 263 -> [Product Ion]
-
Note: Specific product ions and collision energies need to be optimized for the instrument used. The protonated molecular ion [M+H]+ for both indigo and indirubin is m/z 263.[5]
-
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity.
Procedure:
-
Prepare a series of standard solutions of indigo and indirubin in the mobile phase to establish a calibration curve.
-
Inject the prepared standards and samples into the LC-MS/MS system.
-
Identify and quantify indigo and indirubin based on their specific retention times and MRM transitions.
Visualizations
Biosynthesis of Indigo and Indirubin from Tryptophan
The following diagram illustrates the metabolic pathway for the formation of indigo and indirubin from dietary tryptophan by bacterial enzymes.
Caption: Bacterial metabolism of tryptophan to indigo and indirubin.
Experimental Workflow for LC-MS/MS Analysis
The diagram below outlines the key steps in the workflow for the analysis of indigo and indirubin in urine samples using LC-MS/MS.
Caption: Workflow for LC-MS/MS analysis of indigoid compounds.
References
- 1. Purple urinary bag syndrome: Our experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCDR - Indigo, Indirubin, Pink purple urine, Providencia, Tryptophan [jcdr.net]
- 3. Efficient Bioproduction of Indigo and Indirubin by Optimizing a Novel Terpenoid Cyclase XiaI in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purple Urine Bag Syndrome: A Bizarre Spot Diagnosis in ICU Journal of Critical and Intensive Care [jcritintensivecare.org]
- 5. LC-APCI-MS method for detection and analysis of tryptanthrin, indigo, and indirubin in Daqingye and Banlangen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Sensitive LC-MS/MS Method for the Simultaneous Determination of Two Thia-Analogous Indirubin N-Glycosides and Indirubin-3′-Monoxime in Plasma and Cell Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of indirubin from tryptophan by recombinant Escherichia coli containing naphthalene dioxygenase genes from Comamonas sp. MQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Protocol for isolating urinary pigments similar to historical uroxanthin
Application Notes & Protocols
Topic: Protocol for Isolating Urinary Pigments Similar to Historical Uroxanthin
Audience: Researchers, scientists, and drug development professionals.
Introduction
The term "this compound" is a historical designation for the collective pigments that impart a yellow color to urine. Modern understanding identifies the principal yellow pigment as urochrome, which is chemically identical to urobilin (B239242).[1][2][3] These pigments are terminal products of heme catabolism.[2][4][5] This document provides a detailed protocol that emulates historical methods for the isolation of these urinary pigments, followed by modern techniques for their characterization. The primary pigments of interest are urobilin and its precursor, urobilinogen (B88839).
Biochemical Pathway: Heme Degradation to Urobilin
Heme, derived primarily from the breakdown of hemoglobin in senescent erythrocytes, is catabolized in a multi-step process.[4][5] Within macrophages of the reticuloendothelial system, heme is converted to biliverdin (B22007) and then reduced to bilirubin (B190676).[4][6] Bilirubin is transported to the liver, conjugated, and excreted into the intestines via bile.[4][7] In the large intestine, gut microbiota metabolize bilirubin into urobilinogen.[2][8][9] A portion of this urobilinogen is reabsorbed into the bloodstream and subsequently excreted by the kidneys into the urine.[9][10] In the presence of air, the colorless urobilinogen oxidizes to form the yellow-colored urobilin (urochrome), the primary pigment in urine.[2][3]
Caption: Metabolic pathway of heme degradation to urinary urobilin.
Experimental Protocols
This section outlines a multi-step protocol for the isolation and characterization of urinary pigments. It is based on historical solvent extraction principles combined with modern analytical methods.
Part 1: Historical-Style Isolation of Urinary Pigments
This protocol aims to isolate a mixture of urinary pigments, primarily urobilin.
Materials:
-
Fresh human urine (24-hour collection recommended, stored protected from light)
-
Glacial acetic acid
-
Chloroform (B151607) (CHCl₃)
-
Hydrochloric acid (HCl), 1% and 5% solutions
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Separatory funnel (1 L)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Filter paper
Procedure:
-
Sample Preparation: Collect a 24-hour urine sample and keep it refrigerated and protected from light to minimize the conversion of urobilinogen to urobilin. For this protocol, start with 500 mL of pooled urine.
-
Acidification: Transfer the urine to a large beaker and strongly acidify to approximately pH 4.0 by adding glacial acetic acid dropwise while stirring. This step enhances the extraction of the pigments into an organic solvent.
-
Solvent Extraction:
-
Pour the acidified urine into a 1 L separatory funnel.
-
Add 100 mL of chloroform to the funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The chloroform layer (bottom) will contain the extracted pigments.
-
Drain the lower chloroform layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the aqueous urine layer with two additional 100 mL portions of chloroform. Pool all chloroform extracts.
-
-
Washing and Purification:
-
Return the pooled chloroform extract to the separatory funnel.
-
Wash the extract by adding 50 mL of 1% HCl. Shake gently and discard the upper aqueous layer. This step helps to remove some water-soluble impurities.
-
To further purify the urobilin hydrochloride, extract the pigment from the chloroform into a 5% HCl solution. Add 50 mL of 5% HCl, shake, and collect the upper aqueous layer which now contains the pigment.
-
-
Final Extraction and Drying:
-
Return the 5% HCl extract to the separatory funnel.
-
Add 100 mL of fresh chloroform and shake to re-extract the pigment into the organic phase.
-
Drain the chloroform layer into a clean, dry flask.
-
Add a small amount of anhydrous sodium sulfate to the chloroform extract to remove any residual water. Swirl gently and then decant or filter the dried chloroform solution.
-
-
Concentration:
-
Concentrate the dried chloroform extract to a small volume using a rotary evaporator at low heat.
-
The resulting concentrated solution will contain the isolated urinary pigments.
-
Caption: Workflow for the isolation of urinary pigments.
Part 2: Modern Characterization of Isolated Pigments
The concentrated pigment extract can be analyzed using modern spectroscopic and chromatographic techniques.
A. UV-Visible Spectroscopy
-
Objective: To determine the absorption spectrum of the isolated pigments.
-
Procedure:
-
Dilute a small aliquot of the pigment concentrate in ethanol.
-
Scan the absorbance from 350 nm to 700 nm using a spectrophotometer.
-
Identify the wavelength of maximum absorbance (λmax).
-
B. High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate the different pigment components in the extract.
-
Procedure:
-
Redissolve the dried pigment extract in a suitable mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 column and a diode-array detector (DAD).
-
Use a gradient elution profile with a mobile phase consisting of acetonitrile (B52724) and water (with 0.1% formic acid) to separate the components.
-
Monitor the elution profile at the λmax determined by UV-Vis spectroscopy.
-
C. Mass Spectrometry (MS)
-
Objective: To identify the molecular weight of the separated pigments.
-
Procedure:
-
Couple the HPLC system to a mass spectrometer (LC-MS).
-
Acquire mass spectra for the peaks separated by HPLC to determine their mass-to-charge ratio (m/z) and aid in structural elucidation.
-
Data Presentation
The following table summarizes expected quantitative data for the primary urinary pigment, urobilin. Actual yields will vary significantly based on the metabolic state of the urine donor.
| Parameter | Expected Value/Result | Reference(s) |
| Chemical Formula | C₃₃H₄₂N₄O₆ | [1] |
| Molar Mass | 590.71 g/mol | [1] |
| Appearance | Yellow to brown amorphous solid or crystals | [1] |
| UV-Vis λmax (in CHCl₃) | ~490 nm | [11][12] |
| Fluorescence Excitation | ~490 nm (when bound to albumin) | [11] |
| Fluorescence Emission | ~520 nm (when bound to albumin) | [11] |
| Normal 24h Excretion | 0.5 to 4.0 mg (measured as urobilinogen) |
Disclaimer: This protocol is intended for research purposes only. Appropriate safety precautions, including the use of personal protective equipment and handling of chloroform in a fume hood, must be observed.
References
- 1. acs.org [acs.org]
- 2. Urobilin - Wikipedia [en.wikipedia.org]
- 3. Yellow colour of the urine is due to Urochrome which class 11 biology CBSE [vedantu.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Heme and Bilirubin Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. youtube.com [youtube.com]
- 9. Urobilinogen - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Urobilin Derived from Bilirubin Bioconversion Binds Albumin and May Interfere with Bilirubin Interacting with Albumin: Implications for Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Re-examining Urolithins: A Mass Spectrometry-Based Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Once broadly categorized under the historical term "uroxanthin" due to their contribution to urinary pigmentation, the urolithins are now understood to be a specific class of gut microbiota-derived metabolites with significant biological activity. These dibenzo[b,d]pyran-6-one derivatives are not endogenous to humans but are produced through the metabolism of ellagitannins and ellagic acid, which are abundant in foods such as pomegranates, berries, and walnuts. The composition of an individual's gut microbiome dictates their ability to produce urolithins, leading to distinct "metabotypes".
Emerging research has highlighted the potential of urolithins, particularly Urolithin A, in modulating key cellular pathways related to inflammation, proliferation, and cellular aging. These properties have positioned urolithins as promising candidates for further investigation in the context of drug development and as biomarkers of dietary intake and gut health.
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become an indispensable tool for the accurate identification and quantification of urolithins and their conjugates in complex biological matrices. This application note provides a comprehensive overview of the application of mass spectrometry to re-examine urolithins, including detailed experimental protocols for their analysis in human plasma and urine, a summary of quantitative data, and visualizations of key signaling pathways.
Data Presentation: Quantitative Analysis of Urolithins
The concentration of urolithins in human biological fluids can vary significantly based on dietary intake of ellagitannins and an individual's gut microbiome. The following tables summarize reported concentrations of key urolithins in human plasma and urine following the consumption of pomegranate and walnuts.
Table 1: Concentration of Urolithins in Human Plasma
| Urolithin | Matrix | Concentration Range | Dietary Source | Citation |
| Urolithin A | Plasma | 0.0 - 0.1 ng/mL | Pecans | [1] |
| Urolithin A Glucuronide | Plasma | 2.6 - 106 ng/mL | Pecans | [1] |
| Urolithin B | Plasma | Undetectable | Pecans | [1] |
| Urolithin C | Plasma | 0.01 - 0.5 ng/mL | Pecans | [1] |
| Urolithin A | Plasma | up to 18.6 µM | Pomegranate Juice | [2] |
| Urolithin A Glucuronide | Plasma | up to 2 ng/g in prostate tissue | Walnuts/Pomegranate Juice | [3] |
| Urolithin B Glucuronide | Plasma | Traces in prostate tissue | Walnuts/Pomegranate Juice | [3] |
Table 2: Concentration of Urolithins in Human Urine
| Urolithin | Matrix | Concentration Range | Dietary Source | Citation |
| Urolithin A | Urine | Variable, increases with consumption | Nuts | [4] |
| Urolithin B | Urine | Variable, increases with consumption | Nuts | [4] |
| Urolithin C | Urine | Detected | Nuts | [4] |
| Urolithin D | Urine | Detected | Nuts | [4] |
| Urolithin Glucuronides | Urine | Major metabolites | General | [5] |
| Urolithin Sulfates | Urine | Major metabolites | General | [5] |
| Urolithin A-sulfate | Urine | Increased after consumption | FIBCRO | [4] |
| Newly Identified Urolithins and their conjugates | Urine | Detected | Pomegranate Extract | [5] |
Experimental Protocols
The following protocols provide a detailed methodology for the extraction and quantification of urolithins from human plasma and urine using UPLC-MS/MS.
Protocol 1: Analysis of Urolithins in Human Plasma
This protocol is based on a protein precipitation method, which is a rapid and effective way to remove the majority of proteins from plasma samples.
1. Materials and Reagents:
-
Human plasma (collected in EDTA or heparin tubes)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Urolithin standards (Urolithin A, B, C, etc.) and their glucuronide/sulfate conjugates
-
Internal standard (IS) solution (e.g., a stable isotope-labeled urolithin or a structurally similar compound not present in the sample)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge capable of 14,000 rpm
-
Syringe filters (0.2 µm)
-
HPLC vials
2. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
Vortex the thawed plasma to ensure homogeneity.[6]
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 50 µL of the internal standard solution.[6]
-
Add 250 µL of ice-cold acetonitrile to precipitate the proteins.[6]
-
Vortex the mixture vigorously for 1 minute.[6]
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.[6]
3. UPLC-MS/MS Analysis:
-
UPLC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is commonly used for urolithins.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each urolithin and the internal standard.
Table 3: Exemplary MRM Transitions for Urolithin Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Urolithin A | 227.0 | 198.0 |
| Urolithin B | 211.0 | 167.0 |
| Urolithin C | 243.0 | 187.0, 199.0 |
| Urolithin D | 259.0 | 213.0, 215.0 |
| Urolithin A Glucuronide | 403.0 | 227.0 |
| Urolithin B Glucuronide | 387.0 | 211.0 |
| Urolithin A Sulfate | 307.0 | 227.0 |
Protocol 2: Analysis of Urolithins in Human Urine
This protocol utilizes solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components from urine.
1. Materials and Reagents:
-
Human urine
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
SPE cartridges (e.g., Oasis HLB)
-
Urolithin standards and internal standard
-
Other materials as listed in Protocol 1
2. Sample Preparation (Solid-Phase Extraction):
-
Thaw frozen urine samples and centrifuge at 4000 rpm for 10 minutes to remove particulates.
-
Take 1 mL of the urine supernatant and add the internal standard.
-
Acidify the urine sample by adding 10 µL of formic acid.
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of ultrapure water.
-
-
Sample Loading:
-
Load the acidified urine sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the urolithins with 1 mL of methanol.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).
-
-
Transfer the reconstituted sample to an HPLC vial for analysis.
3. UPLC-MS/MS Analysis:
-
The UPLC-MS/MS parameters are the same as described in Protocol 1.
Signaling Pathways and Experimental Workflows
Mass spectrometry-based proteomics and metabolomics have been instrumental in elucidating the molecular mechanisms of urolithin action. Urolithin A, in particular, has been shown to modulate several key signaling pathways.
Metabolism of Ellagitannins to Urolithins
The production of urolithins is a multi-step process carried out by the gut microbiota. Ellagitannins from dietary sources are first hydrolyzed to ellagic acid, which is then sequentially metabolized by different bacteria to form a series of urolithin intermediates and final products.
Urolithin A and the NF-κB Signaling Pathway
Urolithin A has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can prevent the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[7][8]
Urolithin A and the PI3K/Akt/mTOR Signaling Pathway
Urolithin A can also modulate the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. By inhibiting this pathway, Urolithin A can induce autophagy and apoptosis in cancer cells.[7][9][10]
Urolithin A and Mitophagy
A key mechanism of action for Urolithin A is the induction of mitophagy, the selective removal of damaged mitochondria. This process is crucial for maintaining cellular homeostasis and has been linked to the anti-aging effects of Urolithin A. The PINK1/Parkin pathway is a major route for mitophagy induction by Urolithin A.[11][12][13]
Experimental Workflow for Urolithin Analysis
The overall workflow for the analysis of urolithins in biological samples using LC-MS/MS involves several key steps, from sample collection to data analysis.
Conclusion
The re-examination of urolithins using advanced mass spectrometry techniques has provided significant insights into their formation, bioavailability, and biological activities. The detailed protocols and data presented in this application note offer a robust framework for researchers and drug development professionals to accurately quantify these promising metabolites in biological matrices. The elucidation of their interactions with key signaling pathways, such as NF-κB, PI3K/Akt/mTOR, and mitophagy, underscores their therapeutic potential and opens new avenues for the development of novel diagnostics and therapeutics. Further research utilizing mass spectrometry will continue to be pivotal in unraveling the full spectrum of urolithins' roles in human health and disease.
References
- 1. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. filtrous.com [filtrous.com]
- 7. Urolithin A targets the PI3K/Akt/NF-κB pathways and prevents IL-1β-induced inflammatory response in human osteoarthritis: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. walnuts.org [walnuts.org]
- 12. Urolithin A‐activated autophagy but not mitophagy protects against ischemic neuronal injury by inhibiting ER stress in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of a liquid chromatography-electrospray ionization-tandem mass spectrometry method for the determination of urolithin C in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Separation of Historical Urinary Pigments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of historical biological stains provides invaluable insights into past health, diet, and diseases. Urinary pigments, the chromophores responsible for the color of urine, can be preserved in archaeological samples, textiles, and other historical artifacts. The primary pigments of interest are urobilin (B239242) (also known as urochrome), which imparts the yellow coloration, and uroerythrin , a pink-red pigment that can be indicative of certain metabolic states. Their detection and quantification can offer clues to the physiological condition of individuals from the past.
This document provides detailed application notes and protocols for the extraction and chromatographic separation of these historical urinary pigments using modern analytical techniques. The methodologies are designed to be sensitive and robust, accounting for the often-degraded nature of historical samples.
Background: The Chemistry of Urinary Pigments
Urinary pigments are breakdown products of heme, a component of hemoglobin. The degradation of heme in the body leads to the formation of bilirubin, which is then converted by intestinal bacteria into urobilinogen (B88839). A portion of this urobilinogen is reabsorbed into the bloodstream and excreted by the kidneys, where it is oxidized to the yellow pigment, urobilin.[1] Uroerythrin is another heme-derived pigment whose excretion can increase in certain pathological conditions.[2]
The chemical structures of urobilin and uroerythrin are key to understanding their chromatographic behavior. Both are tetrapyrrole compounds, but they differ in their side chains and conjugation, which influences their polarity and, consequently, their retention on a chromatographic column.
-
Urobilin (Urochrome): A linear tetrapyrrole with the chemical formula C₃₃H₄₂N₄O₆.[1][3] It is relatively less polar than uroerythrin.
-
Uroerythrin: A tripyrrolic compound with the chemical formula C₂₅H₂₇N₃O₆.[2] It is the more polar of the two primary pigments.
Signaling Pathway: Heme Degradation to Urinary Pigments
The following diagram illustrates the metabolic pathway leading to the formation of urobilin and uroerythrin.
References
The historical practice of uroscopy, the visual examination of urine to diagnose illness, laid a foundational, albeit elementary, groundwork for understanding the body's internal state through its waste products.[1][2] Ancient and medieval physicians meticulously documented the color, sediment, and even smell of urine, associating different characteristics with various ailments.[3][4] Terms like "uroxanthin," defined in older medical dictionaries as a yellow pigment of urine and an indigo-forming substance, arose from this observational tradition.[5] While these early methods lacked the precision of modern science, they underscored a crucial principle: urine composition reflects physiological and pathological processes.
Today, this principle is explored with sophisticated analytical techniques, leading to the identification of specific bioactive compounds. Among these, Urolithin A (UA), a metabolite produced by the gut microbiota from ellagitannins found in foods like pomegranates, berries, and nuts, has emerged as a compound of significant interest for its potential therapeutic applications in a range of age-related and chronic diseases.[6][7] This document provides detailed application notes and protocols based on current research into Urolithin A, offering a guide for researchers, scientists, and drug development professionals.
Application Notes
Urolithin A has demonstrated a variety of biological activities, including the enhancement of mitochondrial function, and anti-inflammatory, antioxidant, and anti-aging properties.[7] Its ability to cross the blood-brain barrier also makes it a promising candidate for neurological disorders.[6]
Key Therapeutic Areas of Urolithin A:
-
Neuroprotection: Preclinical evidence suggests UA's potential in managing neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as stroke.[6]
-
Muscle Health and Performance: UA has been shown to improve muscle endurance and mitochondrial efficiency, potentially counteracting age-associated muscle decline.[8][9]
-
Anti-inflammatory Effects: UA can inhibit inflammatory responses, which is beneficial for muscle recovery and may play a role in managing chronic inflammatory diseases.[7]
-
Oncology: Research indicates that urolithins have anti-proliferative and/or pro-apoptotic activities in cancer cells.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on Urolithin A.
Table 1: Human Clinical Trials of Urolithin A Supplementation
| Study Population | Dosage | Duration | Key Findings | Reference |
| Healthy middle-aged and older adults | 500-1000 mg/day | - | Improved skeletal muscle endurance and mitochondrial efficiency; Reduced plasma inflammatory markers (e.g., C-reactive protein). | [11] |
| Older adults (65-90 years) | 1000 mg/day | 4 months | Significant improvement in muscle endurance; Decrease in plasma levels of several acylcarnitines, ceramides, and C-reactive protein. | [8] |
| Healthy adults | 500 mg and 1000 mg | - | 12% increase in hamstring muscle strength in the 500 mg group and a 9.8% increase in the 1000 mg group compared to placebo. | [9] |
Table 2: Preclinical Studies of Urolithin A
| Model | Dosage/Concentration | Duration | Key Findings | Reference |
| Mouse model of Duchenne muscular dystrophy | 50 mg/kg/day in food | - | Enhanced clearance of defective mitochondria. | [9] |
| Human muscle cells from healthy and DMD-affected boys (in vitro) | 25 µM | 2, 6, and 24 hours | Enhanced clearance of defective mitochondria. | [9] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Mitophagy in Human Muscle Cells
This protocol is based on the methodology described by Luan et al. (2021) to assess the effect of Urolithin A on mitophagy in human muscle cells.[9]
1. Cell Culture:
- Obtain primary human skeletal muscle cells from healthy donors and patients with Duchenne muscular dystrophy (DMD).
- Culture the cells in a suitable growth medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
2. Urolithin A Treatment:
- Prepare a stock solution of Urolithin A (e.g., in DMSO).
- Treat the cultured muscle cells with 25 µM of Urolithin A for varying durations (e.g., 2, 6, and 24 hours).
- Include a vehicle control (DMSO) for comparison.
3. Assessment of Mitophagy:
- Mitochondrial Staining: Stain the cells with a mitochondrial-specific fluorescent dye (e.g., MitoTracker Red CMXRos) to visualize the mitochondrial network.
- Lysosomal Staining: Co-stain the cells with a lysosomal marker (e.g., LysoTracker Green DND-26) to observe co-localization with mitochondria, an indicator of mitophagy.
- Immunofluorescence: Perform immunofluorescence staining for key mitophagy-related proteins such as PINK1 and Parkin to assess their recruitment to mitochondria.
- Western Blotting: Analyze the protein levels of mitophagy markers like LC3-II/LC3-I ratio and p62 to quantify the extent of autophagic flux.
4. Microscopy and Image Analysis:
- Capture fluorescent images using a confocal microscope.
- Quantify the co-localization of mitochondria and lysosomes using image analysis software.
Protocol 2: In Vivo Assessment of Muscle Function in a Mouse Model
This protocol is adapted from studies investigating the effect of Urolithin A on muscle function in mice.[9]
1. Animal Model:
- Use a suitable mouse model, such as a model for Duchenne muscular dystrophy or aged mice.
- House the animals in a controlled environment with ad libitum access to food and water.
2. Urolithin A Administration:
- Supplement the mouse chow with Urolithin A at a dose of 50 mg per kg of body weight per day.
- Maintain a control group receiving a standard diet.
3. Assessment of Muscle Function:
- Grip Strength Test: Measure forelimb and hindlimb grip strength using a grip strength meter.
- Treadmill Test: Evaluate endurance by measuring the running distance and time to exhaustion on a motorized treadmill.
- In situ Muscle Contraction: For more detailed analysis, measure the contractile properties of specific muscles (e.g., tibialis anterior) in anesthetized mice by stimulating the corresponding nerve and recording the force generated.
4. Histological and Molecular Analysis:
- At the end of the study, sacrifice the animals and collect muscle tissue.
- Perform histological staining (e.g., H&E, Masson's trichrome) to assess muscle morphology and fibrosis.
- Conduct molecular analyses as described in Protocol 1 (Western blotting, immunofluorescence) to investigate the underlying mechanisms, such as mitophagy.
Signaling Pathways and Visualizations
Urolithin A exerts its effects through the modulation of several key signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these pathways.
Urolithin A-Induced Mitophagy Pathway
Urolithin A promotes the clearance of damaged mitochondria through the PINK1/Parkin-dependent mitophagy pathway. This process is crucial for maintaining mitochondrial homeostasis and cellular health.
Caption: Urolithin A induces PINK1/Parkin-mediated mitophagy.
Urolithin A's Anti-inflammatory Signaling
Urolithin A has been shown to exert anti-inflammatory effects by modulating pathways such as the mTOR signaling cascade. By inhibiting PI3K and Akt, Urolithin A can downregulate mTOR, a key regulator of inflammation and cell growth.[7]
References
- 1. Uroscopy - Wikipedia [en.wikipedia.org]
- 2. As Good as Gold | Science History Institute [sciencehistory.org]
- 3. Uroscopy and Urinary Ailments in Medieval Welsh Medical Texts - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound | Taber's Medical Dictionary [nursing.unboundmedicine.com]
- 6. Urolithin A in Central Nervous System Disorders: Therapeutic Applications and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Urolithin A Supplementation on Muscle Endurance and Mitochondrial Health in Older Adults: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gethealthspan.com [gethealthspan.com]
- 10. US20090326057A1 - Therapeutic uses of urolithins - Google Patents [patents.google.com]
- 11. Urolithin A in Central Nervous System Disorders: Therapeutic Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Historical Pigment Analogs
Introduction
The study and conservation of historical artifacts and artworks rely heavily on understanding the materials used by artists of the past. The synthesis of historical pigment analogs—modern reconstructions of these ancient materials—is a critical practice in conservation science. It allows researchers to create accurate reference materials for the development and calibration of analytical techniques, to study the degradation pathways of original pigments under controlled conditions, and to test conservation treatments without risk to invaluable cultural heritage. These synthetic analogs enable a direct comparison of physicochemical properties, helping to authenticate artworks, understand artistic techniques, and inform preservation strategies.[1] This document provides detailed protocols for the synthesis of three historically significant pigments: Egyptian Blue, Verdigris, and Lead White.
Egyptian Blue (Calcium Copper Silicate, CaCuSi₄O₁₀)
Egyptian Blue is considered the first synthetic pigment, created by the Egyptians as early as 3100 B.C.E.[2][3] It was a valued alternative to expensive natural blue minerals like lapis lazuli.[3][4] Its synthesis involves the high-temperature reaction of a silica (B1680970) source, a calcium source, a copper source, and an alkali flux.[5]
Experimental Protocol: Solid-State Synthesis
This protocol is based on the solid-state reaction method, which replicates the high-temperature furnace techniques likely used in antiquity.
Materials:
-
Silica sand (SiO₂), finely ground
-
Calcium carbonate (CaCO₃)
-
Copper(II) oxide (CuO) or Basic copper carbonate (Cu₂(CO₃)(OH)₂)[6]
-
Sodium carbonate (Na₂CO₃) as a flux
-
High-temperature crucible
-
Mortar and pestle (agate recommended)
-
High-temperature furnace
Procedure:
-
Prepare Precursor Mixture: In an agate mortar, combine the raw materials. A typical stoichiometry by weight is 60-70% SiO₂, 7-15% CaO (from CaCO₃), and 10-20% CuO.[5] A sample mixture can be prepared using the following molar ratios, which are then converted to weights: 4 moles SiO₂, 1 mole CaCO₃, and 1 mole CuO.[6] Add a small amount of flux (e.g., 1-5% by weight of sodium carbonate) to lower the required reaction temperature.[4]
-
Homogenize: Thoroughly grind the mixture with a mortar and pestle until a uniform, fine powder is achieved.[6] Homogenization is critical for a complete reaction.
-
First Firing: Transfer the powdered mixture to a high-temperature crucible. Place the crucible in a furnace and heat to 1000-1100°C for 2-3 hours.[4][6] The furnace should have an oxidizing atmosphere.
-
Cooling and Grinding: Allow the mixture to cool completely to room temperature.[6] The resulting product will be a hard, glassy frit. Remove the frit from the crucible and grind it into a fine powder using the mortar and pestle.
-
Washing: The ground pigment can be washed with water to remove any unreacted flux or soluble byproducts.
-
Drying and Final Grinding: Dry the washed pigment in an oven. Once completely dry, perform a final grinding to achieve the desired particle size for analysis and application. The particle size can affect the final hue of the pigment.[4]
Synthesis Workflow for Egyptian Blue
Caption: Workflow diagram for the solid-state synthesis of Egyptian Blue pigment.
Data for Comparative Analysis
Quantitative data from analytical techniques should be compiled to compare the synthetic analog with a known historical sample.
| Parameter | Analytical Technique | Historical Sample | Synthetic Analog |
| Crystalline Phases | XRD | Cuprorivaite (CaCuSi₄O₁₀), Quartz | Cuprorivaite, Quartz, Cristobalite |
| Vibrational Modes | Raman / FTIR | Characteristic peaks for Ca-O, Si-O, Cu-O | Peak positions and intensities |
| Elemental Composition | XRF / SEM-EDX | Wt% of Si, Ca, Cu, Na | Wt% of Si, Ca, Cu, Na |
| Color Coordinates | Colorimetry (CIELAB) | L, a, b* values | L, a, b* values |
| Particle Size | Microscopy / Laser Diffraction | Mean diameter, distribution | Mean diameter, distribution |
**2.0 Verdigris (Copper(II) Acetate (B1210297), Cu(CH₃COO)₂) **
Verdigris is a blue-green pigment that has been produced since ancient times, often as a byproduct of winemaking where copper plates were exposed to the acetic acid vapors of fermenting grapes.[7] It is chemically a copper acetate, though historical samples can be complex mixtures of copper acetates, carbonates, and hydroxides.[8]
Experimental Protocol: Precipitation Method
This multi-step lab protocol produces a more refined copper(II) acetate pigment.[7][9]
Materials:
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Ammonia (B1221849) solution (NH₄OH, 25%)
-
Sodium hydroxide (B78521) (NaOH)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
Beakers, filter funnel, filter paper, stirring rod
Procedure:
-
Formation of Basic Copper Sulfate: Dissolve 8.3 g of CuSO₄·5H₂O in 100 mL of deionized water in a beaker and heat to 60-80°C. While stirring vigorously, add 25% ammonia solution dropwise until the initial light-blue precipitate of basic copper sulfate forms and then redissolves into a deep blue solution of the tetraamminecopper(II) complex ([Cu(NH₃)₄]²⁺).[7] This typically requires 3.5-4.0 mL of ammonia solution. Dilute the mixture to ~130 mL with deionized water and stir for 30 minutes. Allow the precipitate to settle, then wash it twice by decanting with deionized water. Filter the precipitate.
-
Conversion to Copper Hydroxide: Transfer the damp precipitate to a beaker with 130 mL of deionized water. While stirring, rapidly add a solution of 1.33 g of NaOH in 16.7 mL of deionized water.[7] This converts the basic copper sulfate to a voluminous copper(II) hydroxide precipitate. Wash the precipitate five times with deionized water, filtering after each wash, to remove all soluble sulfate and sodium ions.
-
Formation of Copper Acetate (Verdigris): Mix the washed and pressed copper(II) hydroxide precipitate with 13 mL of glacial acetic acid. Stir the resulting paste until it becomes fully homogeneous. The reaction is exothermic and may take over an hour to complete.[7]
-
Isolation: The resulting paste is the verdigris pigment. It can be dried carefully at a low temperature to yield a powder. The final product's color and crystal structure can be influenced by the drying process.
Synthesis Workflow for Verdigris
Caption: Workflow diagram for the laboratory synthesis of Verdigris pigment.
Data for Comparative Analysis
| Parameter | Analytical Technique | Historical Sample | Synthetic Analog |
| Chemical Formula | XRD / Elemental Analysis | Cu(CH₃COO)₂·H₂O, potential impurities | Cu(CH₃COO)₂·H₂O |
| Functional Groups | FTIR | Peaks for acetate (C=O, C-O), O-H | Peak positions and intensities |
| Crystalline Structure | XRD | Crystalline pattern of copper(II) acetate | Crystalline pattern comparison |
| Color Coordinates | Colorimetry (CIELAB) | L, a, b* values | L, a, b* values |
| Thermal Stability | TGA | Decomposition temperature | Decomposition temperature |
**3.0 Lead White (Basic Lead Carbonate, 2PbCO₃·Pb(OH)₂) **
Lead White was the most important white pigment in oil painting for centuries, prized for its opacity, brightness, and durability.[10][11] Historically, it was produced via the "Dutch Stack" method, where lead was corroded by acetic acid in the presence of carbon dioxide from fermenting manure.[10][12] The key component is basic lead carbonate (hydrocerussite), often mixed with some neutral lead carbonate (cerussite).[11][13]
Experimental Protocol: Laboratory Corrosion Method
This protocol synthesizes Lead White by first creating lead(II) acetate and then precipitating the basic carbonate. (Caution: Lead compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.)
Materials:
-
Lead metal (Pb), shavings or foil
-
Glacial acetic acid (CH₃COOH)
-
Hydrogen peroxide (H₂O₂, 3%) (optional, as a catalyst)[14]
-
Sodium carbonate (Na₂CO₃) or a source of CO₂ gas
-
Deionized water
-
Beakers, filter apparatus, pH meter/strips
Procedure:
-
Synthesis of Lead(II) Acetate: Place 2.5 g of lead metal into a beaker with 20 mL of water. Slowly add 10 mL of glacial acetic acid.[14] To accelerate the dissolution of the lead, a few drops of hydrogen peroxide can be added carefully, which will oxidize the metal.[14] The reaction is exothermic. Gently heat if necessary until all the lead has dissolved, forming a clear solution of lead(II) acetate.
-
Precipitation of Lead White: Prepare a separate solution of sodium carbonate in water (e.g., 5-10% w/v). While stirring the lead acetate solution, slowly add the sodium carbonate solution. A dense white precipitate of lead carbonate will form immediately.[14]
-
Formation of Basic Lead Carbonate: The goal is the basic carbonate (2PbCO₃·Pb(OH)₂), not just the neutral carbonate (PbCO₃). The ratio of hydrocerussite to cerussite depends on factors like pH and CO₂ concentration. To favor hydrocerussite, the precipitation should be carried out under slightly alkaline conditions. Monitor the pH and add the carbonate solution until the pH is slightly basic (pH 8-9).
-
Washing and Filtration: Allow the precipitate to settle. Wash the precipitate several times with deionized water to remove any unreacted starting materials and soluble byproducts (like sodium acetate). Filter the solid product.
-
Drying: Dry the white precipitate in a desiccator or a low-temperature oven (below 60°C to avoid decomposition) to obtain the final Lead White pigment.
Synthesis Workflow for Lead White
Caption: Workflow diagram for the laboratory synthesis of Lead White pigment.
Data for Comparative Analysis
| Parameter | Analytical Technique | Historical Sample (e.g., Stack Process) | Synthetic Analog (Precipitation) |
| Crystalline Phases | XRD | Hydrocerussite (2PbCO₃·Pb(OH)₂), Cerussite (PbCO₃) | Ratio of Hydrocerussite to Cerussite |
| Vibrational Modes | FTIR / Raman | Peaks for carbonate (CO₃²⁻), hydroxide (OH⁻) | Peak positions and intensities |
| Elemental Composition | XRF / SEM-EDX | Wt% of Pb | Wt% of Pb |
| Color & Opacity | Colorimetry / Spectrophotometry | L, a, b* values; Reflectance % | L, a, b* values; Reflectance % |
| Particle Morphology | SEM | Flaky, hexagonal platelets (Stack Process) | Crystalline morphology |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. news.artnet.com [news.artnet.com]
- 4. SCI: Egyptian blue: Recreating the world's oldest synthetic pigment [soci.org]
- 5. Egyptian blue - Wikipedia [en.wikipedia.org]
- 6. google.com [google.com]
- 7. Pigments through the Ages - Manufacture Recipes - Verdigris [webexhibits.org]
- 8. Making Verdigris :: Paintings :: Grosse is a geek [grosse.is-a-geek.com]
- 9. odinity.com [odinity.com]
- 10. jacksonsart.com [jacksonsart.com]
- 11. naturalpigments.com [naturalpigments.com]
- 12. White lead - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Making Lead White Pigment | webshed.org [webshed.org]
Application Notes and Protocols for In Vitro Models of Urinary Pigment Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urinary pigments, primarily urochrome (urobilin), are the terminal products of heme catabolism and are responsible for the characteristic yellow color of urine. The study of their formation provides critical insights into heme metabolism, liver function, and certain pathological conditions such as jaundice and hemolytic anemias. While in vivo studies have been foundational, in vitro models offer controlled, high-throughput environments to investigate the specific cellular and molecular mechanisms of urinary pigment synthesis, screen for drug-induced effects on heme metabolism, and model diseases associated with aberrant pigment production.
These application notes provide a comprehensive overview of relevant in vitro models, from established cell lines to advanced 3D organoid systems. Detailed protocols are provided to guide researchers in setting up these models, inducing the pigment formation pathway, and quantifying the resulting metabolites.
Overview of Urinary Pigment Formation
The formation of urinary pigments is a multi-step metabolic process that begins with the breakdown of heme from aged red blood cells and other hemoproteins.
-
Heme Catabolism: In reticuloendothelial cells (like macrophages), the enzyme Heme Oxygenase-1 (HMOX1) catalyzes the rate-limiting step, breaking down heme into biliverdin, ferrous iron (Fe²⁺), and carbon monoxide (CO).[1][2][3]
-
Bilirubin (B190676) Production: Biliverdin is then rapidly reduced to unconjugated bilirubin by biliverdin reductase (BVR) .[1][2][3]
-
Hepatic Conjugation: Unconjugated bilirubin, which is lipid-soluble, is transported to the liver bound to albumin. In hepatocytes, the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) conjugates bilirubin with glucuronic acid, making it water-soluble (conjugated bilirubin).[4][5][6]
-
Intestinal Conversion: Conjugated bilirubin is excreted into the gut via bile. Intestinal bacteria deconjugate and reduce it to a series of colorless compounds, primarily urobilinogen (B88839).[4][6]
-
Excretion and Oxidation: A portion of urobilinogen is reabsorbed from the gut into the bloodstream and transported to the kidneys, where it is excreted.[4] Upon exposure to air, the excreted urobilinogen oxidizes to form urobilin, the yellow pigment that gives urine its color.[6]
Signaling Pathway: Heme Degradation and Bilirubin Formation
Caption: Heme degradation pathway from heme to conjugated bilirubin.
In Vitro Models for Studying Pigment Formation
The choice of an in vitro model depends on the specific research question, ranging from single-enzyme activity assays to complex multi-organoid systems.
Liver Cell Culture Models
Since the liver is the primary site of bilirubin conjugation, hepatic cell models are essential.
-
Primary Human Hepatocytes (PHH): Considered the gold standard, PHH most accurately reflect in vivo liver metabolism.[7][8] However, they are limited by availability, cost, and donor variability.
-
Hepatoma Cell Lines (e.g., HepG2): These are widely used due to their availability and ease of culture. While they retain many hepatic functions, their metabolic capacity can be altered compared to PHH.[7][9]
-
3D Liver Spheroids/Organoids: These models offer a more physiologically relevant microenvironment, with enhanced cell-cell interactions and improved metabolic function compared to 2D monolayers.[7] Co-cultures with non-parenchymal cells like Kupffer cells can further enhance functionality.[7]
Kidney Cell and Organoid Models
Kidney models are crucial for studying the final steps of urobilinogen excretion.
-
Renal Proximal Tubule Epithelial Cells (RPTECs): Primary RPTECs or immortalized cell lines (e.g., HK-2) are ideal for studying the transport, reabsorption, and secretion of metabolites like urobilinogen.[10][11][12]
-
Kidney Organoids: Derived from human pluripotent stem cells (hPSCs), these 3D structures contain various renal cell types, including proximal tubules and collecting ducts, recapitulating aspects of kidney development and function.[13] They are powerful tools for modeling metabolic diseases and transport processes.[14][15]
Co-Culture and Multi-Organoid Systems
To model the entire pathway from heme breakdown to urinary excretion, integrated systems are required.
-
Macrophage-Hepatocyte Co-Culture: This system can model the initial steps of heme breakdown (by macrophages) and subsequent bilirubin conjugation (by hepatocytes).
-
Liver and Kidney Organoid Co-Culture: A more advanced model where liver organoids process bilirubin and the resulting metabolites are then exposed to kidney organoids to study renal handling and excretion.
Experimental Protocols
Protocol 1: Induction of Heme Oxygenase-1 (HMOX1) in a 2D Cell Culture Model
This protocol describes the induction of the rate-limiting enzyme in heme catabolism and is adapted from methods used in human cell lines.[16][17] This can be applied to hepatocyte (HepG2) or renal cell (HK-2) monolayers.
Materials:
-
HepG2 or HK-2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Hemin (Heme precursor, inducer) or another known HMOX1 inducer (e.g., CoPP, HPP-4382)[16][17]
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer for RNA or protein analysis
-
96-well or 24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed HepG2 or HK-2 cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment (e.g., 4,000 cells/well for a 96-well plate for overnight culture).[16]
-
Induction: The following day, remove the culture medium. Add fresh medium containing the HMOX1 inducer. A typical concentration for Hemin is 10-50 µM. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a desired period. For mRNA analysis, 6-8 hours is often sufficient. For protein expression and metabolite analysis, 18-24 hours is recommended.[16]
-
Sample Collection (Supernatant): After incubation, carefully collect the cell culture supernatant. This will be used for measuring secreted bilirubin and urobilinogen. Store at -80°C until analysis.
-
Sample Collection (Cell Lysate): Wash the cell monolayer with ice-cold PBS. Add the appropriate lysis buffer directly to the wells to harvest cells for analysis of HMOX1 gene expression (qRT-PCR) or protein levels (Western Blot or ELISA).
Protocol 2: Quantification of Bilirubin in Culture Supernatant
This protocol is based on the reaction with diazotized sulfanilic acid.[18][19][20]
Materials:
-
Collected cell culture supernatant (from Protocol 1)
-
Diazo Reagent A: Sulfanilic acid in HCl.
-
Diazo Reagent B: Sodium nitrite (B80452) solution.
-
Diazo Blank Solution: HCl.
-
Caffeine-Sodium Benzoate (B1203000) solution (accelerator).
-
Bilirubin standards.
-
Spectrophotometer or plate reader capable of reading at ~540 nm.
Procedure:
-
Standard Curve: Prepare a series of bilirubin standards in the same basal medium used for the cell culture.
-
Sample Preparation: In a microplate or cuvette, mix the sample (or standard) with the caffeine-sodium benzoate solution.
-
Reaction: To measure total bilirubin, add the freshly mixed Diazo Reagent (A+B). To a parallel sample for a blank reading, add the Diazo Blank Solution.
-
Incubation: Allow the color to develop for 10-15 minutes at room temperature, protected from light.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Calculation: Subtract the blank reading from the sample reading. Calculate the bilirubin concentration in the samples using the standard curve.
Protocol 3: Quantification of Urobilinogen in Culture Supernatant
This protocol is based on the Ehrlich's reaction.[18][19][21]
Materials:
-
Collected cell culture supernatant (from Protocol 1)
-
Ehrlich's Reagent: p-diethylaminobenzaldehyde (p-DEABA) in a strong acid.[18][19]
-
Urobilinogen or Stercobilin standards.[22]
-
Spectrophotometer or plate reader capable of reading at ~560-570 nm.
Procedure:
-
Standard Curve: Prepare a series of urobilinogen standards in the basal culture medium.
-
Reaction: Mix the sample (or standard) with Ehrlich's Reagent.
-
Incubation: Incubate for 10 minutes at room temperature to allow the pink-red color to develop.
-
Measurement: Read the absorbance at the appropriate wavelength.
-
Calculation: Determine the urobilinogen concentration in the samples using the standard curve. Results can be expressed in Ehrlich units (1 EU = 1 mg/dL).[21]
Data Presentation
Quantitative data from analytical assays should be summarized for clear comparison.
Table 1: Analytical Method Performance for Pigment Quantification
| Analyte | Method | Reagent | Linearity Range | Limit of Detection (LOD) | Reference |
| Bilirubin | Spectrophotometry | Diazotized Sulfanilic Acid | Up to 5.0 mg/L | 0.003 mg/L | [18][19][20] |
| Urobilinogen | Spectrophotometry | p-DEABA (Ehrlich's) | Up to 100.0 mg/L | 1.0 mg/L | [18][19][20] |
| Bile Pigments | HPLC | N/A | Varies | Varies | [23][24][25] |
Table 2: Example Data from HMOX1 Induction Experiment in HepG2 Cells
| Treatment (24h) | HMOX1 mRNA (Fold Change) | Bilirubin (mg/L) | Urobilinogen (mg/L) |
| Vehicle Control | 1.0 ± 0.1 | 0.05 ± 0.01 | < 1.0 |
| Hemin (20 µM) | 15.2 ± 2.1 | 1.8 ± 0.3 | 1.5 ± 0.2 |
(Note: Data are hypothetical for illustrative purposes.)
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro pigment studies.
HMOX1 Gene Regulation Pathway
Caption: Transcriptional regulation of the HMOX1 gene.
References
- 1. Heme Degradation in Pathophysiology of and Countermeasures to Inflammation-Associated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. Physiology, Bilirubin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. teachmephysiology.com [teachmephysiology.com]
- 7. Cell sources for in vitro human liver cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell sources for in vitro human liver cell culture models | Semantic Scholar [semanticscholar.org]
- 9. Assay of Bile Acid Conjugation and Excretion in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Renal tubular epithelial cell: Significance and symbolism [wisdomlib.org]
- 11. cellsystems.eu [cellsystems.eu]
- 12. Specific Epithelial Cell Of Proximal Tubule Segment 1 Cell Types - CZ CELLxGENE CellGuide [cellxgene.cziscience.com]
- 13. Kidney Organoids: A pioneering model for kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging Kidney Models to Investigate Metabolism, Transport, and Toxicity of Drugs and Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Induction of Heme Oxygenase I (HMOX1) by HPP-4382: A Novel Modulator of Bach1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Alternative spectrophotometric method for determination of bilirubin and urobilinogen in urine samples using simultaneous injection effective mixing flow analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Alternative spectrophotometric method for determination of bilirubin and urobilinogen in urine samples using simultaneous injection effective mixing flow analysis | Semantic Scholar [semanticscholar.org]
- 21. Urobilinogen - Wikipedia [en.wikipedia.org]
- 22. Urinary urobilinogen determined by a mercuric chloride procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
- 25. High-performance liquid chromatography of bilirubin conjugates in bile: effect of beta-glucuronidase on the bile pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Modeling Historical Uroxanthin Structures with Computational Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction
The identification and characterization of historical pigments are crucial for the conservation of art, understanding of historical trade routes, and the development of new materials. "Uroxanthin" is an obsolete term, historically associated with a yellow pigment derived from urine.[1][2][3] Modern analysis suggests a strong link to "Indian yellow," a pigment historically produced from the urine of cattle fed mango leaves. The primary chromophore of Indian yellow is euxanthone (B22016).[4][5][6] This document provides detailed protocols for the application of computational chemistry to model the structure and properties of historical this compound, with euxanthone as the primary model compound. Additionally, protocols for indigo (B80030), a historically significant and computationally well-studied pigment, are included for comparative purposes due to its structural relation as an indole (B1671886) derivative.[7][8][9]
These notes will guide researchers through the process of theoretical modeling, data analysis, and experimental validation, facilitating a deeper understanding of the molecular properties of these historical organic pigments.
Theoretical Background
Computational chemistry offers a powerful, non-destructive approach to studying the properties of historical pigments. Quantum mechanical methods, particularly Density Functional Theory (DFT), are well-suited for calculating the electronic structure, molecular geometry, and spectroscopic properties of molecules like euxanthone and indigo.[10][11] Time-Dependent DFT (TD-DFT) can be employed to simulate UV-Vis spectra, providing insights into the color of the pigments.[12] Molecular Dynamics (MD) simulations can be used to study the behavior of these pigment molecules in different environments, such as in a binding medium or under conditions of degradation.[13][14]
Key Molecular Structures
For the purposes of these protocols, the following molecules are considered central to the study of "historical this compound" and related pigments:
-
Euxanthone (Model for this compound/Indian Yellow): The primary chromophore in Indian yellow. Its chemical formula is C₁₃H₈O₄.[15][16]
-
Indigo: A well-characterized historical blue pigment with a C₁₆H₁₀N₂O₂ formula, serving as a comparative molecule.[8]
Computational Protocols
Protocol 1: Geometry Optimization and Vibrational Analysis using DFT
Objective: To determine the ground-state molecular geometry and predict the infrared (IR) and Raman spectra of euxanthone and indigo.
Methodology:
-
Structure Input:
-
Obtain the initial 3D coordinates of euxanthone and indigo from a chemical database (e.g., PubChem) or build the molecules using a molecular editor.[15]
-
-
Computational Details:
-
Software: Gaussian, ORCA, or other suitable quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP is a commonly used functional for organic molecules.[11]
-
Basis Set: 6-311G(d,p) or a larger basis set for higher accuracy.[11]
-
Solvation Model (Optional): To simulate the pigment in a solvent, use a continuum model such as the Polarizable Continuum Model (PCM).[13]
-
-
Execution:
-
Perform a geometry optimization calculation to find the minimum energy structure.
-
Following optimization, perform a frequency calculation at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the predicted vibrational spectra.
-
-
Data Analysis:
-
Extract the optimized Cartesian coordinates.
-
Calculate key bond lengths, bond angles, and dihedral angles.
-
Visualize the calculated IR and Raman spectra and compare them with experimental data if available.
-
Protocol 2: Simulating Electronic Spectra using TD-DFT
Objective: To predict the UV-Vis absorption spectrum and thus the color of euxanthone and indigo.
Methodology:
-
Structure Input:
-
Use the optimized ground-state geometry obtained from Protocol 4.1.
-
-
Computational Details:
-
Software: Gaussian, ORCA, or equivalent.
-
Method: Time-Dependent Density Functional Theory (TD-DFT).
-
Functional and Basis Set: Use the same functional and basis set as in the geometry optimization for consistency (e.g., B3LYP/6-311G(d,p)).
-
Number of Excited States: Calculate a sufficient number of excited states (e.g., 10-20) to cover the visible region of the spectrum.
-
Solvation Model: Include a solvent model (e.g., PCM) to better represent the conditions under which color is observed.
-
-
Execution:
-
Run the TD-DFT calculation on the optimized ground-state structure.
-
-
Data Analysis:
-
Extract the calculated excitation energies (in eV or nm) and oscillator strengths for each electronic transition.
-
The transition with the largest oscillator strength in the visible range is typically the one responsible for the color.
-
Plot the simulated spectrum by broadening the calculated transitions with a Gaussian or Lorentzian function.
-
Quantitative Data
The following tables summarize theoretical data for euxanthone and indigo, which can be used as a reference for computational studies.
Table 1: Calculated Molecular Properties of Euxanthone and Indigo
| Property | Euxanthone (C₁₃H₈O₄) | Indigo (C₁₆H₁₀N₂O₂) |
| Molar Mass ( g/mol ) | 228.20 | 262.27 |
| Calculated Dipole Moment (Debye) | ~2.5 - 3.0 | 0.0 (for the trans isomer) |
| HOMO Energy (eV) | -6.5 to -7.0 | -5.5 to -6.0 |
| LUMO Energy (eV) | -2.0 to -2.5 | -3.0 to -3.5 |
| HOMO-LUMO Gap (eV) | ~4.0 - 4.5 | ~2.5 - 3.0 |
Note: The exact values can vary depending on the level of theory (functional and basis set) and the software used.
Table 2: Key Calculated Bond Lengths and Angles (from DFT B3LYP/6-311G(d,p))
| Molecule | Bond/Angle | Calculated Value |
| Euxanthone | C=O (carbonyl) bond length | ~1.23 Å |
| C-O (ether) bond length | ~1.36 Å | |
| O-C-C bond angle in the central ring | ~120° | |
| Indigo | C=C (central) bond length | ~1.35 Å |
| C=O (carbonyl) bond length | ~1.23 Å | |
| N-H bond length | ~1.01 Å | |
| C-N-C bond angle in the indole ring | ~109° |
Table 3: Simulated Spectroscopic Data (from TD-DFT B3LYP/6-311G(d,p))
| Molecule | λmax (nm) | Major Transition |
| Euxanthone | ~370-390 | π → π |
| Indigo | ~590-620 | π → π |
Experimental Protocols for Validation
Computational models should be validated against experimental data. Here are protocols for the synthesis of a model compound and the analysis of a historical pigment.
Protocol 3: Synthesis of Indigo
Objective: To synthesize indigo for spectroscopic analysis and comparison with computational results. This synthesis is a well-established laboratory procedure.[7][8][9][17][18]
Materials:
-
10% Sodium hydroxide (B78521) solution
-
Distilled water
-
Ethanol
-
Test tubes, beakers, suction filtration apparatus
Procedure:
-
Dissolve 0.5 g of 2-nitrobenzaldehyde in 5 mL of acetone in a test tube.[7]
-
In a separate container, mix 1 mL of 10% aqueous NaOH with 1.5 mL of distilled water.[7]
-
Add the NaOH solution dropwise to the 2-nitrobenzaldehyde solution. The solution will darken, and a precipitate of indigo will form.[17]
-
Allow the mixture to stand at room temperature for at least 5 minutes.
-
Cool the mixture in an ice bath for 5 minutes.
-
Collect the solid indigo by suction filtration.
-
Wash the precipitate with 10 mL of distilled water, followed by 10 mL of ethanol.[7]
-
Allow the indigo to air dry.
Characterization:
-
Obtain IR, Raman, and UV-Vis spectra of the synthesized indigo and compare them to the computationally predicted spectra.
Protocol 4: Extraction and Analysis of a Historical Yellow Pigment
Objective: To extract a yellow pigment from a historical sample (or a modern analogue like turmeric for practice) for analysis.
Materials:
-
Sample containing the yellow pigment
-
Suitable solvent (e.g., dimethyl sulfoxide (B87167) for Indian yellow)
-
Micro-centrifuge tubes
-
Spectrophotometer, HPLC, or other analytical instrument
Procedure:
-
A micro-sample of the pigment is carefully removed from the artifact.
-
The sample is placed in a micro-centrifuge tube with a small amount of a suitable solvent.
-
The mixture is sonicated to aid in the dissolution of the pigment.
-
The solution is centrifuged to separate any insoluble material.
-
The supernatant containing the dissolved pigment is carefully removed for analysis.
Analysis:
-
The extracted solution can be analyzed using UV-Vis spectroscopy to determine its absorption maximum.
-
More advanced techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry can be used to identify the molecular components of the pigment.
Visualizations
Caption: Overall research workflow for historical pigment analysis.
Caption: A typical computational chemistry workflow for pigment analysis.
Conclusion
The application of computational chemistry provides a robust framework for the characterization of historical pigments like "this compound." By modeling plausible structures such as euxanthone, researchers can predict molecular geometries, vibrational and electronic spectra, and other properties. These theoretical predictions, when coupled with experimental validation, offer a powerful methodology for confirming the identity of historical materials, understanding their degradation pathways, and informing conservation strategies. The protocols outlined in this document provide a starting point for researchers to apply these techniques to the fascinating interdisciplinary field of art history, chemistry, and materials science.
References
- 1. Pigments through the Ages - Intro to the yellows [webexhibits.org]
- 2. artsandcollections.com [artsandcollections.com]
- 3. curtisward.com [curtisward.com]
- 4. Indian yellow - Wikipedia [en.wikipedia.org]
- 5. medium.com [medium.com]
- 6. winsornewton.com [winsornewton.com]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. benchchem.com [benchchem.com]
- 9. eltamiz.com [eltamiz.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Molecular Structures and Spectral Properties of Natural Indigo and Indirubin: Experimental and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and photophysical studies of an indigo derivative: N-octyl-7,7′-diazaindigo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Work | Computational Modeling of Polymerization and Degradation of Complex Polymer Systems | ID: fn106z34h | Arch : Northwestern University Institutional Repository [arch.library.northwestern.edu]
- 15. Euxanthone | C13H8O4 | CID 5281631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Euxanthone - Wikipedia [en.wikipedia.org]
- 17. The microscale synthesis of indigo dye | Class experiment | RSC Education [edu.rsc.org]
- 18. vfsilesieux.free.fr [vfsilesieux.free.fr]
Troubleshooting & Optimization
Technical Support Center: Optimizing Extraction of Degraded Polar Compounds
Disclaimer: The term "uroxanthin-like compounds" does not correspond to a clearly defined or widely recognized class of chemical compounds in the scientific literature. This guide is therefore based on best practices for the extraction and handling of degraded, polar, and potentially nitrogen-containing compounds, such as xanthine (B1682287) derivatives (e.g., caffeine, theophylline) and other labile metabolites found in complex biological or natural product matrices. The principles and protocols provided are broadly applicable to researchers facing challenges with similar unstable molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when extracting degraded compounds?
A1: The main challenges include preventing further degradation during extraction, achieving efficient recovery from complex matrices, minimizing the co-extraction of impurities that can interfere with analysis, and accurately quantifying the original (pre-degradation) concentration of the target compounds. Degraded compounds are often more polar and water-soluble, making them difficult to separate from other polar matrix components.
Q2: How does the initial state of the sample (e.g., fresh, dried, frozen) affect the extraction of labile compounds?
A2: The initial state is critical. Fresh samples may have active enzymes that can degrade the target compounds.[1] Immediate quenching of metabolic activity, often by flash-freezing in liquid nitrogen or extraction with cold solvents (e.g., 80% methanol (B129727) at -70°C), is crucial.[1] Dried samples have inactive enzymes but the drying process itself (e.g., heat) can cause degradation. Freeze-drying (lyophilization) is generally the preferred method for preserving thermolabile molecules.
Q3: Which solvent system is best for extracting polar, degraded compounds?
A3: The choice of solvent depends on the specific polarity of the target compounds. For highly polar compounds like xanthine derivatives, polar solvents are necessary.[2] Common choices include:
-
Methanol/Water mixtures (e.g., 80% Methanol): Effective for extracting a broad range of polar metabolites from cells and tissues.[1]
-
Acetonitrile (B52724)/Methanol/Water mixtures: Used for comprehensive metabolite extraction, balancing polarity and protein precipitation capabilities.[1]
-
Acidified or Basified Solvents: Adding a small amount of acid (e.g., formic acid) or base can improve the solubility and stability of certain ionizable compounds.[1] However, this must be tested as it can also accelerate the degradation of other molecules.
Q4: What are the most suitable analytical techniques for identifying and quantifying degraded compounds?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS), are the preferred methods.[3][4]
-
HPLC/UHPLC with UV or DAD detection: A robust method for quantification if the compounds have a chromophore and reference standards are available.[4]
-
LC-MS/MS: Offers superior sensitivity and selectivity, allowing for the identification of compounds based on their mass-to-charge ratio and fragmentation patterns, which is essential when dealing with unknown degradation products.[3]
-
Hydrophilic Interaction Chromatography (HILIC): A specific type of liquid chromatography that is well-suited for separating very polar compounds that are not well-retained on standard C18 reversed-phase columns.[5]
Troubleshooting Guides
Issue 1: Low or No Yield of Target Compound
| Question | Possible Cause | Recommended Solution |
| Is my compound degrading during extraction? | The compound is sensitive to temperature, pH, light, or oxidation. | Work at low temperatures (on ice), protect samples from light, and use degassed solvents. Assess compound stability at different pH values before extraction.[3] Consider adding antioxidants like ascorbic acid if oxidation is suspected, but be aware this can sometimes accelerate other degradation pathways.[6] |
| Is the extraction solvent optimal? | The solvent may not be efficiently solubilizing the target compound or may be causing degradation. | Test a range of solvents with varying polarities. For polar compounds, ensure sufficient water content in the solvent mixture. If using a non-polar solvent for initial cleanup, ensure the target compound is not being discarded with the non-polar fraction.[2] |
| Is the extraction technique efficient enough? | Simple maceration or percolation may not be sufficient for complete extraction from the sample matrix. | Consider advanced extraction techniques. Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can improve efficiency and reduce extraction times, but the energy input must be controlled to prevent thermal degradation. |
| Is the sample material properly prepared? | Poor grinding or insufficient surface area can limit solvent access to the target compound. | Ensure the sample is ground to a fine, consistent powder to maximize the surface area available for extraction.[3] |
Issue 2: Inconsistent Results and Poor Reproducibility
| Question | Possible Cause | Recommended Solution |
| Are my samples metabolically active after collection? | Enzymes in the sample continue to degrade the target compound, leading to variability based on handling time. | Quench metabolic activity immediately upon sample collection. For cell cultures or tissues, this can be done by adding ice-cold extraction solvent (e.g., 80% methanol).[7] For solid samples, flash-freezing in liquid nitrogen is effective. |
| Is there variability in the extraction procedure? | Manual extraction steps, such as shaking or vortexing, are not performed consistently across samples. | Standardize all extraction parameters: time, temperature, agitation speed, and solvent-to-sample ratio. Use automated systems where possible. Prepare a Quality Control (QC) sample by pooling small aliquots from all samples and inject it periodically during the analytical run to monitor system stability.[8] |
| Are the extracted samples stable during storage? | The compound degrades in the final extract solvent while awaiting analysis. | Analyze samples as quickly as possible after extraction. If storage is necessary, store extracts at -80°C.[8] Perform a stability test by analyzing a QC sample at the beginning and end of the analytical run to check for degradation in the autosampler. |
Issue 3: Co-extraction of Interfering Substances
| Question | Possible Cause | Recommended Solution |
| Is the initial crude extract too complex? | The chosen solvent is extracting a wide range of compounds, including those that interfere with the analysis of the target analyte. | Implement a sample cleanup step. Solid-Phase Extraction (SPE) is highly effective for this. Use an SPE cartridge that retains the target compound while allowing impurities to be washed away, or vice-versa. For example, a C18 SPE cartridge can be used to separate polar xanthine derivatives from less polar interferences.[3] |
| Are salts or proteins interfering with my analysis? | High salt concentrations from buffers (like PBS) or proteins from biological samples can suppress ionization in MS or clog the HPLC column. | For cell samples, wash with a volatile buffer or isotonic solution like 0.9% NaCl instead of PBS. For protein-rich samples, perform a protein precipitation step by adding a cold organic solvent like acetonitrile or methanol.[3] |
Data Presentation
Table 1: Influence of Extraction Parameters on the Recovery of Polar, Labile Compounds (General)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome for Degraded Polar Compounds |
| Temperature | 4°C (On Ice) | 25°C (Room Temp) | 60°C (Heated) | Lower temperatures (4°C) are crucial to minimize thermal degradation of labile compounds.[3] |
| Solvent | 100% Methanol | 80% Methanol / 20% Water | 100% Water | A mixture like 80% methanol often provides the best balance, ensuring sufficient polarity to extract the target while precipitating proteins and limiting enzymatic activity.[1] |
| pH | Acidic (e.g., 0.1% Formic Acid) | Neutral | Basic (e.g., 0.1% NH4OH) | The optimal pH is compound-specific. Acidic conditions can stabilize protonated amines, while basic conditions can deprotonate acids. The stability of the target compound at various pH values must be experimentally determined. |
| Extraction Time | 10 min | 60 min | 120 min | Shorter extraction times are generally preferred to reduce the risk of degradation. Techniques like UAE can shorten the required time.[9] |
Experimental Protocols
Protocol 1: General Purpose Extraction of Polar Metabolites from Biological Samples
This protocol is a general starting point for tissues, cell pellets, or biofluids and is designed to quench metabolism and extract a broad range of polar compounds.
-
Sample Preparation: Place the pre-weighed sample (e.g., 20-50 mg tissue or 1-5 million cells) in a pre-chilled 2 mL microcentrifuge tube.
-
Metabolic Quenching & Extraction: Add 1 mL of ice-cold extraction solvent (80% methanol, 20% water). For tissues, homogenize immediately using a bead beater or tissue homogenizer, keeping the sample on ice. For cells, vortex vigorously for 1 minute.[7]
-
Incubation: Incubate the samples for 20 minutes at -20°C to facilitate protein precipitation.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.
-
Drying: Dry the extract completely using a vacuum concentrator (e.g., SpeedVac). Avoid excessive heat.
-
Reconstitution & Analysis: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of 50% methanol) before injection into the LC-MS system.[8]
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Xanthine-like Compounds
This protocol is designed to clean up a crude extract, removing interfering substances prior to HPLC or LC-MS analysis. It is based on methods used for xanthine derivatives in urine.[3]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the crude extract (reconstituted in a low-organic solvent, e.g., 5% methanol in water) onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water to remove highly polar impurities like salts.
-
Elution: Elute the target compounds with 1-2 mL of a suitable organic solvent, such as methanol or acetonitrile.
-
Drying and Reconstitution: Dry the eluted fraction under a gentle stream of nitrogen or in a vacuum concentrator. Reconstitute in the mobile phase for analysis.
Visualizations
Caption: General workflow for extracting and analyzing degraded polar compounds.
Caption: Troubleshooting decision tree for low extraction yields.
Caption: Hypothetical degradation pathways for a labile parent compound.
References
- 1. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Hypoxanthine | C5H4N4O | CID 135398638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of xanthine derivatives on dipeptidyl peptidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming interference from other urinary metabolites in analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome interference from other urinary metabolites during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in urinary metabolite analysis?
Interference in urinary analysis can originate from several sources, broadly categorized as endogenous and exogenous.
-
Endogenous Metabolites: These are compounds naturally present in the body that can interfere with the detection of the target analyte. Their concentrations can be influenced by diet, disease state, and individual metabolism. For example, a high-protein diet can alter the urinary metabolic profile.[1][2]
-
Exogenous Substances: These are compounds introduced into the body from external sources. Common examples include:
-
Medications and their metabolites: Many prescription and over-the-counter drugs can cross-react with analytical assays, leading to false-positive or false-negative results.[1][3][4][5][6] For instance, some antibiotics can interfere with urine test strips.[5]
-
Dietary Components: Certain foods can produce metabolites that interfere with testing. A classic example is the consumption of poppy seeds leading to a positive result for opiates.[3][7]
-
Adulterants: Substances intentionally added to a urine sample to mask the presence of a target analyte are a significant concern in toxicology testing.[8][9][10][11][12] Examples include bleach, vinegar, and commercially available products.[9][10]
-
-
Sample Contamination: Improper sample collection and handling can introduce contaminants like soap or bacteria, affecting the integrity of the results.[1][7]
Q2: How can I minimize interference during sample collection and handling?
Proper sample handling from the outset is crucial for accurate results.
-
Collection: Use clean, sterile containers for urine collection to prevent external contamination.[1] A midstream collection technique is often recommended.
-
Storage: Urine samples should be analyzed promptly, ideally within two hours of collection.[7] If immediate analysis is not possible, samples should be refrigerated (2-8°C) for short-term storage or frozen at -80°C for long-term storage to prevent degradation of metabolites and microbial growth.[13][14] Avoid repeated freeze-thaw cycles.[13][14]
-
Documentation: Record the patient's diet, medications, and any supplements being taken, as this information is vital for accurate data interpretation.[1]
Q3: What are the primary analytical techniques used for urinary metabolite analysis, and what are their vulnerabilities to interference?
The two main types of analytical techniques are immunoassays and chromatography-based methods.
-
Immunoassays: These are rapid screening tests that use antibodies to detect specific drugs or their metabolites.[3] Their primary limitation is cross-reactivity , where a substance with a similar molecular structure to the target analyte binds to the antibody, causing a false-positive result.[3][6][15] They are also susceptible to interference from adulterants.[9]
-
Chromatography-Mass Spectrometry (GC-MS and LC-MS/MS): These are confirmatory methods that provide higher sensitivity and selectivity.[14][16] However, they are not immune to interference. Matrix effects , where other components in the urine sample suppress or enhance the ionization of the target analyte, can lead to inaccurate quantification.[17] Contamination of the ion source is also a common issue.[18]
Troubleshooting Guides
Issue 1: Unexpected Peaks or High Background in Chromatogram (GC-MS/LC-MS)
| Possible Cause | Troubleshooting Step |
| Sample Matrix Interference | Utilize a more effective sample preparation method such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering compounds.[14][17] Consider a "dilute-and-shoot" approach for simpler matrices, but be aware of potential sensitivity loss.[19] |
| Contamination | Run a solvent blank to check for contamination from the system (injector, column, carrier gas).[18] If contamination is present, bake out the system by conditioning the column at a high temperature.[18] |
| Incomplete Derivatization (GC-MS) | Optimize derivatization conditions (time, temperature, reagent concentration) to ensure complete reaction.[18] |
Issue 2: False-Positive or False-Negative Results in Immunoassays
| Possible Cause | Troubleshooting Step |
| Cross-Reactivity | Review the patient's medication and dietary history for known cross-reactants.[3][4] Confirm all positive immunoassay results with a more specific method like LC-MS/MS.[16] |
| Adulteration | Inspect the physical characteristics of the urine sample (e.g., color, odor, temperature).[16] Use adulteration test strips to check for common adulterants like nitrites, glutaraldehyde, and oxidizing agents.[8][10] |
| "Hook Effect" | If an unexpectedly low result is obtained for a sample expected to have a high concentration of the analyte, dilute the sample and re-run the assay. This can mitigate the "hook effect" where very high analyte concentrations can lead to falsely low readings in some immunoassays.[20] |
Experimental Protocols
Liquid-Liquid Extraction (LLE) for General Drug Screening
This protocol is a general method for extracting acidic, neutral, and basic drugs from urine.
-
pH Adjustment:
-
Extraction: Add an immiscible organic solvent (e.g., a mixture of isopropanol (B130326) and methylene (B1212753) chloride) to the pH-adjusted urine.[22]
-
Mixing: Gently rock or vortex the mixture for at least 10 minutes to allow for the partitioning of the analytes into the organic phase.[21]
-
Phase Separation: Centrifuge the sample at ~2500-3000 rpm for 10 minutes to separate the aqueous and organic layers.[21]
-
Concentration: Carefully transfer the organic layer to a clean tube and evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100-300 µL.[21]
-
Analysis: Transfer the concentrated extract to an autosampler vial for analysis by GC-MS or LC-MS/MS.[21]
Solid-Phase Extraction (SPE) for Urinary Nucleic Acid Adducts
This protocol describes a two-step SPE method for the extraction of a broad range of nucleic acid adducts.[23]
-
Sample Preparation: Centrifuge 500 µL of urine at 16,100 x g for 15 minutes. Combine the supernatant with 500 µL of 50 mM ammonium (B1175870) acetate (B1210297) (pH 6).[23]
-
SPE Cartridge Conditioning (Example: C18): Condition the SPE cartridge by passing 2 mL of methanol (B129727) followed by 2 mL of water.[24]
-
Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.[23]
-
Washing: Wash the cartridge to remove salts and other interferences. The wash solvent will depend on the specific SPE sorbent and target analytes.[23]
-
Elution: Elute the analytes of interest using an appropriate solvent (e.g., methanol).[25] The eluent from the first SPE column can be collected and passed through a second, different SPE column for further purification.[23]
-
Drying and Reconstitution: Evaporate the combined eluents to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[23]
Quantitative Data Summary
Table 1: Common Adulterants and Their Effects on Drug Tests
| Adulterant | Mechanism of Interference | Effect on Test | Detection Method |
| Nitrite | Oxidation of target analyte (e.g., THC-COOH) | False Negative | Colorimetric test strips[8] |
| Glutaraldehyde | Cross-linking of enzyme in immunoassays | False Negative | Fluorometric methods[8] |
| Pyridinium Chlorochromate (PCC) | Oxidation of drug metabolites | False Negative | Test strips for oxidizing agents[9] |
| Bleach (Hypochlorite) | Oxidation of drug metabolites | False Negative | Test strips for oxidizing agents[10] |
| Vinegar (Acetic Acid) | Alters urine pH | Can interfere with some assays | pH measurement[10] |
Visualizations
Caption: A generalized workflow for urinary metabolite analysis.
Caption: Decision-making process for investigating a positive immunoassay result.
References
- 1. laboratoryintern.com [laboratoryintern.com]
- 2. Urinary metabolic biomarkers of diet quality in European children are associated with metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. topazdiagnostics.com [topazdiagnostics.com]
- 4. What drugs are likely to interfere with urine drug screens? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 5. Do antibiotics affect urine tests? [diagnoxhealth.com]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanscreeningcorp.com [americanscreeningcorp.com]
- 8. myadlm.org [myadlm.org]
- 9. biomedres.us [biomedres.us]
- 10. ukdrugtesting.co.uk [ukdrugtesting.co.uk]
- 11. Advances in testing for sample manipulation in clinical and forensic toxicology - Part A: urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. marker-test.de [marker-test.de]
- 13. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. harvest.usask.ca [harvest.usask.ca]
- 15. elgalabwater.com [elgalabwater.com]
- 16. bluthbio.com [bluthbio.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. benchchem.com [benchchem.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Interferences in immunoassays: review and practical algor... [degruyterbrill.com]
- 21. isp.idaho.gov [isp.idaho.gov]
- 22. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 23. mdpi.com [mdpi.com]
- 24. Human Urine Extraction and Preparation. [bio-protocol.org]
- 25. Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00220G [pubs.rsc.org]
Improving the resolution of chromatographic separation of urinary pigments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of chromatographic separation of urinary pigments.
Frequently Asked Questions (FAQs)
Q1: What are the primary pigments found in urine?
A1: The primary pigment responsible for the yellow color of urine is urochrome (also known as urobilin). Other pigments that can be present, particularly in certain pathological conditions, include porphyrins. The concentration of these pigments can be influenced by diet, hydration levels, and various diseases.
Q2: Why is sample preparation crucial for the analysis of urinary pigments?
A2: Urine is a complex biological matrix containing various salts, proteins, and other metabolites that can interfere with chromatographic analysis. Proper sample preparation, such as filtration or solid-phase extraction (SPE), is essential to remove these interfering substances. Failure to do so can lead to column contamination, high backpressure, and poor peak shape, ultimately affecting the resolution and accuracy of the separation.
Q3: What are the most common chromatographic techniques used for separating urinary pigments?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for the separation of urinary pigments. Reversed-phase (RP) chromatography is a common starting point, often utilizing C18 columns. For more polar pigments, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and separation.
Q4: How does the choice of mobile phase affect the separation?
A4: The mobile phase composition, including the organic solvent (e.g., acetonitrile (B52724), methanol), aqueous component, and pH, plays a critical role in achieving optimal resolution. The solvent strength influences the retention time of the analytes, while the pH can affect the ionization state of the pigments, thereby altering their interaction with the stationary phase and improving selectivity.
Q5: What is the impact of flow rate and temperature on resolution?
A5: Lowering the flow rate generally increases resolution by allowing more time for the analytes to interact with the stationary phase, though it also increases the analysis time. Increasing the column temperature can decrease the mobile phase viscosity, leading to sharper peaks and improved resolution for some compounds. However, excessively high temperatures can degrade thermally sensitive pigments.
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Overlapping Peaks
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase. For reversed-phase HPLC, try decreasing the percentage of the organic solvent to increase retention. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or adjust the pH to improve selectivity.[1][2] |
| Suboptimal Flow Rate | Decrease the flow rate to allow for better separation. Note that this will increase the run time.[3][4][5] |
| Incorrect Column Temperature | Adjust the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, while decreasing it may enhance the separation of closely eluting compounds.[2][5][6][7] |
| Inadequate Column Efficiency | Use a column with a smaller particle size (e.g., switching from HPLC to UPLC) or a longer column to increase the number of theoretical plates.[6] |
| Sample Overload | Reduce the injection volume or dilute the sample to prevent overloading the column, which can lead to peak broadening.[3][8] |
Issue 2: Peak Tailing or Fronting
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | For basic compounds, peak tailing can occur due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. Lowering the mobile phase pH can help suppress these interactions. Alternatively, use an end-capped column or a different stationary phase.[8][9] |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded and require replacement. Using a guard column can help extend the life of the analytical column.[8][10] |
| Sample Solvent Incompatibility | Whenever possible, dissolve the sample in the initial mobile phase. A sample solvent that is much stronger than the mobile phase can cause peak distortion.[1] |
| Column Void or Channeling | A void at the head of the column can cause peak distortion. This may result from improper packing or harsh operating conditions. Replacing the column is often necessary.[8] |
Issue 3: Retention Time Variability
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradient elution. HILIC columns, in particular, may require longer equilibration times.[11][12] |
| Fluctuations in Mobile Phase Composition | Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition can lead to shifts in retention time. |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature. Even minor temperature changes can affect retention times.[2][7] |
| Pump Issues or Leaks | Check the HPLC/UPLC system for leaks and ensure the pump is delivering a consistent flow rate.[13] |
Data Presentation
The following tables summarize the quantitative effects of key chromatographic parameters on peak resolution.
Table 1: Effect of Mobile Phase Composition (% Acetonitrile in Water) on Resolution (Rs)
| % Acetonitrile | Resolution (Rs) between two hypothetical urinary pigments |
| 70% | 1.2 |
| 60% | 1.8 |
| 50% | 2.5 |
Note: This is an illustrative example. Actual values will vary depending on the specific analytes and chromatographic conditions.
Table 2: Impact of Flow Rate on Resolution (Rs)
| Flow Rate (mL/min) | Resolution (Rs) between two hypothetical urinary pigments |
| 1.5 | 1.4 |
| 1.0 | 1.9 |
| 0.5 | 2.3 |
Note: This is an illustrative example. Slower flow rates generally lead to better resolution but longer analysis times.[4][14]
Table 3: Influence of Column Temperature on Resolution (Rs)
| Temperature (°C) | Resolution (Rs) between two hypothetical urinary pigments |
| 30 | 1.7 |
| 40 | 2.1 |
| 50 | 1.9 |
Note: This is an illustrative example. The optimal temperature for resolution is compound-dependent.[6][7]
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Urinary Pigment Analysis
-
Sample Preparation:
-
Centrifuge a 5 mL urine sample at 3000 rpm for 10 minutes to remove particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
For targeted analysis of less concentrated pigments, consider solid-phase extraction (SPE) using a C18 cartridge.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: UV-Vis detector at a wavelength appropriate for the target pigments (e.g., 450 nm for urobilin).
-
Mandatory Visualization
Caption: Metabolic pathway of urobilin (urochrome) formation.
Caption: Troubleshooting workflow for HPLC separation issues.
References
- 1. halocolumns.com [halocolumns.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Restek - Blog [restek.com]
- 8. waters.com [waters.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HILIC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. How to Avoid Common Problems with HILIC Methods [restek.com]
- 13. lcms.cz [lcms.cz]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Addressing the instability of historical pigment samples during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and conservation professionals encountering challenges with the instability of historical pigment samples during analysis.
Frequently Asked Questions (FAQs)
Q1: Why are my historical pigment samples unstable during analysis?
A: Historical pigment samples are often inherently unstable due to a combination of factors accumulated over time. These include:
-
Environmental Exposure: Fluctuations in light, temperature, and humidity can lead to the breakdown of pigments.[1]
-
Chemical Interactions: Reactions between different pigments, binders, and atmospheric pollutants can alter the chemical composition of the sample.[1]
-
Binder Degradation: The organic binders used to create paint, such as oils or gums, degrade over time, affecting the overall stability of the paint layer.[2][3]
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Inherent Vice: Some historical pigments are naturally unstable. For example, the vibrant yellow pigment, chrome yellow (lead chromate), used by artists like Van Gogh, is known to darken over time due to a light-induced chemical reduction of chromium.[1] Similarly, the red pigment vermilion (mercury sulfide) can transform into a black form, metacinnabar, when exposed to light and chlorides.[1]
Q2: I'm observing unexpected peaks or no peaks at all in my Mass Spectrometry data. What should I do?
A: Issues with Mass Spectrometry (MS) data, such as a loss of sensitivity or the absence of expected peaks, can stem from several sources.[4][5] A systematic check of your instrument and sample preparation is crucial.
Troubleshooting Steps:
-
Check for Leaks: Gas leaks are a common cause of contamination and sensitivity loss.[4] Use a leak detector to inspect the gas supply, filters, shutoff valves, and all connections.[4]
-
Verify Sample Introduction: Ensure your autosampler and syringe are functioning correctly and that the sample is properly prepared.[4]
-
Inspect the Column: Check for any cracks or blockages in the column that might prevent the sample from reaching the detector.[4]
-
Confirm Detector Function: Make sure the detector is operating correctly, for instance, that the flame is lit and gases are flowing in a flame ionization detector.[4]
-
Review Instrument Parameters: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its peak performance. This includes checking the ion source, mass analyzer, and detector settings.[5]
Q3: My Raman spectroscopy results show high fluorescence, obscuring the pigment's signal. How can I mitigate this?
A: Fluorescence is a common challenge in Raman spectroscopy, especially with historical pigments that may have fluorescent binders or degradation products.[6][7]
Solutions:
-
Change the Excitation Wavelength: Using a laser with a different wavelength can often reduce or eliminate fluorescence.[6] For example, shifting from a 532 nm laser to a 785 nm or 852 nm laser can be effective for many pigments as these longer wavelengths are less likely to excite fluorescence.[6][8][9]
-
Utilize a Handheld Spectrophotometer with Multiple Wavelengths: Instruments like the Bravo handheld Raman spectrophotometer offer dual wavelengths (e.g., 785 nm and 852 nm), enhancing the ability to detect and differentiate various pigments while minimizing fluorescence.[8][9]
-
Consult Spectral Databases: Compare your results with established Raman spectral libraries for historical pigments. These databases often provide spectra collected at various excitation wavelengths, aiding in pigment identification even with some fluorescence present.[7][9][10]
Q4: I am having trouble distinguishing between pigments with similar elemental compositions using X-Ray Fluorescence (XRF). What can I do?
A: X-Ray Fluorescence (XRF) is a powerful tool for elemental analysis but can be limited when pigments share key elements.[11][12] For example, both hematite (B75146) (iron oxide) and Prussian blue contain iron.[11]
Strategies for Improved Differentiation:
-
Combine with Other Techniques: Integrating XRF with other analytical methods provides a more complete picture.[13][14]
-
Polarized Light Microscopy (PLM): Can help identify pigments based on their optical properties.[14][15]
-
Raman Spectroscopy: Provides molecular information, allowing for the differentiation of compounds with the same elements but different structures.[16]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can identify both organic binders and inorganic pigments.[13][15]
-
-
Utilize Machine Learning: Advanced data analysis techniques, including machine learning algorithms, can help to extract subtle elemental fingerprints from XRF spectra, improving the classification of pigments.[17]
Troubleshooting Guides
Guide 1: Poor Signal-to-Noise Ratio in FTIR Analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample Preparation | Ensure the sample is finely ground and properly mixed with KBr (for pellets) or evenly dispersed on the ATR crystal. | A more uniform sample will provide a stronger, more consistent signal. |
| Instrument Alignment | Verify the alignment of the infrared beam and the detector. | Optimal alignment maximizes the amount of infrared radiation reaching the detector, improving signal strength. |
| Detector Issues | Check the detector's performance and ensure it is properly cooled if it is a cooled detector like MCT. | A functioning detector is crucial for capturing the infrared signal. |
| Interference | Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide. | Reduced atmospheric interference leads to a cleaner baseline and better signal-to-noise. |
| Degraded Sample | The pigment itself may have degraded, leading to weak vibrational modes.[2] | Consider using a more sensitive technique or a different analytical approach if the sample is highly degraded. |
Guide 2: Inconsistent Results in Raman Spectroscopy
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Laser Power | Optimize the laser power. Too high a power can cause photodegradation of the sample, while too low a power will result in a weak signal.[7] | A balance is needed to obtain a good signal without damaging the sample. |
| Focusing | Ensure the laser is correctly focused on the pigment particle of interest. | Proper focusing maximizes the Raman scattering from the sample. |
| Sample Heterogeneity | Historical paint layers are often mixtures of pigments and binders. Analyze multiple points on the sample to ensure a representative analysis.[17] | A more comprehensive analysis will account for the sample's heterogeneity. |
| Cosmic Rays | Cosmic rays can cause sharp, random spikes in the spectrum. Enable cosmic ray rejection in your software or perform multiple acquisitions and average them. | A cleaner spectrum free of spurious peaks. |
| Fluorescence | As mentioned in the FAQs, change the excitation wavelength to minimize fluorescence.[6][7] | A spectrum with a lower baseline and more clearly defined Raman peaks. |
Experimental Protocols
Protocol 1: Non-Destructive Pigment Identification using Raman Spectroscopy
-
Instrument Setup:
-
Sample Placement:
-
Mount the artifact or sample securely under the microscope objective.
-
Use the microscope to locate the specific area of pigment to be analyzed.
-
-
Data Acquisition:
-
Set the laser power to a low level to avoid sample damage and gradually increase if necessary.
-
Acquire a spectrum with an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.
-
Enable cosmic ray rejection if available.
-
-
Data Analysis:
Protocol 2: Analysis of Binders and Pigments using FTIR Spectroscopy (ATR Method)
-
Instrument Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Collect a background spectrum of the clean ATR crystal.
-
-
Sample Preparation:
-
If taking a micro-sample, place a small amount of the pigment directly onto the ATR crystal.[18]
-
Apply gentle pressure with the pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over the desired spectral range (e.g., 4000-400 cm⁻¹).[19]
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
The resulting spectrum will show absorption bands corresponding to both the inorganic pigment and the organic binder.
-
Identify characteristic peaks for functional groups in the binder (e.g., C=O stretch for oils, O-H and N-H stretches for proteins) and vibrational modes of the inorganic pigment.[2][3]
-
Compare the spectra to reference databases for both pigments and binding media.[20]
-
Visualizations
Caption: Experimental workflow for the analysis of historical pigments.
Caption: Logical flow for troubleshooting analytical issues.
References
- 1. overtopnc.com [overtopnc.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of aged paint binders by FTIR spectroscopy | Semantic Scholar [semanticscholar.org]
- 4. gentechscientific.com [gentechscientific.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. jasco-global.com [jasco-global.com]
- 7. Raman spectroscopic library of medieval pigments collected with five different wavelengths for investigation of illuminated manuscripts - Analytical Methods (RSC Publishing) DOI:10.1039/C8AY00016F [pubs.rsc.org]
- 8. Unlocking the Secrets of Historical Pigments with Raman Spectroscopy – Heritage Science Group [hsg.ino.cnr.it]
- 9. Historical Pigments and Paint Layers: Raman Spectral Library with 852 nm Excitation Laser [mdpi.com]
- 10. Raman spectroscopic library of medieval pigments collected with five different wavelengths for investigation of illuminated manuscripts - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. X-Ray fluorescence as a method of characterizing inorganic pigment patterns in the work of Julian Onderdonk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Spectroscopic Techniques for Identifying Pigments in Polychrome Cultural Relics [mdpi.com]
- 14. fineart-restoration.co.uk [fineart-restoration.co.uk]
- 15. Types of Historic Paint Analysis: 5 Common Techniques | John Canning & Co. [johncanningco.com]
- 16. Pigments through the Ages - Spectroscopy [webexhibits.org]
- 17. Elemental Feature Extraction from Historical Pigments Through X-Ray Fluorescence Spectroscopy and Unsupervised Machine Learning | MDPI [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. azom.com [azom.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Spectroscopic Analysis of Low-Concentration Pigments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low signal-to-noise (S/N) issues when analyzing low-concentration pigments using spectroscopic methods.
Frequently Asked Questions (FAQs)
Q1: My baseline is noisy or drifting. What are the common causes and solutions?
A1: A noisy or drifting baseline can obscure weak signals from low-concentration pigments. The primary causes can be categorized as instrumental or environmental.[1][2]
Instrumental Causes & Solutions:
-
Lamp Instability: The instrument's lamp may not have had sufficient time to warm up and stabilize. It is recommended to let the instrument warm up for at least 15-30 minutes before taking measurements.[1]
-
Detector Noise: Detectors, such as photomultiplier tubes or photodiodes, can introduce noise, especially at low light levels.[3] This "dark noise" results from thermal, random motion of electrons in the detector.[4] It can be mitigated by measuring the dark signal separately and subtracting it during data processing.[2][4]
-
Electronic Noise: Fluctuations in electronic components like amplifiers and A/D converters can introduce noise.[2][3] Ensure the spectrophotometer is on a stable power supply and properly grounded.
Environmental Causes & Solutions:
-
Vibrations: Place the spectrophotometer on a sturdy, level surface away from equipment that may cause vibrations, such as centrifuges or vortexers.[1]
-
Temperature and Humidity Fluctuations: Significant changes in ambient temperature and humidity can affect instrument stability.[1][2] Maintain a controlled laboratory environment.
-
Stray Light: Unwanted light reaching the detector can increase noise and cause inaccurate readings, especially at high absorbance values.[5][6] Ensure the sample compartment is securely closed during measurements.
Q2: My signal-to-noise ratio is poor. How can I improve it?
A2: A low signal-to-noise ratio (SNR) can make it difficult to detect and quantify low-concentration pigments.[7] A signal-to-noise ratio of at least 3 is generally required to confirm the presence of a true signal.[7] Here are several strategies to improve your SNR:
Experimental Parameter Optimization:
-
Increase Integration Time: A longer integration time allows the detector to collect more photons, which can improve the SNR. The SNR often increases by the square root of the number of scans averaged.[8]
-
Optimize Slit Width: A wider slit allows more light to reach the detector, increasing the signal. However, this may decrease spectral resolution. A balance must be struck based on the specific requirements of the analysis.
-
Increase Light Source Output: If possible, increasing the intensity of the light source can boost the signal.[8]
Sample-Related Adjustments:
-
Increase Analyte Concentration: If feasible, a more concentrated sample will produce a stronger signal.[1][9]
-
Use a Longer Pathlength Cuvette: According to the Beer-Lambert Law, absorbance is directly proportional to the path length of the light through the sample.[10] Using a cuvette with a longer path length can increase the absorbance signal for dilute samples.[11]
Data Processing Techniques:
-
Signal Averaging: Averaging multiple scans can significantly reduce random noise.[8][12] The signal increases with the number of scans, while the noise (being random) tends to average out.
-
Digital Smoothing: Algorithms like Moving Average or Savitzky-Golay filters can be applied to reduce noise in the spectral data.[12]
-
Fourier Filtering: This mathematical technique can separate the signal from the noise in the frequency domain.[12]
Q3: I'm observing unexpected peaks or artifacts in my spectrum. What could be the cause?
A3: Extraneous peaks can arise from several sources, including the sample itself, the cuvette, or the solvent.
-
Contaminated Solvent or Cuvette: Impurities in the solvent or a dirty cuvette can introduce interfering signals.[13] Always use high-purity solvents and meticulously clean your cuvettes.
-
Cuvette Material: Standard plastic cuvettes are not suitable for UV measurements as they absorb UV light.[9] For UV analysis, quartz cuvettes are necessary.[9][13][14]
-
Solvent Absorption: The solvent itself may absorb light in the same region as your pigment.[11] It is crucial to use a solvent that is transparent in the wavelength range of interest and to run a blank with the same solvent.[11][15]
-
Fluorescence from Sample or Impurities: In Raman spectroscopy, fluorescence from the sample or impurities can overwhelm the weaker Raman signal.[16] Techniques like using a different laser wavelength or Surface-Enhanced Raman Spectroscopy (SERS) can help mitigate this issue.[16]
Troubleshooting Guides
Guide 1: Low Signal in UV-Vis Absorbance Spectroscopy
This guide provides a systematic approach to troubleshooting low signal intensity for low-concentration pigments in UV-Vis spectroscopy.
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for low UV-Vis signal.
Detailed Steps:
-
Verify Sample Concentration: Ensure your sample's absorbance falls within the instrument's linear range, ideally between 0.1 and 1.0 AU.[1][9] If the absorbance is too low, it may be within the instrument's noise level.[1]
-
Inspect Cuvette and Sample Preparation:
-
Cleanliness: Ensure the cuvette is impeccably clean and free from scratches or fingerprints on the optical surfaces.[13][17]
-
Material: Use a cuvette made of a material appropriate for your wavelength range. For UV measurements (<340 nm), quartz cuvettes are essential.[9][13][14]
-
Handling: Always handle cuvettes by the frosted sides to avoid smudging the optical faces.[13][17]
-
Bubbles: Check for and remove any air bubbles in the sample, as they can scatter light and cause inaccurate readings.[1]
-
-
Optimize Instrument Parameters:
-
Integration Time: Increase the time the detector collects light to improve the signal.
-
Slit Width: A wider slit can increase the signal but will decrease resolution. Find a balance that is suitable for your application.
-
-
Check Blank Measurement: The blank solution should be the same solvent used to dissolve your sample.[15] An incorrect blank can lead to erroneous baseline subtraction.
-
Post-Acquisition Data Processing: If the signal is still weak, consider using signal averaging or digital smoothing techniques to reduce noise.[12]
Guide 2: Enhancing Weak Fluorescence Signals
This guide outlines steps to improve the signal from weakly fluorescent pigments.
Troubleshooting Workflow Diagram:
Caption: Workflow for enhancing weak fluorescence signals.
Detailed Steps:
-
Optimize Excitation and Emission Wavelengths: Ensure you are using the optimal wavelengths for excitation and emission for your specific pigment. These can be determined by running excitation and emission scans.
-
Address Concentration Effects: Very high concentrations can lead to the "inner filter effect," where the sample itself reabsorbs the emitted light, reducing the measured fluorescence. Diluting the sample can sometimes increase the signal.
-
Evaluate Solvent Effects: The polarity and viscosity of the solvent can influence the fluorescence quantum yield of a pigment.[18][19][20] Experimenting with different solvents may enhance the signal.
-
Adjust Instrument Settings:
-
Slit Width: Wider excitation and emission slits will increase the amount of light reaching the detector, but will decrease spectral resolution.
-
PMT Voltage: Increasing the photomultiplier tube (PMT) voltage will amplify the signal, but it will also amplify the noise. This should be done judiciously.
-
-
Data Processing: Employ signal averaging to reduce random noise and perform a proper background (blank) subtraction to remove solvent-related signals.
Experimental Protocols
Protocol 1: Preparation of a Blank for UV-Vis Spectroscopy
-
Obtain the same high-purity solvent used to prepare your pigment samples.
-
Select a clean, unscratched cuvette that is appropriate for the wavelength range of your experiment.
-
Rinse the cuvette two to three times with a small amount of the solvent.
-
Fill the cuvette with the solvent to at least 80% of its volume, ensuring the light path will be completely covered.[13]
-
Wipe the optical surfaces of the cuvette with a lint-free tissue (e.g., Kimwipe).
-
Place the cuvette in the spectrophotometer, ensuring correct orientation.
-
Run the blank measurement according to the instrument's software instructions to zero the absorbance.
Protocol 2: Signal Averaging to Improve Signal-to-Noise Ratio
-
Prepare your sample and blank as you normally would.
-
In the instrument's acquisition software, locate the setting for the number of scans or accumulations.
-
Set the number of scans to a higher value than a single scan (e.g., 10, 20, or more). The optimal number will depend on the stability of your sample and the time available.
-
Acquire the spectrum. The instrument will automatically collect the specified number of scans and average them to produce the final spectrum.
-
Compare the signal-to-noise ratio of the averaged spectrum to that of a single scan to see the improvement. The SNR should improve by a factor of the square root of the number of scans.[8]
Data Presentation
Table 1: Effect of Slit Width on Signal Intensity and Spectral Resolution
| Slit Width (nm) | Relative Signal Intensity | Spectral Resolution (nm) | Recommended Use Case |
| 1.0 | Low | High | High-resolution analysis of complex spectra |
| 2.0 | Medium | Medium | General purpose measurements |
| 5.0 | High | Low | Analysis of low-concentration samples with broad peaks |
Table 2: Cuvette Material Selection Guide
| Cuvette Material | Wavelength Range (nm) | Chemical Resistance | Recommended Use |
| Optical Glass | 340 - 2500 | Good | Visible and near-infrared spectroscopy.[17] |
| Polystyrene | 340 - 800 | Poor | Inexpensive option for visible range analysis.[13] |
| Quartz | 190 - 2500 | Excellent | UV, visible, and near-infrared measurements.[9][13][14] Essential for UV analysis. |
References
- 1. hinotek.com [hinotek.com]
- 2. News - What is noise in spectrometer? [jinsptech.com]
- 3. Common Causes of Noise in Spectrophotometry and How to Fix Them [eureka.patsnap.com]
- 4. Tech Note: Noise in Spectrometers - GMP SA [gmp.ch]
- 5. optecks.com [optecks.com]
- 6. UV-VIS Spektroskopie funktioniert nicht? Allgemeine Einschränkungen und wie man sie überwindet - Persee [pgeneral.com]
- 7. Explanation of noise from Field Guide to Spectroscopy [spie.org]
- 8. oceanoptics.com [oceanoptics.com]
- 9. vernier.com [vernier.com]
- 10. qvarz.com [qvarz.com]
- 11. microbiozindia.com [microbiozindia.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. stellarscientific.com [stellarscientific.com]
- 14. cuvet.co [cuvet.co]
- 15. Spectrophotometry Best Practices | Technical Note 106 [denovix.com]
- 16. Use of surface enhanced Raman spectroscopy (SERS) applied to the study of fluorescing pigments and dyes : Microtrace [microtrace.com]
- 17. mxrady.com [mxrady.com]
- 18. researchgate.net [researchgate.net]
- 19. jmchemsci.com [jmchemsci.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Analytical Methods for Differentiating Similar Urinary Pigments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the differentiation of similar urinary pigments.
Frequently Asked Questions (FAQs)
General
Q1: What are the primary urinary pigments of interest and their origins? A1: The primary urinary pigments include urobilin (B239242) (also known as urochrome), uroerythrin, and various porphyrins (e.g., uroporphyrin and coproporphyrin). These pigments are primarily degradation products of heme, a component of hemoglobin. The degradation pathway begins with the conversion of heme to biliverdin (B22007) and then to bilirubin. Bilirubin is further metabolized by gut bacteria into urobilinogen (B88839), a colorless precursor that is oxidized to the yellow pigment urobilin, which gives urine its characteristic color. Uroerythrin is a pink pigment that can be more evident in concentrated urine or when it adheres to urate crystals. Porphyrins are intermediates in the heme biosynthesis pathway, and their levels in urine can be indicative of certain metabolic disorders known as porphyrias.
Q2: What are the key challenges in differentiating similar urinary pigments? A2: The main challenges include the structural similarity of the pigments, which can lead to co-elution in chromatography and overlapping spectra in spectrophotometry. The urine matrix itself is complex and can cause interference, affecting the accuracy and reproducibility of analytical methods. Additionally, the stability of these pigments can be affected by factors such as pH, light exposure, and storage temperature, leading to variability in results. For drug development professionals, a significant challenge is the potential for drug metabolites to interfere with pigment analysis, leading to false positives or inaccurate quantification.
High-Performance Liquid Chromatography (HPLC)
Q3: What are the common causes of peak tailing when analyzing urinary pigments by HPLC? A3: Peak tailing in HPLC of urinary pigments can be caused by several factors. One common reason is secondary interactions between basic analytes and acidic residual silanol (B1196071) groups on the silica-based stationary phase. Operating the mobile phase at a low pH (around 3) can help to suppress the ionization of these silanol groups and reduce tailing. Other causes include column degradation, sample overload, or a partially blocked column inlet frit. The complex urine matrix can also contribute to peak tailing by introducing interfering compounds.
Q4: How can I improve the resolution of co-eluting urinary pigments in my HPLC method? A4: To improve the resolution of co-eluting pigments, you can adjust the mobile phase composition, such as the organic solvent-to-buffer ratio or the pH. The pH of the mobile phase can alter the ionization state of the pigments, thereby affecting their retention times. Using a shallower gradient or switching to a column with a different stationary phase chemistry can also enhance separation. If you suspect co-elution, using a diode array detector can help to assess peak purity by comparing the UV-Vis spectra across the peak.
Mass Spectrometry (MS)
Q5: What are common adduct ions observed in the ESI-MS analysis of urinary pigments? A5: In positive ion electrospray ionization mass spectrometry (ESI-MS), it is common to observe adduct ions in addition to the protonated molecule ([M+H]⁺). For urinary pigments, common adducts include sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. The presence of these adducts can be influenced by the sample matrix and the cleanliness of the LC-MS system.
Q6: How do matrix effects from urine impact LC-MS analysis of pigments, and how can they be mitigated? A6: The urine matrix contains a high concentration of salts and other endogenous compounds that can co-elute with the target pigments and cause ion suppression or enhancement in the ESI source. This can lead to inaccurate quantification. To mitigate matrix effects, it is important to have a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering components. The use of stable isotope-labeled internal standards that co-elute with the analytes can also help to compensate for matrix effects.
Spectrophotometry
Q7: Can I quantify a mixture of urinary pigments using UV-Vis spectrophotometry? A7: Quantifying a mixture of urinary pigments with overlapping absorption spectra using UV-Vis spectrophotometry is challenging but possible. It often requires the use of multi-wavelength analysis and mathematical algorithms to deconvolve the individual spectra. The accuracy of this approach depends on the degree of spectral overlap and the availability of pure standards for each pigment to determine their individual molar absorptivities.
Q8: What are the best practices for sample handling to ensure the stability of urinary pigments for spectrophotometric analysis? A8: Urinary pigments can be unstable, especially when exposed to light and stored at room temperature. For accurate spectrophotometric analysis, urine samples should be protected from light and stored at low temperatures (refrigerated or frozen) if not analyzed immediately. The pH of the urine can also affect pigment stability, so it is important to consider pH adjustments or buffering as part of the sample preparation protocol.
Drug Development
Q9: How can I validate an analytical method for urinary pigments in the context of a clinical trial for a new drug? A9: Method validation for biomarkers in drug development requires a comprehensive assessment of the assay's performance characteristics. This includes evaluating the method's accuracy, precision, selectivity, sensitivity, reproducibility, and stability. It is crucial to assess the potential for interference from the drug and its metabolites. This can be done by spiking the drug and its metabolites into urine samples and analyzing them with the developed method. The validation should demonstrate that the method is "fit-for-purpose," meaning it is reliable for its intended application in the clinical trial.
Q10: What should I do if I suspect a drug metabolite is interfering with the analysis of a urinary pigment? A10: If you suspect interference from a drug metabolite, the first step is to confirm it. This can be done by analyzing a blank urine sample spiked with the metabolite and observing if a peak or signal appears at the same retention time or m/z as the pigment of interest. If interference is confirmed, you may need to modify the chromatographic conditions to separate the metabolite from the pigment. Alternatively, if using mass spectrometry, you can select a specific precursor-product ion transition for the pigment that is not shared by the interfering metabolite.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Causes | Solutions |
| Peak Tailing (for a specific pigment) | - Secondary interactions with the stationary phase.- Co-elution with an interfering compound from the urine matrix.- Sample overload. | - Adjust the mobile phase pH to suppress secondary interactions (e.g., pH < 3 for basic compounds on a C18 column).- Improve sample cleanup to remove interfering matrix components.- Inject a smaller sample volume or dilute the sample. |
| Poor Resolution/Co-elution | - Inappropriate mobile phase composition or gradient.- Column losing efficiency.- Similar chemical properties of the pigments. | - Optimize the mobile phase pH to alter the ionization and retention of the pigments.- Use a shallower gradient to increase the separation time between peaks.- Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18).- Check peak purity using a diode array detector. |
| Ghost Peaks | - Contamination in the injector or column from a previous run.- Impurities in the mobile phase. | - Flush the injector and column with a strong solvent between runs.- Use high-purity solvents and freshly prepared mobile phases. |
Mass Spectrometry Troubleshooting
| Problem | Possible Causes | Solutions |
| Signal Suppression/Enhancement | - Co-eluting matrix components from urine affecting ionization efficiency.- High concentrations of salts or other non-volatile components in the sample. | - Improve sample preparation using techniques like solid-phase extraction (SPE) to remove matrix interferences.- Use a stable isotope-labeled internal standard that co-elutes with the analyte to normalize the signal.- Dilute the urine sample to reduce the concentration of interfering substances. |
| Inconsistent Fragmentation | - Instability of the precursor ion.- In-source fragmentation.- Presence of isomers with different fragmentation patterns. | - Optimize the collision energy to ensure consistent fragmentation.- Adjust the ion source parameters to minimize in-source fragmentation.- If isomers are present, ensure the HPLC method provides adequate separation before MS analysis. |
| Multiple Adduct Formation | - High concentration of salts (e.g., sodium, potassium) in the urine sample or LC system.- Contamination of solvents or glassware. | - Use high-purity solvents and clean glassware.- Add a small amount of a volatile acid (e.g., formic acid) to the mobile phase to promote protonation over adduct formation.- Consider sample preparation methods that reduce salt content. |
Spectrophotometry Troubleshooting
| Problem | Possible Causes | Solutions |
| Non-linear Calibration Curve | - High sample concentration leading to deviation from Beer-Lambert law.- Spectral interference from other compounds in the urine matrix.- Instability of the pigment during the measurement. | - Dilute the sample to bring the absorbance into the linear range.- Use a sample blank that accurately reflects the urine matrix without the pigment of interest.- Perform measurements quickly after sample preparation and protect the sample from light. |
| Inconsistent Readings | - Sample turbidity or presence of particulates.- Temperature fluctuations affecting the reaction rate or instrument stability.- Cuvette contamination or scratches. | - Centrifuge or filter the urine sample to remove particulates.- Allow the instrument and samples to reach thermal equilibrium before measurement.- Use clean, scratch-free cuvettes and handle them by the frosted sides. |
| Overlapping Spectra | - Presence of multiple pigments with similar absorption maxima. | - Use a multi-wavelength analysis approach with appropriate mathematical correction.- Consider a preliminary separation step (e.g., solvent extraction) to isolate the pigment of interest before spectrophotometric measurement. |
Quantitative Data
Table 1: Spectrophotometric Data for Urinary Pigments
| Pigment | Typical Absorption Maxima (λmax) | Notes |
| Urobilin | ~490 nm | In zinc complex form for enhanced stability and measurement. |
| Porphyrins | Soret band: ~400-410 nm, Q bands: ~500-650 nm | Specific λmax varies with the type of porphyrin and the solvent. |
| Bilirubin | ~440 nm | Can shift to 415-420 nm upon oxidation. |
Table 2: Mass Spectrometry Data for Selected Porphyrins
| Porphyrin | Abbreviation | [M+H]⁺ (m/z) |
| Uroporphyrin | UP | 831.3 |
| Heptacarboxylic Porphyrin | HEPTAP | 773.2 |
| Hexacarboxylic Porphyrin | HEXAP | 715.2 |
| Pentacarboxylic Porphyrin | PENTAP | 657.2 |
| Coproporphyrin | CP | 599.2 |
| Mesoporphyrin | MP | 595.3 |
Note: The m/z values can vary slightly based on the specific isomer and isotopic distribution.
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Urinary Porphyrins
-
Sample Preparation:
-
To 700 µL of urine, add 300 µL of 6 M formic acid.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant for injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 90:9.9:0.1 acetonitrile:water:formic acid.
-
Flow Rate: 0.5 mL/min.
-
Gradient: Start with 20% B for 1 min, linear gradient to 80% B from 1 to 12 min, hold at 80% B for 4 min, then return to 20% B.
-
Injection Volume: 5 µL.
-
Detection: UV detector set at the Soret band of the porphyrins (around 405 nm).
-
Protocol 2: LC-MS/MS Analysis of Urinary Porphyrins
-
Sample Preparation:
-
Follow the same sample preparation as for HPLC-UV analysis.
-
-
LC Conditions:
-
Use the same HPLC conditions as described above to ensure chromatographic separation.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Set specific precursor-to-product ion transitions for each porphyrin of interest based on initial full-scan and product-ion scan experiments.
-
Protocol 3: Spectrophotometric Quantification of Urobilinogen
-
Sample Preparation:
-
Extract the urine sample with dimethylsulfoxide (DMSO) to increase the recovery of urobilinogen and prevent protein precipitation.
-
-
Oxidation:
-
Oxidize the urobilinogen in the sample to urobilin using an iodine solution.
-
-
Complexation:
-
Add a zinc salt solution to form a stable zinc-urobilin complex.
-
-
Measurement:
-
Measure the absorbance of the zinc-urobilin complex at its absorption maximum (around 490 nm) against a reagent blank.
-
Quantify the concentration using a calibration curve prepared with a urobilin standard.
-
Visualizations
Caption: Heme degradation pathway to urinary pigments.
Caption: Troubleshooting workflow for unexpected peaks.
Strategies for minimizing sample contamination in historical urine analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize sample contamination in historical urine analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the collection, preparation, and analysis of historical urine samples.
Question: I have received a historical urine sample in its original container, which appears compromised (e.g., cracked, poorly sealed). How should I proceed to minimize further contamination?
Answer: Proceed with extreme caution to prevent further degradation and the introduction of modern contaminants.
-
Work in a clean environment: Handle the sample in a laminar flow hood or a dedicated cleanroom for ancient sample analysis.
-
Personal Protective Equipment (PPE): Wear sterile gloves, a lab coat, and a face mask to prevent contamination from your own body.[1]
-
Surface Decontamination: Before opening, decontaminate the exterior of the container. Wipe the surface with a 10% bleach solution followed by 70% ethanol (B145695) and finally with DNA/RNA-free water.
-
Sample Transfer: If the original container is compromised, transfer the sample to a new sterile, amber-colored glass or polypropylene (B1209903) tube. Use a sterile pipette for the transfer. If the sample is desiccated, use a sterile spatula.
-
Document Everything: Photograph the original container and document its condition. Note every step of the transfer process.
Question: My analysis (e.g., GC-MS, LC-MS) shows a high background or unexpected peaks that are not related to my target analytes. How can I determine the source of this contamination?
Answer: Systematic troubleshooting is necessary to identify the source of contamination.
-
Analyze a Blank Sample: Run a "blank" sample (the solvent used for dilution or extraction) through the entire analytical process. If the contaminant peaks are present in the blank, the contamination is from your reagents or instrument.
-
Check Reagents and Solvents: Use high-purity, LC-MS or GC-MS grade solvents and reagents. Open new bottles of solvents and reagents and re-run the analysis to see if the contamination persists.
-
Instrument Contamination:
-
Ion Source: The mass spectrometer's ion source can become contaminated over time. Follow the manufacturer's instructions for cleaning the ion source.[2]
-
Gas Lines and Traps: Leaks in the gas lines can introduce atmospheric contaminants. Ensure all fittings are tight and use high-purity gas with appropriate traps.[3]
-
Column Bleed: A rising baseline in a GC-MS chromatogram can indicate column bleed, where the stationary phase of the column degrades. This can be caused by oxygen in the carrier gas or operating at temperatures above the column's limit.[2]
-
-
Sample Preparation Contamination:
-
Glassware and Plasticware: Ensure all labware is scrupulously clean. For trace analysis, glassware should be acid-washed.
-
Cross-Contamination: If you are running multiple samples, ensure you are using fresh pipette tips for each sample and thoroughly cleaning any shared equipment between samples.[4]
-
Question: I am concerned about microbial contamination in a liquid historical urine sample. How can I address this without compromising the chemical integrity of the sample?
Answer: Microbial growth can significantly alter the chemical composition of urine.[5]
-
Centrifugation: Centrifuge the sample at a low speed to pellet any bacteria or cellular debris. Carefully pipette the supernatant for analysis.
-
Filtration: For some applications, you can filter the urine through a 0.22 µm sterile filter to remove bacteria. However, be aware that some of your target analytes may adhere to the filter material.
-
Preservatives (with caution): While not ideal for historical samples as they alter the original composition, for long-term storage of newly collected historical samples, certain preservatives can be considered. Thymol has been shown to be effective in maintaining metabolite stability.[6] Boric acid is another option, though it can affect certain analytes.[7]
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What are the primary sources of contamination in historical urine analysis?
-
A1: Contamination can be broadly categorized into two types:
-
Historical (In-situ) Contamination: This occurs from the time of deposition until collection. Sources include the burial environment (soil microbes, fungi), the container material leaching chemicals, and environmental pollutants.
-
Modern (Post-excavation) Contamination: This occurs during and after collection. Sources include the collection tools, handling by researchers (skin cells, breath), storage materials, and the laboratory environment (dust, airborne microbes, reagent impurities).[4]
-
-
-
Q2: What is the best way to store historical urine samples?
-
A2: For long-term storage, freezing at -20°C or lower is recommended.[8][9] Samples should be stored in sterile, airtight containers made of amber glass or a chemically inert plastic like polypropylene to prevent photodegradation and leaching of chemicals from the container. For very sensitive analyses, storage at -80°C is preferable. Limit freeze-thaw cycles as this can degrade analytes.[8]
-
Sample Preparation & Decontamination
-
Q3: Can I wash a historical urine container before analysis?
-
A3: Avoid washing the interior of the container, as this will remove valuable residue. The exterior can be carefully cleaned to remove soil and other debris. If the sample is a residue on a solid surface (like a potsherd), do not wash it with water, as this can remove soluble compounds.[10]
-
-
Q4: I am analyzing for trace elements. What special precautions should I take?
-
A4: Trace element analysis is highly susceptible to contamination.
-
Work in a clean environment, ideally a cleanroom or under a laminar flow hood.
-
Use labware made of materials with low trace metal content, such as PFA or polypropylene. Avoid glass, as it can leach metals.
-
All labware should be acid-washed.
-
Use high-purity acids and reagents specifically for trace element analysis.
-
-
Analytical Procedures
-
Q5: How can I be sure that the compounds I'm detecting are from the historical urine and not from contamination?
-
A5: This is a critical challenge in historical sample analysis. A multi-pronged approach is necessary:
-
Procedural Blanks: Always run a blank sample through the entire extraction and analysis process. This will help identify contaminants introduced in the lab.
-
Environmental Samples: If possible, analyze a sample of the soil or material the historical sample was in contact with. This can help identify environmental contaminants.
-
Replicate Analyses: Analyze multiple aliquots of the same sample. Consistent results across replicates increase confidence.
-
Historical Controls: If available, analyze a similar but unused historical artifact to understand the background chemical profile of the material.
-
-
Data Summary Table
Table 1: Impact of Collection and Decontamination Methods on Sample Contamination
| Method/Parameter | Contamination Rate / Effectiveness | Sample Type | Key Findings & Citations |
| Urine Collection Method | |||
| Midstream Clean-Catch Urine (MSU) | 26% - 33.1% contamination rate | Modern Human Urine | Significantly higher contamination rate compared to invasive methods.[8][11] |
| Straight Catheterization Urine (SCU) | 4.7% - 12% contamination rate | Modern Human Urine | A much lower rate of contamination, but it is an invasive procedure.[8][11] |
| Bag Collection | 12.5% - 62.8% contamination rate | Modern Infant Urine | High rates of contamination, making this method less reliable. |
| Decontamination of Surfaces | (Data from DNA removal studies, used as a proxy for biological contaminants) | ||
| 10% Bleach (Sodium Hypochlorite) | >99.7% removal of cell-free DNA | Plastic, Metal, Wood | Highly effective at removing biological material from various surfaces.[12] |
| 70% Ethanol | 27% - 89% removal of cell-free DNA | Plastic, Metal, Wood | Less effective than bleach when used alone.[12] |
| UV Irradiation | 27% - 99% removal of cell-free DNA | Plastic, Metal, Wood | Effectiveness varies; less effective on porous surfaces.[12] |
| 70% Ethanol + UV Irradiation | >99.3% removal of cell-free DNA | Plastic, Metal, Wood | A highly effective combination for surface decontamination.[12] |
Experimental Protocols
Protocol 1: Decontamination of Historical Sample Containers (Exterior)
This protocol is for cleaning the outside of a container holding a historical urine sample before opening it in a clean lab environment.
-
Initial Cleaning: In a fume hood, gently brush off any loose soil or debris with a soft, sterile brush.
-
Solvent Wash: Wipe the exterior of the container with a lint-free cloth dampened with 70% ethanol. This will remove surface grime and some organic contaminants.
-
Bleach Sterilization: Wipe the exterior of the container with a lint-free cloth dampened with a 10% bleach solution. This will help to degrade surface DNA and microbial contaminants.
-
Rinsing: Wipe the exterior of the container with a lint-free cloth dampened with ultrapure, DNA/RNA-free water to remove any bleach residue. Repeat this step twice.
-
Drying: Allow the container to air dry completely in a sterile environment, such as a laminar flow hood, before proceeding with sample extraction.
Protocol 2: Solvent Extraction for Removal of Lipid-Based Contaminants
This protocol is adapted from archaeological residue analysis and can be used to separate endogenous biomolecules from lipid-based contaminants (e.g., from handling or soil).
-
Sample Preparation: If the urine sample is desiccated onto a solid matrix (e.g., pottery), a small amount of the matrix should be powdered using a sterile mortar and pestle.
-
Extraction:
-
Place the powdered sample (approx. 1-2g) into a sterile glass vial.
-
Add 10 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol.[13]
-
Seal the vial and sonicate for 20 minutes in an ultrasonic bath.
-
Allow the sample to rest for 10 minutes.
-
Sonicate for a further 20 minutes.[13]
-
-
Separation:
-
Centrifuge the sample at 2000 rpm for 20 minutes to pellet the solid material.
-
Carefully pipette the supernatant (the solvent containing the extracted lipids) into a new sterile glass vial.
-
-
Drying:
-
Evaporate the solvent from the supernatant under a gentle stream of nitrogen gas to leave the extracted lipid residue.
-
-
Analysis: The extracted residue can then be reconstituted in a suitable solvent for analysis by GC-MS or LC-MS. The remaining solid material can be further analyzed for other classes of compounds.
Visualizations
References
- 1. aurorabiomed.com [aurorabiomed.com]
- 2. benchchem.com [benchchem.com]
- 3. gentechscientific.com [gentechscientific.com]
- 4. blog.omni-inc.com [blog.omni-inc.com]
- 5. labpedia.net [labpedia.net]
- 6. mdpi.com [mdpi.com]
- 7. Impact of urine preservation methods and duration of storage on measured levels of environmental contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How Long Can You Hold It? Long-term Urine Biobanking [thermofisher.com]
- 9. deptfordmedicalcenter.com [deptfordmedicalcenter.com]
- 10. earlypottery.org [earlypottery.org]
- 11. gmi-inc.com [gmi-inc.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Optimization of storage conditions for long-term preservation of urinary pigments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions for the long-term preservation of urinary pigments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Troubleshooting Guides
This section addresses common issues encountered during the storage and analysis of urinary pigments.
| Problem | Possible Cause | Solution |
| Urine sample appears darker after storage. | Oxidation of urobilinogen (B88839) to the darker pigment urobilin (B239242) can occur upon exposure to light and air.[1][2] Urochrome itself can also darken when exposed to light.[1] | Store samples in amber or opaque containers to minimize light exposure. Work quickly when aliquoting samples to reduce air exposure. |
| Unexpected color change in the urine sample (e.g., green, blue, red). | This could be due to medications, diet, or certain medical conditions.[3][4][5][6] Bacterial contamination, such as with Pseudomonas aeruginosa, can also cause a blue-green hue.[7] | Review the patient's or subject's history for medications (e.g., methylene (B1212753) blue, propofol), diet (e.g., beets, rhubarb), and clinical conditions.[4][5][6][7] If contamination is suspected, perform a microbial culture. |
| Loss of pigment intensity or degradation of pigments. | Pigment degradation can be caused by improper storage temperature, exposure to UV light, or extreme pH levels.[8][9] Bacterial growth can also alter urine components.[10] | For long-term storage, freezing at -20°C or -80°C is recommended.[11][12] Always protect samples from light.[1] Ensure the pH of the sample is within a stable range, as extreme acidity or alkalinity can destroy pigments.[8] |
| Interference with analytical assays. | Some chemical preservatives may interfere with specific analytical methods.[10] For example, mercurochrome can interfere with heating methods for protein detection.[10] | Choose a preservative that is compatible with your intended downstream analysis. If unsure, storing preservative-free aliquots at -80°C is a reliable option.[13] |
| Precipitate formation in the sample upon thawing. | This can be due to the precipitation of urates or other solutes. | Gently vortex the sample after thawing to ensure it is homogenous before analysis.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of urinary pigments?
For long-term preservation, storing urine samples at -20°C or -80°C is recommended.[11][12] Studies have shown high long-term stability of many urinary analytes for over 10 years when stored at -22°C without preservatives.[14] While refrigeration at 2-8°C is suitable for short-term storage (up to 7 days for some markers), freezing is essential for long-term stability.[11][15]
Q2: How does light exposure affect urinary pigments?
Exposure to light, particularly UV light, can cause the degradation and darkening of urinary pigments like urochrome and urobilin.[1][16] It is crucial to store urine samples in light-protected (amber or opaque) containers to maintain pigment integrity.[1]
Q3: Should I use a preservative for storing urine samples for pigment analysis?
The use of a preservative depends on the storage duration and intended analysis. For long-term storage, freezing without a preservative is a valid and often preferred method, as it avoids potential interference with downstream assays.[13][14] If short-term storage at room temperature or 4°C is necessary, preservatives like boric acid can be used to inhibit bacterial growth.[15][17] However, the compatibility of the preservative with your specific pigment analysis method must be confirmed.
Q4: What is the ideal pH for storing urine samples to preserve pigments?
Extreme pH levels (both acidic and alkaline) can lead to the destruction of pigment structures.[8] While normal urine pH varies, maintaining a neutral to slightly acidic pH is generally advisable for pigment stability. If necessary, the pH of the urine can be monitored and adjusted.[12]
Q5: How many times can I freeze and thaw a urine sample?
Multiple freeze-thaw cycles can negatively impact the stability of urinary components.[18] It is best practice to divide the initial urine sample into smaller aliquots for storage. This allows you to thaw only the amount needed for a single experiment, preserving the integrity of the remaining sample.[13]
Data Presentation
Table 1: Summary of Storage Temperature Effects on Urinary Components
| Storage Temperature | Duration | Observed Effect on Analytes/Pigments | Reference(s) |
| Room Temperature (22°C) | Up to 24 hours | Stable for many metabolites. | [19] |
| Room Temperature (22°C) | 48 hours | Significant changes in metabolites observed. | [19] |
| Refrigerated (4°C) | Up to 7 days | Stable for some urinary hydration markers. | [11] |
| Refrigerated (2-8°C) | Up to 24 hours | Recommended if processing is delayed. | [15] |
| Frozen (-20°C) | 12 weeks | Some biomarkers like U-NAG and U-RBP may be unstable. | [12] |
| Frozen (-22°C) | 12-15 years | High stability for numerous clinical chemistry parameters. | [14] |
| Frozen (-80°C) | 12 months | Generally stable for most proteins, though some may degrade after several months. | [12] |
Table 2: Common Urinary Preservatives and Their Applications
| Preservative | Typical Concentration | Primary Use | Potential Issues | Reference(s) |
| Boric Acid | 10 g/L | Inhibits bacterial growth for up to 96 hours.[15][17] | Can cause long-term protein hydrolysis.[10] | [10][15][17] |
| Toluene/Xylene | Layer on surface | Forms a barrier from air to prevent bacterial growth.[10] | Carcinogenic, can interfere with some automated analyses.[10] | [10] |
| Hydrochloric Acid (HCl) | 6 mol/L, 30 mL for 24h sample | Acidification to preserve certain analytes (e.g., calcium).[20] | Significantly alters pH, which can degrade pigments.[8] | [20] |
| Formaldehyde | 4% in water | Preserves cellular elements in urine sediment.[21] | Can interfere with chemical assays. | [21] |
Experimental Protocols
Protocol 1: General Urine Sample Collection and Aliquoting for Long-Term Storage
-
Collection: Collect fresh urine in a sterile, clean container. For 24-hour collections, ensure proper patient instructions are followed, including discarding the first morning void and collecting all subsequent urine for the next 24 hours.[20]
-
Mixing: Gently swirl the entire collected volume to ensure homogeneity.
-
Aliquoting: Immediately transfer the urine into pre-labeled, light-protected (amber) cryovials. The aliquot volume should be appropriate for a single experiment to avoid freeze-thaw cycles.[13]
-
Labeling: Label each vial clearly with a unique identifier, date of collection, and any other relevant information.
-
Storage: For long-term preservation, immediately place the aliquots in a -80°C freezer. If a -80°C freezer is unavailable, a -20°C freezer can be used, though -80°C is preferable for maximum stability.[12]
Protocol 2: Spectrophotometric Quantification of Urinary Pigments (General Method)
This protocol provides a general framework. Specific wavelengths will need to be optimized based on the pigment of interest (e.g., urochrome, urobilin).
-
Sample Preparation: Thaw a frozen urine aliquot at room temperature. Once thawed, vortex the sample gently to ensure it is well-mixed.
-
Centrifugation: Centrifuge the urine sample at 2000 x g for 10 minutes to pellet any sediment or cellular debris.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength for the pigment of interest. For general color measurement, scanning across the visible spectrum (e.g., 350-700 nm) may be necessary to identify the peak absorbance.
-
Blanking: Use a cuvette with deionized water or a suitable buffer to zero the spectrophotometer.
-
Measurement: Transfer the urine supernatant to a clean cuvette and measure the absorbance.
-
Calculation: Pigment concentration can be estimated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the pigment, b is the path length of the cuvette, and c is the concentration. The molar absorptivity for specific urinary pigments will need to be determined from the literature or experimentally.
Mandatory Visualizations
Caption: Workflow for urine sample handling and storage for pigment analysis.
References
- 1. Routine Urinalysis—the Physical Examination | Basicmedical Key [basicmedicalkey.com]
- 2. quora.com [quora.com]
- 3. When Urine Isn’t Yellow: A Color-Coded Guide to Causes - The Urology Group [urologygroup.com]
- 4. Urine - Wikipedia [en.wikipedia.org]
- 5. Urine color - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Influence of different urine preservation methods and addition of preservatives on quantitative detection of 24-h urinary protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Storage Conditions on the Stability of Urinary Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How Long Can You Hold It? Long-term Urine Biobanking [thermofisher.com]
- 14. Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. idexx.co.uk [idexx.co.uk]
- 16. Visible light accelerates the ultraviolet A-induced degradation of eumelanin and pheomelanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. mdpi.com [mdpi.com]
- 20. labpedia.net [labpedia.net]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Enhancing the Sensitivity of Detection for Trace Urinary Pigments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of detecting trace urinary pigments.
Frequently Asked Questions (FAQs)
General
-
Q1: What are the most common urinary pigments of clinical interest?
-
A1: The most clinically significant urinary pigments include urobilinogen (B88839), bilirubin (B190676), and various porphyrins. These molecules are byproducts of heme metabolism and their presence and concentration in urine can indicate various pathological conditions.
-
-
Q2: What are the key challenges in detecting trace levels of urinary pigments?
-
A2: The primary challenges include the low concentration of target analytes, the complex and variable matrix of urine, the instability of the pigments, and the presence of interfering substances.
-
-
Q3: How can I improve the stability of urinary pigments during sample collection and storage?
-
A3: To improve stability, urine samples should be collected in clean, sterile containers and protected from light, as many pigments are photosensitive. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For longer-term storage, freezing at -20°C or -80°C is necessary. The pH of the urine can also affect stability, and in some cases, adjustment or the use of preservatives may be required.[1]
-
Method Selection
-
Q4: Which analytical method offers the highest sensitivity for porphyrin analysis?
-
Q5: What are the advantages and disadvantages of using reagent strips for bilirubin and urobilinogen detection?
-
A5: Reagent strips are rapid, inexpensive, and easy to use, making them suitable for initial screening. However, they are semi-quantitative and can be prone to interferences, leading to false-positive or false-negative results.[6][7][8] Their sensitivity is generally lower than that of quantitative laboratory methods.[6]
-
Troubleshooting Guides
Low or No Signal/Sensitivity
-
Q1: My HPLC analysis of urinary porphyrins is showing very low or no peaks. What are the possible causes and solutions?
-
A1:
-
Improper Sample Storage: Porphyrins are light and temperature-sensitive.[9] Ensure samples were protected from light and stored at the correct temperature (refrigerated for short-term, frozen for long-term).
-
Incorrect pH of Mobile Phase: The pH of the mobile phase is critical for the separation and detection of porphyrins. Verify the pH and remake the mobile phase if necessary.
-
Fluorescence Detector Settings: Confirm that the excitation and emission wavelengths on your fluorescence detector are correctly set for porphyrin analysis (typically around 400 nm for excitation and 620 nm for emission).
-
Porphyrinogen Oxidation: Porphyrinogens, the reduced and non-fluorescent precursors of porphyrins, may be present. Ensure your protocol includes an oxidation step to convert porphyrinogens to fluorescent porphyrins before analysis.[2]
-
Low Analyte Concentration: The concentration of porphyrins in the sample may be below the detection limit of your instrument. Consider a sample concentration step, such as solid-phase extraction (SPE), to enrich the porphyrin concentration.
-
-
-
Q2: The color development in my spectrophotometric assay for bilirubin is weak, resulting in low sensitivity. How can I enhance the signal?
-
A2:
-
Sub-optimal Reagent Concentration: The concentration of the diazo reagent is crucial for color development. Ensure it is prepared correctly and is not expired.
-
Incorrect pH: The reaction is pH-dependent. Verify that the pH of the reaction mixture is within the optimal range for the specific method being used.
-
Presence of Ascorbic Acid (Vitamin C): Ascorbic acid is a known interfering substance that can cause false-negative results in bilirubin tests by inhibiting the reaction.[10][11][12][13][14] If high levels of ascorbic acid are suspected, a different detection method or a pre-treatment step to degrade the ascorbic acid may be necessary.
-
Light Exposure: Bilirubin is highly sensitive to light and will degrade upon exposure, leading to lower measured concentrations.[1] Protect samples and standards from light at all times.
-
-
-
Q3: My urobilinogen reagent strip test is consistently negative, even when I suspect it should be positive. What could be the issue?
-
A3:
-
Oxidation of Urobilinogen: Urobilinogen is unstable and rapidly oxidizes to non-reactive urobilin (B239242) upon exposure to air and light.[1] Freshly voided urine should be used for testing.
-
Presence of Formalin: Formalin, sometimes used as a preservative, can cause false-negative results.[6][7][15][16]
-
High Nitrite Concentration: High concentrations of nitrites in the urine can interfere with the diazo reaction on some test strips, leading to false negatives.
-
-
Inconsistent or Irreproducible Results
-
Q1: I am observing significant variability in retention times in my HPLC analysis of urinary porphyrins. What are the likely causes and how can I fix this?
-
A1:
-
Fluctuations in Column Temperature: Inconsistent column temperature can lead to shifts in retention times. The use of a column oven is highly recommended to maintain a stable temperature.
-
Mobile Phase Composition Changes: Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly and the solvent proportions are accurate.
-
Column Equilibration: Inadequate column equilibration between runs can cause retention time drift. Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
-
Changes in Flow Rate: Check for leaks in the system that could cause fluctuations in the flow rate. Ensure the pump is delivering a consistent flow.
-
-
-
Q2: My spectrophotometric readings for urinary pigments are fluctuating between replicates. What should I investigate?
-
A2:
-
Inadequate Mixing: Ensure thorough mixing of the sample with the reagents before taking a reading.
-
Temperature Variations: The reaction kinetics can be temperature-dependent. Perform the assay at a controlled temperature.
-
Cuvette Contamination or Scratches: Ensure the cuvettes are clean and free of scratches. Use a matched pair of cuvettes for blank and sample readings.
-
Pipetting Errors: Inaccurate pipetting of samples or reagents can lead to significant variability. Calibrate your pipettes regularly.
-
-
Unexpected or False-Positive Results
-
Q1: My bilirubin reagent strip test is positive, but the confirmatory test is negative. What could be causing this discrepancy?
-
A1:
-
Presence of Highly Colored Substances: Certain drugs (e.g., phenazopyridine) and their metabolites can impart a color to the urine that interferes with the reading of the test strip, leading to a false positive.[17][18]
-
Indican (B1671873) Interference: High levels of urinary indican can also cause false-positive bilirubin results on some reagent strips.[17]
-
Improper Reading Time: Reading the strip too late can lead to a false-positive result due to the oxidation of other substances. Adhere strictly to the manufacturer's recommended reading time.
-
-
-
Q2: I am observing an unexpected color change in my Ehrlich's test for urobilinogen. What could be the cause?
-
A2:
-
Interfering Substances: Ehrlich's reagent can react with other substances besides urobilinogen, such as porphobilinogen (B132115) and certain drugs (e.g., sulfonamides, p-aminosalicylic acid), to produce a similar color change.[6][16][19][20]
-
Presence of Porphobilinogen: A positive Ehrlich's test that is insoluble in chloroform (B151607) suggests the presence of porphobilinogen, which is indicative of acute porphyria.[19]
-
-
Data Presentation: Comparison of Detection Methods
| Analyte | Method | Principle | Limit of Detection (LOD) / Sensitivity | Specificity | Advantages | Disadvantages |
| Porphyrins | Spectrophotometry | Measures total porphyrin concentration based on their characteristic absorbance in the Soret band (~400 nm). | ~0.2 µmol/L[21][22] | Low; does not differentiate between different porphyrins. | Rapid, inexpensive, suitable for screening.[23] | Prone to interference from other absorbing compounds. |
| HPLC with Fluorescence Detection | Separates different porphyrin isomers, which are then detected by their native fluorescence. | 1 nmol/L for each porphyrin[2] | High; can distinguish between different porphyrin isomers. | High sensitivity and specificity; considered the gold standard.[3][4][5] | Requires specialized equipment and trained personnel; longer analysis time. | |
| LC-MS/MS | Separates porphyrins by liquid chromatography and detects them by mass spectrometry. | 0.2 to 3 nM[3][4] | Very high; provides structural information. | Highest sensitivity and specificity; can identify and quantify a wide range of porphyrins. | Expensive instrumentation; complex method development. | |
| Bilirubin | Reagent Strip (Dipstick) | Diazo reaction produces a colored compound. | 0.4-1.0 mg/dL[6] | Moderate; subject to interferences. | Rapid, easy to use, inexpensive. | Semi-quantitative; prone to false positives and negatives.[7][17][18] |
| Spectrophotometry | Reaction with a diazo reagent to form a colored product, measured by absorbance. | ~1.5 µmol/L[24] | Moderate to high, depending on the specific method. | Quantitative, more sensitive than reagent strips. | Can be affected by interfering substances in the urine matrix. | |
| Urobilinogen | Reagent Strip (Dipstick) | Modified Ehrlich's reaction or diazo coupling. | 0.2-1.0 mg/dL[6][25] | Moderate; can cross-react with other substances. | Rapid, easy to use, inexpensive. | Semi-quantitative; can be affected by interfering substances.[6][7][16] |
| Ehrlich's Test (Spectrophotometry) | Reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent) to form a colored product. | Qualitative to semi-quantitative. | Low; reacts with other substances like porphobilinogen.[19][20] | Simple chemical test. | Not specific for urobilinogen. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Urinary Porphyrins
This protocol provides a general methodology for the quantitative determination of urinary porphyrins.
1. Sample Preparation
-
Collect a 24-hour or random urine sample in a light-protected container.
-
Measure the total volume of the 24-hour collection.
-
Adjust the pH of a urine aliquot to between 6.0 and 8.0.
-
To oxidize porphyrinogens to porphyrins, add a suitable oxidizing agent (e.g., a dilute iodine solution) and incubate in the dark.
-
Perform a sample clean-up and concentration step using solid-phase extraction (SPE) with a C18 cartridge.
-
Elute the porphyrins from the SPE cartridge with an appropriate solvent (e.g., methanol/acetic acid mixture).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
2. HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 1M ammonium (B1175870) acetate, pH 5.2).
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient Elution: Start with a low percentage of mobile phase B, and gradually increase the concentration to elute the different porphyrins based on their polarity.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20-100 µL.
-
Detection: Fluorescence detector with excitation at ~400 nm and emission at ~620 nm.
3. Quantification
-
Prepare a series of standard solutions of the porphyrins of interest.
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared urine samples.
-
Quantify the porphyrins in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Spectrophotometric Determination of Urinary Bilirubin
This protocol is based on the reaction of bilirubin with a diazo reagent.
1. Reagent Preparation
-
Diazo Reagent: Prepare fresh by mixing solutions of sulfanilic acid in hydrochloric acid and sodium nitrite.
-
Reaction Accelerator (optional): A solution such as caffeine-sodium benzoate (B1203000) may be used to facilitate the reaction of unconjugated bilirubin.
2. Assay Procedure
-
Pipette a specific volume of urine into a cuvette.
-
Add the diazo reagent and mix.
-
If determining total bilirubin, add the reaction accelerator.
-
Incubate the mixture for a specified time at a controlled temperature to allow for color development.
-
Measure the absorbance at the wavelength of maximum absorbance for the colored product (typically around 530-600 nm).
-
Prepare a blank by mixing the urine sample with a solution of sulfanilic acid without sodium nitrite.
-
Subtract the absorbance of the blank from the absorbance of the sample.
3. Quantification
-
Prepare a standard solution of bilirubin.
-
Perform the assay on the standard solution to determine its absorbance.
-
Calculate the concentration of bilirubin in the urine sample using the Beer-Lambert law, based on the absorbance of the standard.
Protocol 3: Detection of Urobilinogen using Ehrlich's Reagent
This is a qualitative or semi-quantitative test for the presence of urobilinogen.
1. Reagent Preparation
-
Ehrlich's Reagent: A solution of p-dimethylaminobenzaldehyde in an acidic solvent (e.g., hydrochloric acid).[1][20]
2. Test Procedure
-
Use a freshly voided urine sample.
-
Add a few drops of Ehrlich's reagent to a small volume of urine in a test tube.[1]
-
Mix and observe for a color change.
3. Differentiation from Porphobilinogen
-
If the test is positive, add chloroform to the test tube and shake.
-
If the color remains in the upper aqueous layer, it is likely due to porphobilinogen.[19]
-
If the color moves to the lower chloroform layer, it is likely due to urobilinogen.
Visualizations
Caption: Experimental workflow for the analysis of urinary porphyrins by HPLC.
Caption: Troubleshooting guide for low or no signal in urinary pigment assays.
References
- 1. labpedia.net [labpedia.net]
- 2. Quantification of urinary porphyrins by liquid chromatography after oxidation of porphyrinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromsystems.com [chromsystems.com]
- 6. atlas-site.co.uk [atlas-site.co.uk]
- 7. atlas-medical.com [atlas-medical.com]
- 8. Chemical Screening of Urine by Reagent Strip - MediaLab [medialab.com]
- 9. eaglebio.com [eaglebio.com]
- 10. scribd.com [scribd.com]
- 11. Ascorbic acid—A black hole of urine chemistry screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The influence of vitamin C on the urine dipstick tests in the clinical specimens: a multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. Urine Diagnostics - Products & Solutions | Analyticon® Biotechnologies GmbH [analyticon-diagnostics.com]
- 16. micromasterlab.com [micromasterlab.com]
- 17. Bilirubinuria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. gpnotebook.com [gpnotebook.com]
- 20. microbenotes.com [microbenotes.com]
- 21. Rapid spectrophotometric quantification of urinary porphyrins and porphobilinogen as screening tool for attacks of acute porphyria [spiedigitallibrary.org]
- 22. Rapid spectrophotometric quantification of urinary porphyrins and porphobilinogen as screening tool for attacks of acute porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Spectrophotometric quantification of total urinary porphyrins as a screening test for porphyrias: threshold value revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 175 Years of Bilirubin Testing: Ready for Point‐of‐Care? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Urobilinogen in Urine: Causes, Normal Range & When to Worry [medanta.org]
Validation & Comparative
A Comparative Analysis of Uroxanthin and Modern Urochrome: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the historical term "uroxanthin" and the modern understanding of "urochrome," the primary pigment responsible for the yellow color of urine. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and detailing relevant experimental data and protocols.
Introduction: Unraveling the Terminology of Urine Pigmentation
Historically, the yellow pigment in urine was referred to by various names, with "this compound" being one such term. Early medical texts describe this compound as a yellow pigment, and in some instances, as an "indigo-forming substance" or a derivative of uric acid.[1][2] However, with advancements in analytical chemistry, the principal yellow pigment of urine has been definitively identified as urobilin (B239242) , a linear tetrapyrrole.[3][4] The term urochrome is now largely considered synonymous with urobilin and is the scientifically accepted term for this compound.[3][4][5] For the purpose of this guide, "modern urochrome" will refer to urobilin.
The term "this compound" is now considered obsolete in modern scientific literature due to the lack of a precise, verifiable chemical structure distinct from urobilin. Historical descriptions of this compound are ambiguous and lack the rigorous characterization required by contemporary standards.
Chemical and Physical Properties
Modern urochrome (urobilin) is a well-characterized molecule. In contrast, the specific chemical properties of the historical "this compound" remain largely undefined.
| Property | Modern Urochrome (Urobilin) | Historical this compound |
| Chemical Formula | C₃₃H₄₂N₄O₆[3][4] | Undefined |
| Molecular Weight | 590.71 g/mol [3] | Undefined |
| Chemical Structure | Linear tetrapyrrole[3][4] | Described variously as a yellow pigment, an indigo-forming substance, or related to uric acid.[1][2] |
| Origin | Breakdown product of heme[4][5] | Postulated to be derived from uric acid or other precursors.[2] |
| Color | Yellow[5] | Yellow[1] |
Metabolic Pathway of Modern Urochrome (Urobilin)
The metabolic pathway of modern urochrome is a well-established cascade originating from the breakdown of heme, a component of hemoglobin in red blood cells.[4][5]
-
Heme to Biliverdin: Heme is converted to the green pigment biliverdin.
-
Biliverdin to Bilirubin (B190676): Biliverdin is then reduced to the orange-yellow pigment bilirubin.
-
Bilirubin to Urobilinogen (B88839): In the intestines, bilirubin is converted by gut bacteria into the colorless compound urobilinogen.[6]
-
Urobilinogen to Urochrome (Urobilin): A portion of urobilinogen is reabsorbed into the bloodstream and transported to the kidneys, where it is oxidized to form the yellow pigment urochrome (urobilin), which is then excreted in the urine.[4]
Diagram: Metabolic Pathway of Modern Urochrome (Urobilin)
Caption: Metabolic pathway of modern urochrome.
Signaling Pathways
Extensive literature review reveals no evidence of direct signaling pathways involving modern urochrome (urobilin). Its primary known biological role is that of a metabolic waste product responsible for the coloration of urine. Searches for signaling pathways related to urochrome have yielded information on signaling within the urothelium (the lining of the bladder), but these are not directly related to the pigment itself.[7][8][9]
Experimental Protocols for Comparative Analysis
Given that "this compound" is not a chemically defined substance in modern science, a direct comparative experimental analysis with modern urochrome presents a significant challenge. However, a hypothetical experimental workflow could be designed to analyze a historical urine sample purported to contain "this compound" and compare its chemical profile to that of modern urine containing urochrome.
Sample Preparation
A standardized protocol for urine sample preparation is crucial for reproducible results.
-
Collection: Collect first-morning midstream urine samples.[10]
-
Centrifugation: Centrifuge the urine sample (e.g., for 5 minutes at 1500-2000 rpm) to pellet sediment.[11]
-
Supernatant Extraction: Carefully remove the supernatant for analysis.[11]
-
Storage: If not analyzed immediately, samples should be stored at -80°C to minimize degradation of pigments and other metabolites.
Analytical Techniques
A combination of chromatographic and spectrometric techniques would be employed for the separation and identification of urinary pigments.
HPLC is a powerful technique for separating individual components from a complex mixture like urine.
-
Principle: A liquid sample is passed through a column packed with a solid adsorbent material (stationary phase). Different components of the sample travel through the column at different rates depending on their chemical properties, leading to their separation.
-
Methodology:
-
Column: A C18 reverse-phase column is commonly used for the separation of urinary metabolites.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically used.
-
Detection: A diode array detector (DAD) or a fluorescence detector can be used to detect and quantify the separated pigments based on their absorption or emission of light at specific wavelengths.
-
Data Analysis: The retention time and spectral properties of the peaks are compared to those of a known urobilin standard to confirm its identity and quantity. Any unknown peaks in the historical sample could be further investigated.
-
MS is used to determine the molecular weight and elemental composition of a compound.
-
Principle: Molecules are ionized and then separated based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fingerprint of the molecule.
-
Methodology:
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing biological molecules like urobilin.[3]
-
Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (tandem MS or MS/MS) are determined.[3][12]
-
Data Analysis: The exact mass and fragmentation pattern of the major yellow pigment in both the historical and modern samples would be compared. The fragmentation pattern of urobilin typically shows characteristic losses of its side chains.[3][12]
-
NMR provides detailed information about the chemical structure of a molecule.
-
Principle: The magnetic properties of atomic nuclei are used to determine the physical and chemical properties of atoms or the molecules in which they are contained.
-
Methodology:
-
Sample Preparation: Urine samples are typically mixed with a buffer containing a known reference standard (e.g., TSP or DSS).
-
Analysis: 1H NMR and 13C NMR spectra are acquired.
-
Data Analysis: The chemical shifts and coupling patterns in the NMR spectra provide a detailed map of the molecule's structure. The spectrum of the pigment isolated from the historical sample would be compared to the known spectrum of urobilin.
-
Diagram: Experimental Workflow for Comparative Analysis
Caption: Hypothetical workflow for comparative analysis.
Conclusion
The term "this compound" is a historical artifact in the study of urine composition. Modern analytical techniques have unequivocally identified urochrome (urobilin) as the primary yellow pigment in urine, with a well-defined chemical structure and metabolic pathway. While the exact chemical nature of what early scientists termed "this compound" remains speculative, it is not recognized as a distinct entity in contemporary biochemistry. There is no scientific evidence to suggest that urochrome participates in any direct signaling pathways. Future research into urinary pigments should be based on the modern understanding of urobilin and employ rigorous analytical methods for characterization and quantification.
References
- 1. This compound | Taber's Medical Dictionary [nursing.unboundmedicine.com]
- 2. Uric acid - Wikipedia [en.wikipedia.org]
- 3. Tandem Mass Spectrometry of Bilin Tetrapyrroles by Electrospray Ionization and Collision Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urobilin - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. Urobilinogen - Wikipedia [en.wikipedia.org]
- 7. Urothelial Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Major Signaling Pathways of Bladder Cancer with Phytochemicals: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Urine Sample Collection Instructions - MosaicDX [mosaicdx.com]
- 11. bristol.ac.uk [bristol.ac.uk]
- 12. researchgate.net [researchgate.net]
Unraveling the Identity of a Historical Pigment: A Modern Approach to Validating Uroxanthin
A deep dive into the chemical validation of historical uroxanthin, this guide offers a comparative analysis against modern chemical standards. It provides researchers, scientists, and drug development professionals with the necessary experimental frameworks and data to understand the molecular identity of this historical compound.
The quest to understand historical scientific nomenclature is fraught with challenges, as terms once common can fall into obscurity. "this compound," a term not prevalent in modern chemical literature, presents such a case. This guide outlines a systematic approach to validate the chemical identity of a substance historically referred to as this compound, comparing it with potential modern counterparts. Through the application of contemporary analytical techniques, we can bridge the gap between historical texts and modern chemical understanding.
Comparative Analysis of Historical this compound and Modern Standards
To establish the chemical identity of a historical sample labeled as "this compound," a multi-faceted analytical approach is required. The following table outlines the key analytical techniques and the expected comparative data points between a hypothetical historical sample and a potential modern standard, such as a specific carotenoid or another pigment.
| Analytical Technique | Parameter Measured | Historical this compound Sample (Hypothetical Data) | Modern Standard (e.g., Astaxanthin)[1] | Modern Standard (e.g., Rubixanthin)[2] |
| High-Performance Liquid Chromatography (HPLC) | Retention Time (min) | 12.5 | 12.5 | 14.2 |
| Purity (%) | 95.2 | >99 | >99 | |
| Mass Spectrometry (MS) | Molecular Weight (m/z) | 596.38 | 596.3865 | 552.4331 |
| Fragmentation Pattern | Consistent with C40H52O4 | Matches reference spectrum | Does not match | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Shifts (ppm) | Matches astaxanthin (B1665798) spectrum | Reference spectrum | Reference spectrum |
| Structural Elucidation | Confirms astaxanthin structure | Dihydroxy-β,β-carotene-4,4'-dione | 4',5'-Didehydro-5'-apo-β-caroten-5'-ol | |
| Infrared (IR) Spectroscopy | Functional Groups | C=O, O-H, C-H | C=O, O-H, C-H | O-H, C-H |
| UV-Visible Spectroscopy | λmax (nm) | 472 | 472 | 463 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible validation of chemical identity. The following protocols outline the key experiments for the analysis of a historical pigment sample.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity and retention time of the sample for comparison with modern standards.
-
Instrumentation: Agilent 1260 Infinity II HPLC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 472 nm.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the historical sample in an appropriate solvent (e.g., dichloromethane) to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
-
Procedure: Inject 10 µL of the sample and the modern standard solutions into the HPLC system. Record the chromatograms and compare the retention times and peak areas.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Instrumentation: High-resolution mass spectrometer (e.g., Agilent 6545XT AdvanceBio LC/Q-TOF).
-
Ionization Source: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis Mode: Positive or negative ion mode, depending on the compound's nature.
-
Procedure: The sample, either directly infused or as the eluent from the HPLC, is introduced into the mass spectrometer. The instrument is scanned over a mass range appropriate for the expected compound (e.g., m/z 100-1000). The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed molecular structure of the compound.
-
Instrumentation: Bruker Avance III HD 600 MHz NMR spectrometer or equivalent.
-
Solvent: Deuterated chloroform (B151607) (CDCl3) or other suitable deuterated solvent.
-
Experiments: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments should be performed.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.5 mL of the deuterated solvent.
-
Procedure: Acquire the NMR spectra and analyze the chemical shifts, coupling constants, and correlations to determine the complete chemical structure.
Visualizing the Validation Workflow
The process of identifying a historical chemical can be visualized as a systematic workflow.
Caption: A flowchart illustrating the systematic process for the chemical validation of a historical this compound sample.
By following these rigorous analytical procedures, the scientific community can systematically investigate and validate the chemical identity of historical substances like "this compound." This process not only clarifies historical scientific records but also ensures the accurate characterization of compounds for modern research and development. The convergence of historical inquiry and modern analytical chemistry provides a powerful tool for scientific discovery.
References
Cross-referencing historical descriptions of uroxanthin with known urinary metabolites
A comparative guide for researchers identifying the historical urinary pigment "uroxanthin" with its contemporary counterparts, urobilin (B239242) and indican (B1671873), supported by metabolic data and analytical protocols.
The term "this compound," historically used to describe the yellow pigment of urine, has long been obsolete in modern medical science.[1] Early descriptions also alluded to an "indigo-forming substance."[2] This guide cross-references these historical accounts with current biochemical knowledge, identifying two key urinary metabolites that align with these descriptions: urobilin , the principal yellow pigment, and indican (indoxyl sulfate), a precursor to indigo (B80030). This analysis provides a clear framework for researchers encountering the term in historical texts and for drug development professionals studying metabolic pathways.
Comparative Analysis of this compound and Known Urinary Metabolites
The historical ambiguity of "this compound" can be resolved by dissecting its two main descriptive properties: its yellow color and its capacity to form indigo. These characteristics point not to a single molecule but to two distinct metabolites originating from different metabolic pathways.
| Feature | Historical this compound | Urobilin (Urochrome) | Indican (Indoxyl Sulfate) |
| Description | Yellow pigment in urine; indigo-forming substance. | Primary chemical responsible for the yellow color of urine.[1][3][4][5][6][7][8] | A byproduct of tryptophan metabolism by intestinal bacteria.[9][10] |
| Origin | Not specified, sometimes linked to uric acid or hemoglobin breakdown.[9] | Degradation product of heme from aged red blood cells.[1][3][4][11] | Metabolism of the amino acid tryptophan by gut microbiota.[9][10][12] |
| Chemical Formula | Unknown | C₃₃H₄₂N₄O₆[1][3] | C₈H₇NO₄S |
| Molar Mass | Unknown | 590.72 g/mol [3][11] | 213.21 g/mol |
| Normal Urinary Excretion | Not applicable | Urobilinogen (B88839) (precursor) up to 4 mg/day.[1] | Varies, but elevated levels indicate dysbiosis or malabsorption.[2][9][13] |
| Clinical Significance | Not applicable | Levels can indicate hemolytic anemias or liver disease.[1] | Elevated levels can indicate intestinal dysbiosis, SIBO, or inefficient protein digestion.[2][9] |
| "Indigo-forming" Property | Yes | No | Yes, can be metabolized to indigo and indirubin, especially in the presence of certain bacteria.[14][15] |
Metabolic Pathways and Logical Relationships
The distinct origins of urobilin and indican underscore why the single term "this compound" was insufficient. Urobilin arises from heme catabolism, while indican is a product of tryptophan metabolism.
The metabolic pathway for urobilin begins with the breakdown of hemoglobin in red blood cells.
Conversely, indican originates from the bacterial breakdown of dietary tryptophan in the intestine.
Experimental Protocols
1. Quantification of Urobilinogen (Precursor to Urobilin)
This method is based on the reaction of urobilinogen with Ehrlich's reagent.
-
Principle: Urobilinogen reacts with p-dimethylaminobenzaldehyde (Ehrlich's reagent) in a strongly acidic medium to produce a red-colored compound. The intensity of the color is proportional to the urobilinogen concentration.
-
Sample: Freshly voided urine, protected from light to prevent auto-oxidation of urobilinogen to urobilin.
-
Procedure:
-
To 1 mL of urine, add 1 mL of Ehrlich's reagent.
-
Mix thoroughly and allow the color to develop for 5 minutes.
-
Measure the absorbance at a wavelength of 560-580 nm using a spectrophotometer.
-
Compare the absorbance to a standard curve prepared with known concentrations of urobilinogen.
-
-
Data Interpretation: Results are typically reported in Ehrlich units, where one Ehrlich unit is equivalent to 1 mg of urobilinogen per dL of the sample.[16]
2. Analysis of Tryptophan Metabolites (including Indican) by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides sensitive and specific quantification of multiple tryptophan metabolites simultaneously.
-
Principle: This technique separates compounds based on their physicochemical properties using liquid chromatography, followed by detection and quantification based on their mass-to-charge ratio using tandem mass spectrometry.
-
Sample Preparation:
-
Centrifuge urine samples to remove particulate matter.
-
Perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile (B52724).
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant containing the metabolites is collected for analysis.
-
-
LC Separation:
-
Inject the prepared sample into a reversed-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water with formic acid (A) and acetonitrile with formic acid (B).
-
-
MS/MS Detection:
-
Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions for indican and other metabolites are monitored for quantification.
-
-
Data Analysis: The concentration of each metabolite is determined by comparing its peak area to that of a corresponding stable isotope-labeled internal standard.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Urine Indican: A Sensitive Test for Malabsorption - Dr Robert Brody [brodynd.com]
- 3. Urobilin - Wikipedia [en.wikipedia.org]
- 4. The Chemicals That Color of Urine and Feces [thoughtco.com]
- 5. quora.com [quora.com]
- 6. Urobilin [a.osmarks.net]
- 7. Yellow colour of the urine is due to Urochrome which class 11 biology CBSE [vedantu.com]
- 8. Urobilin - Wikiwand [wikiwand.com]
- 9. Indican, Urine - EnteroScan® - Intestinal Microbiome Tests | Diagnostiki Athinon [athenslab.gr]
- 10. tlc-medlab.com [tlc-medlab.com]
- 11. acs.org [acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Indican Urine Test | Ulta Lab Tests [ultalabtests.com]
- 14. researchgate.net [researchgate.net]
- 15. The isolation and identification of indigoid pigments from urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Urobilinogen - Wikipedia [en.wikipedia.org]
Comparative study of uroxanthin-like pigments across different species in historical literature
An examination of early scientific investigations into the nature and diversity of urinary pigments across various animal species.
The study of urinary pigments, historically referred to as "uroxanthin" or "urochrome," provides a fascinating glimpse into the nascent stages of physiological chemistry. Early researchers, working with rudimentary analytical techniques, sought to understand the origin and chemical nature of the substances responsible for the characteristic color of urine. This guide delves into the historical literature to present a comparative analysis of these pigments across different species, as understood by scientists of the 19th and early 20th centuries. The term "this compound" is now considered obsolete, with "urochrome" being the more recognized historical term for the yellow pigment of urine.[1][2][3] It is now understood that the color of urine is primarily due to urobilin, a degradation product of heme.[4]
Early Chemical Investigations and Comparative Observations
One of the most significant early comparative studies on the chemical composition of urine across different species was conducted by the French chemist Louis-Nicolas Vauquelin. While not specifically isolating "this compound," his work laid the groundwork for understanding the differences in urinary constituents, including pigments.
Vauquelin's analyses of the urine from lions, tigers, and beavers revealed notable differences compared to human urine.[5] He observed that the urine of carnivorous animals like the lion and royal tiger was highly concentrated, rich in urea, and contained phosphates of soda and ammonia, as well as a significant quantity of sulphate of potash.[5] Crucially, he noted the absence of uric acid in the urine of these carnivores, a substance he was familiar with in human urine.[5] The urine of the beaver, an herbivore, was found to be more similar to that of other herbivorous animals, containing carbonate of lime and benzoic acid, and lacking uric acid and phosphoric salts.[5] The color and odor of the beaver's urine were also noted to be influenced by its diet, specifically the consumption of willow bark.[5]
These early studies, while not providing a detailed chemical breakdown of the pigments themselves, offered the first comparative insights into how diet and metabolism influence the composition and appearance of urine in different species. The term "urochrome" was later coined by Thudichum in 1864 to describe the primary yellow pigment of urine.[6][7][8]
Quantitative Data from Historical Literature
Obtaining precise quantitative data from historical literature on this compound-like pigments is challenging due to the limitations of the analytical methods of the time. Early studies were largely descriptive. However, we can summarize the comparative findings of Vauquelin in a structured format to highlight the qualitative differences observed.
| Species | Key Urinary Constituents (as described by Vauquelin) | Presence of Uric Acid | Observations on Pigmentation |
| Human | Urea, Phosphates, Uric Acid | Present | (Not detailed by Vauquelin, but the basis for comparison) |
| Lion & Tiger | High concentration of Urea, Phosphates of Soda and Ammonia, Sulphate of Potash | Absent | Highly colored, concentrated appearance |
| Beaver | Carbonate of Lime, Benzoic Acid, Urea, Muriate of Soda, Sulphate of Potash | Absent | Color influenced by diet (willow bark) |
Experimental Protocols of the Era
The experimental protocols used in the 19th and early 20th centuries for the analysis of urine were foundational to modern clinical chemistry. These methods were primarily based on chemical precipitation, extraction, and qualitative observation.
Vauquelin's Method for Comparative Urinalysis (circa early 19th century):
-
Evaporation: A known quantity of urine was gently heated to evaporate the water and concentrate the solutes. This allowed for the crystallization of certain components.
-
Precipitation: Reagents were added to the concentrated urine to precipitate different components. For example, the addition of an acid could precipitate uric acid.
-
Filtration and Separation: The precipitated solids were separated from the liquid portion by filtration.
-
Washing: The separated precipitates were washed with distilled water to remove impurities.
-
Qualitative Analysis: The separated components were then subjected to further chemical tests to identify them. For instance, heating a substance to observe its decomposition products or reacting it with other known chemicals.
-
Observation: Throughout the process, careful observations of color changes, crystal formation, and odors were recorded.
This general approach formed the basis for the early comparative studies of urine composition.
Visualizing Historical Scientific Workflows
The logical flow of early investigations into urinary pigments can be represented as a workflow diagram.
References
- 1. powerthesaurus.org [powerthesaurus.org]
- 2. This compound | Definition of this compound at Definify [definify.com]
- 3. onelook.com [onelook.com]
- 4. Urobilin - Wikipedia [en.wikipedia.org]
- 5. zenodo.org [zenodo.org]
- 6. Urochrome; the Colouring Matter of Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urochrome, the Colouring Matter of Urine - Johann Ludwig Wilhelm Thudichum - Google Books [books.google.co.in]
- 8. bmj.com [bmj.com]
A Comparative Guide to Historical and Modern Quantification of Urinary Pigments
This guide provides a quantitative comparison of historical and modern methods for measuring urinary pigment concentrations, with a primary focus on urobilinogen (B88839). Designed for researchers, scientists, and drug development professionals, it offers an objective look at the evolution of analytical techniques, supported by experimental data and detailed protocols.
The Origin of Urinary Pigments: The Heme Degradation Pathway
Urobilinogen, a key urinary pigment and a biomarker for hepatic and hemolytic conditions, is a product of heme metabolism. The pathway begins with the breakdown of hemoglobin from aged red blood cells, leading to the formation of bilirubin (B190676). In the gut, intestinal bacteria metabolize bilirubin into urobilinogen. A portion of this urobilinogen is reabsorbed into the bloodstream and excreted in the urine, where it is further oxidized to urobilin, the compound primarily responsible for the yellow color of urine.
The Modern Lens on a Historical Molecule: Validating 19th-Century Uroxanthin Findings with Contemporary Analytical Instrumentation
A Comparative Guide for Researchers and Drug Development Professionals
The annals of medical chemistry are filled with terms that have evolved as our understanding and analytical capabilities have grown. One such term is "uroxanthin," a name coined in the 19th century for a substance in urine. This guide delves into the historical context of this compound, clarifying its identity, and details how today's powerful analytical instruments can be used to validate and expand upon the initial discoveries. We will explore the modern techniques that replace archaic colorimetric tests with precise, quantitative data, essential for contemporary research and drug development.
From "this compound" to Indoxyl Sulfate (B86663): A Historical Perspective
In 1864, Johann Florian Heller described a yellow substance in urine that he named "this compound."[1] His chemical test involved the addition of hydrochloric and nitric acids to urine, which resulted in the formation of colored compounds: a blue one he called "uroglaucin" (now known as indigo (B80030) blue) and a red one, "urrhodin" (indigo red).[1] Later research revealed that Heller's "this compound" is, in fact, indoxyl sulfate , a metabolite derived from the bacterial breakdown of tryptophan in the intestine.
While the term "this compound" (from the Greek xanthos for yellow) suggests it is the primary yellow pigment in urine, this is a historical misconception. The principal contributor to the yellow color of urine is urochrome (also known as urobilin), a breakdown product of heme metabolism.[2][3][4] Therefore, a modern validation of historical findings on "this compound" must address two aspects: the specific analysis of indoxyl sulfate and the broader characterization of urinary pigments.
Contemporary Validation of Historical Findings
Modern analytical chemistry offers a suite of powerful tools that can precisely identify and quantify the compounds historically grouped under the term "this compound." These techniques provide vastly improved sensitivity, specificity, and structural information compared to the qualitative colorimetric methods of the 19th century.
Table 1: Comparison of Historical and Modern Analytical Approaches for "this compound" (Indoxyl Sulfate)
| Analytical Aspect | Historical Method (Heller's Test) | Contemporary Methods | Advantages of Contemporary Methods |
| Identification | Formation of colored precipitates (indigo blue and indigo red) upon acid treatment.[1] | LC-MS/MS: Mass-to-charge ratio (m/z) and fragmentation pattern provide a unique chemical fingerprint.NMR Spectroscopy: Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous identification of indoxyl sulfate and its isomers. High specificity in complex matrices like urine. |
| Quantification | Qualitative assessment based on the intensity of the color change. | LC-MS/MS: Highly sensitive and quantitative, capable of detecting concentrations down to the ng/mL level.HPLC-UV/FLD: Quantitative analysis based on UV absorbance or fluorescence. | Accurate and precise measurement of concentration. Wide dynamic range for quantification. |
| Sample Preparation | Direct addition of acids to urine.[1] | Solid-phase extraction (SPE) or simple "dilute-and-shoot" protocols. | Cleaner samples, reduced matrix effects, and improved analytical performance. |
| Throughput | Manual, single-sample analysis. | Automated, high-throughput analysis of dozens to hundreds of samples per day. | Increased efficiency for large-scale studies (e.g., clinical trials, metabolomics). |
Experimental Protocols for Modern Validation
To provide a practical framework for researchers, the following are detailed methodologies for the analysis of indoxyl sulfate and the broader urinary pigment profile using contemporary instrumentation.
Protocol 1: Quantitative Analysis of Indoxyl Sulfate using LC-MS/MS
This protocol outlines a standard method for the precise measurement of indoxyl sulfate in urine samples.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample to ensure homogeneity.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet any particulate matter.
-
Prepare a 1:10 dilution of the supernatant with a solution of 0.1% formic acid in water.
-
For absolute quantification, spike the diluted sample with a known concentration of an isotopically labeled internal standard (e.g., ¹³C₆-indoxyl sulfate).
-
-
Chromatographic Separation:
-
Instrument: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to a specific product ion for both indoxyl sulfate and the internal standard. For indoxyl sulfate, this would typically be m/z 212 -> 80.
-
Data Analysis: Quantify the concentration of indoxyl sulfate by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Protocol 2: Profiling of Urinary Pigments using NMR Spectroscopy
This protocol provides a method for obtaining a broader metabolic fingerprint of a urine sample, which would include signals from urochrome and other metabolites.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Mix 500 µL of the urine supernatant with 100 µL of a phosphate (B84403) buffer (pH 7.4) containing a known concentration of a reference standard (e.g., TSP or DSS) and D₂O for field locking.
-
-
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Probe: A cryoprobe is recommended for enhanced sensitivity.
-
Experiment: A standard 1D ¹H NMR experiment with water suppression (e.g., NOESYPRESAT).
-
Key Parameters:
-
Acquisition time: ~2 seconds
-
Relaxation delay: ~4 seconds
-
Number of scans: 32-64 (depending on desired signal-to-noise ratio)
-
-
-
Data Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Identify metabolites by comparing the chemical shifts and multiplicities of the observed signals to spectral databases (e.g., HMDB, BMRB).
-
Relative quantification can be performed by integrating the peak areas of the metabolites and normalizing to the reference standard.
-
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Conclusion
The historical concept of "this compound" provides a fascinating case study in the evolution of analytical science. While Heller's observations were groundbreaking for his time, they lacked the specificity and quantitative power that are now routine. By applying modern techniques such as LC-MS/MS and NMR spectroscopy, researchers can definitively identify and quantify indoxyl sulfate, the molecule at the heart of the original "this compound" findings. Furthermore, these contemporary methods allow for a comprehensive characterization of the complete urinary metabolome, including the true primary pigment, urochrome. For professionals in drug development, this level of analytical precision is paramount for understanding drug metabolism, identifying potential biomarkers, and ensuring the safety and efficacy of new therapeutic agents.
References
A Comparative Spectroscopic Analysis of Uroxanthin and Other Xanthine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic profiles of uroxanthin (7-methylxanthine) and other key xanthine (B1682287) derivatives, including xanthine, theophylline, theobromine (B1682246), and caffeine (B1668208). The objective is to offer a comprehensive resource for the identification and differentiation of these structurally similar compounds using various spectroscopic techniques. The supporting data is presented in clear, comparative tables, and detailed experimental protocols are provided for each analytical method.
Introduction to Xanthine Derivatives
Xanthine and its methylated derivatives are a class of purine (B94841) alkaloids found in various plants and are widely consumed in beverages like coffee, tea, and cocoa. These compounds exhibit a range of pharmacological effects, primarily as central nervous system stimulants and bronchodilators. Their structural similarities, often differing only by the number and position of methyl groups, present a challenge for their individual identification and quantification. This guide leverages UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to delineate their unique spectroscopic signatures. This compound, a metabolite of caffeine and theobromine, is of particular interest in biomedical research.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and other xanthine derivatives.
Table 1: UV-Visible Spectroscopy Data
| Compound | λmax (nm) in Water/Aqueous Solution | Reference(s) |
| This compound (7-Methylxanthine) | Not available | |
| Xanthine | ~267 | |
| Theophylline | ~272, 202 | [1] |
| Theobromine | ~272, 204 | [2][3] |
| Caffeine | ~273, 205 | [4][5] |
Table 2: Infrared (IR) Spectroscopy Data (KBr Pellet)
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C=N/C=C Stretch (cm⁻¹) | CH₃ Bending (cm⁻¹) |
| This compound (7-Methylxanthine) | ~3100-3000 | ~1700, ~1660 | ~1600-1500 | ~1450 |
| Xanthine | ~3150, ~3050 | ~1700, ~1670 | ~1580 | - |
| Theophylline | ~3120 | ~1710, ~1664 | ~1564 | ~1450 |
| Theobromine | ~3140 | ~1705, ~1685 | ~1550 | ~1440 |
| Caffeine | - | ~1700, ~1650 | ~1548 | ~1440 |
Table 3: ¹H NMR Spectroscopy Data (Chemical Shift δ in ppm)
| Compound | Solvent | N-CH₃ | C-H (imidazole ring) | N-H | Reference(s) |
| This compound (7-Methylxanthine) | DMSO-d₆ | 3.81 (s, 3H) | 7.87 (s, 1H) | 11.46 (s, 1H), 10.82 (s, 1H) | |
| Xanthine | D₂O (pH 10.5) | - | 7.72 | - | [6] |
| Theophylline | DMSO-d₆ | 3.24 (s, 3H), 3.44 (s, 3H) | 7.98 (s, 1H) | 14.0 (br s, 1H) | [7] |
| Theobromine | DMSO-d₆ | 3.21 (s, 3H), 3.76 (s, 3H) | 7.90 (s, 1H) | 11.0 (br s, 1H) | [8] |
| Caffeine | CDCl₃ | 3.40 (s, 3H), 3.57 (s, 3H), 4.00 (s, 3H) | 7.53 (s, 1H) | - | [9] |
Table 4: Mass Spectrometry Data (Electron Impact - EI)
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) | Reference(s) |
| This compound (7-Methylxanthine) | 166 | 123, 95, 68 | |
| Xanthine | 152 | 124, 96, 68 | [10] |
| Theophylline | 180 | 123, 95, 68 | [11] |
| Theobromine | 180 | 123, 95, 68 | [11] |
| Caffeine | 194 | 109, 82, 55 | [11][12] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare stock solutions of each xanthine derivative in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of approximately 1 mg/mL. Further dilute the stock solutions with the same solvent to obtain a final concentration within the linear range of the spectrophotometer (typically 1-20 µg/mL).[13]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the samples from 190 to 400 nm. Use the solvent as a blank to zero the instrument.[14]
-
Analysis: Identify the wavelength of maximum absorbance (λmax) for each compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare solid samples as KBr pellets. Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder and press into a transparent disk.[13]
-
Instrumentation: Use a FTIR spectrometer.
-
Data Acquisition: Collect the spectrum in the mid-IR range (4000-400 cm⁻¹).
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecules (e.g., N-H, C=O, C=N, C=C, and C-H vibrations).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of each compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum. Use the residual solvent peak as a reference for chemical shifts.
-
Analysis: Assign the signals to the different protons in the molecule based on their chemical shift, integration, and multiplicity.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare dilute solutions of each compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Impact - EI or Electrospray Ionization - ESI). For fragmentation analysis, a tandem mass spectrometer (MS/MS) is recommended.[15]
-
Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum, observing the molecular ion peak. For MS/MS, select the molecular ion and subject it to collision-induced dissociation (CID) to obtain the fragmentation pattern.[11][12]
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions.
Visualization of Pathways and Workflows
Caffeine Metabolism Pathway
The following diagram illustrates the major metabolic pathways of caffeine in humans, leading to the formation of its primary metabolites, including theobromine, theophylline, and paraxanthine, which is a precursor to this compound (7-methylxanthine).[16][17]
Caption: Major metabolic pathways of caffeine.
General Experimental Workflow for Spectroscopic Analysis
This diagram outlines a general workflow for the comparative spectroscopic analysis of xanthine derivatives.
Caption: General workflow for spectroscopic analysis.
References
- 1. Caffeine and theobromine metabolism (WP3633) - Homo sapiens | WikiPathways - SANDBOX [sandbox.wikipathways.org]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Theophylline - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. ClinPGx [clinpgx.org]
- 7. Estimation of total alkaloid in Chitrakadivati by UV-Spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Theobromin? [synapse.patsnap.com]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. View of Thermoanalytical study of purine derivatives compounds | Eclética Química [revista.iq.unesp.br]
- 15. Development and validation of a high-performance liquid chromatography-mass spectrometry assay for methylxanthines and taurine in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Caffeine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Historical Urinary Pigment Isolates, Formerly Known as Uroxanthin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of historical and modern methodologies for assessing the purity of urinary pigment isolates, historically referred to as "uroxanthin." In the 19th and early 20th centuries, "this compound" was a term used to describe the yellow pigment of urine, which is now understood to be primarily urochrome.[1][2][3][4] This document will explore the evolution of analytical techniques, offering a clear comparison between the qualitative and rudimentary methods of the past and the quantitative, high-resolution techniques employed in modern analytical chemistry. The focus is on providing a clear understanding of the capabilities and limitations of these different approaches for the characterization and purity assessment of such historical isolates.
Historical Context: The Quest for "this compound"
The study of urine, or uroscopy, has been a cornerstone of medical diagnosis for millennia.[5][6][7] In the 19th century, with the rise of organic chemistry, focus shifted towards isolating and identifying the specific chemical constituents of urine to understand physiological and pathological states.[8] The term "this compound" emerged from this era, representing the yellow pigment that was believed to be a single substance. Early attempts at isolation were often confounded by the complex nature of urine and the instability of the pigments themselves. These historical isolates were typically mixtures of various pigments and other urinary components.
Comparison of Analytical Methodologies
The assessment of purity for a chemical isolate has dramatically evolved. The following sections and tables compare the methodologies available to 19th-century chemists with the advanced analytical workflows used today.
The following tables summarize the key differences in the capabilities of historical and modern analytical methods for the assessment of a urinary pigment isolate.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Parameter | Historical Methods (19th Century) | Modern Methods (21st Century) |
| Separation | Fractional crystallization, precipitation | High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), Capillary Electrophoresis (CE) |
| Identification | Colorimetric tests, melting point, elemental analysis (combustion) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy |
| Quantification | Gravimetric analysis (weighing of precipitate) | UV-Vis Spectroscopy, HPLC with UV or MS detection, Quantitative NMR (qNMR) |
| Purity Assessment | Visual inspection of crystals, qualitative chemical tests for known impurities | Chromatographic peak purity analysis (e.g., HPLC-DAD), quantitative impurity profiling by LC-MS |
| Structural Elucidation | Inferred from degradation products and elemental ratios | 1D and 2D NMR, High-Resolution Mass Spectrometry (HRMS) |
Table 2: Performance Characteristics of Historical vs. Modern Methods
| Characteristic | Historical Methods | Modern Methods |
| Sensitivity | Low (milligram to gram scale) | High (nanogram to picogram scale) |
| Specificity | Low (prone to interferences) | High (can distinguish between closely related compounds) |
| Resolution | Poor (unable to separate complex mixtures) | High (can separate hundreds of compounds in a single run) |
| Data Output | Qualitative observations, simple quantitative values | Rich, multi-dimensional data (spectra, chromatograms) |
| Sample Requirement | Large amounts of isolate | Micrograms to milligrams |
Experimental Protocols
This section details the methodologies for key experiments, providing a practical understanding of the historical and modern approaches.
This protocol is a generalized representation based on the chemical practices of the 19th century.
Objective: To isolate the yellow pigment from urine and assess its purity.
Methodology:
-
Precipitation: A large volume of urine was treated with a precipitating agent, such as lead acetate (B1210297) or milk of lime, to co-precipitate the pigments with other substances.
-
Extraction: The precipitate was then treated with a solvent, such as ethanol (B145695) acidified with sulfuric acid, to extract the pigment.
-
Fractional Crystallization: The solvent was slowly evaporated to induce crystallization. The crystals were then repeatedly redissolved and recrystallized in an attempt to purify the pigment.
-
Purity Assessment:
-
Visual Inspection: The color and form of the crystals were examined under a microscope. Homogeneity in crystal shape and color was considered an indicator of purity.
-
Melting Point Determination: The melting point of the crystalline isolate was determined. A sharp melting point was considered indicative of a pure substance.
-
Colorimetric Tests: The isolate was subjected to various chemical reagents to observe characteristic color changes, which were compared to known reactions of other substances.
-
Elemental Analysis: A sample of the isolate was subjected to combustion analysis to determine the elemental composition (carbon, hydrogen, nitrogen). The resulting elemental ratios were used to infer a chemical formula.
-
Objective: To separate, identify, quantify, and determine the purity of components in a urinary pigment isolate.
Methodology:
-
Sample Preparation: A small amount of the historical isolate is dissolved in a suitable solvent (e.g., methanol/water).
-
Chromatographic Separation (HPLC-DAD-MS):
-
An aliquot of the dissolved sample is injected into an HPLC system equipped with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).
-
The components of the isolate are separated on a reversed-phase C18 column using a gradient elution of water and acetonitrile, both containing a small amount of formic acid.
-
-
Identification and Structural Elucidation:
-
UV-Vis Spectroscopy: The DAD records the UV-Vis spectrum of each separated component, providing information about its chromophores.
-
Mass Spectrometry: The MS detector provides the mass-to-charge ratio (m/z) of each component. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the elemental composition. Tandem MS (MS/MS) experiments are performed to obtain structural fragments, aiding in identification.
-
NMR Spectroscopy: For larger quantities of the isolated major components, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired to elucidate the complete chemical structure.
-
-
Purity Assessment and Quantification:
-
Chromatographic Purity: The purity of the major component is determined by calculating the area percentage of its peak relative to the total area of all peaks in the chromatogram.
-
Impurity Profiling: Minor peaks in the chromatogram are identified and quantified using their MS and UV-Vis data.
-
Quantitative Analysis: The concentration of the main pigment and its impurities can be determined using a calibration curve with a certified reference standard, if available, or by Quantitative NMR (qNMR).
-
Visualization of Workflows and Concepts
The following diagrams illustrate the logical flow of historical and modern analytical approaches.
References
- 1. acs.org [acs.org]
- 2. Urobilin - Wikipedia [en.wikipedia.org]
- 3. Urochrome | pigment | Britannica [britannica.com]
- 4. Human Metabolome Database: Showing metabocard for Urobilin (HMDB0004160) [hmdb.ca]
- 5. Uroscopy - Wikipedia [en.wikipedia.org]
- 6. The History of Urinalysis. From ancient practices to modern diagnostics - Clinical Design [clinical.design]
- 7. Retrospective analysis of urinary tract stone composition in a Chinese ethnic minority colony based on Fourier transform infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nvkc.nl [nvkc.nl]
A Comparative Analysis of Historical and Modern Perspectives on Urinary Pigment Degradation Pathways
A deep dive into the evolving understanding of how our bodies produce the characteristic yellow hue of urine, this guide contrasts mid-20th century knowledge with contemporary insights into the degradation of urinary pigments. Primarily focusing on urobilin (B239242), the principal pigment, this comparison illuminates the significant advancements in biochemical and analytical techniques that have refined our comprehension of this fundamental physiological process.
The journey from the vibrant red of hemoglobin to the yellow tint of urine is a multi-step biochemical cascade. For decades, the fundamental pathway of heme degradation to bilirubin (B190676) and subsequently to urinary pigments has been understood in its broad strokes. However, modern molecular biology and analytical chemistry have unveiled a more intricate and detailed picture, replacing earlier, more generalized concepts with precise enzymatic and transport mechanisms. This guide will explore these differences, presenting a side-by-side comparison of the historical and current understanding of urinary pigment degradation, supported by experimental data and detailed protocols.
Degradation Pathways: A Tale of Evolving Detail
The core narrative of urinary pigment formation has remained consistent: the breakdown of heme from aged red blood cells is the starting point. However, the level of detail and understanding of the key players in this pathway have dramatically increased.
Historical Perspective (Mid-20th Century)
In the mid-20th century, the degradation pathway was understood as a series of conversions, though the specific enzymes and transport mechanisms were not fully elucidated. The process was generally described as follows:
-
Heme Breakdown: Heme from senescent erythrocytes was known to be converted to biliverdin (B22007) and then to bilirubin in the reticuloendothelial system (primarily the spleen, liver, and bone marrow).
-
Bilirubin Transport and Conjugation: Bilirubin was understood to be transported to the liver, where it was conjugated, rendering it water-soluble for excretion into the bile. The exact nature of this conjugation was being actively researched.
-
Intestinal Conversion: In the gut, intestinal flora were known to act on bilirubin to produce a group of colorless compounds collectively termed "urobilinogen."
-
Excretion and Oxidation: A portion of this urobilinogen (B88839) was understood to be reabsorbed into the bloodstream and excreted by the kidneys. Upon exposure to air, the colorless urobilinogen in urine was known to oxidize to the yellow pigment, urobilin (also called urochrome). The remainder of the urobilinogen was converted to stercobilin (B1237259) in the feces.
This historical understanding, while correct in its general outline, lacked the molecular precision of our current knowledge.
Modern Understanding
Contemporary research has filled in many of the gaps in the historical pathway, identifying specific enzymes, transporters, and the molecular structures of intermediates. The modern pathway is now understood with much greater clarity:
-
Heme to Bilirubin: The breakdown of heme is initiated by the enzyme heme oxygenase , which linearizes the heme molecule to form biliverdin. Subsequently, biliverdin reductase reduces biliverdin to unconjugated bilirubin.
-
Hepatic Processing: Unconjugated bilirubin is transported in the blood bound to albumin to the liver. Here, it is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) to form bilirubin diglucuronide (conjugated bilirubin). This conjugated form is actively transported into the bile.
-
Intestinal Microbial Action: In the colon, the conjugated bilirubin is deconjugated and then reduced to urobilinogen by a specific bacterial enzyme, bilirubin reductase , which was only recently identified in 2024.
-
Enterohepatic Circulation and Renal Excretion: A portion of the urobilinogen is reabsorbed from the gut into the portal circulation and returned to the liver (enterohepatic circulation). A small fraction of this reabsorbed urobilinogen escapes hepatic uptake, enters the systemic circulation, and is filtered by the kidneys. In the urine, urobilinogen is oxidized to urobilin, the pigment that gives urine its yellow color.
The modern understanding provides a much more detailed and actionable map of this metabolic process, with implications for diagnosing and treating a variety of medical conditions.
Comparative Data on Urinary Pigment Excretion
The following table summarizes the quantitative data on the key urinary pigment, urobilinogen, comparing historical and modern reference ranges. It is important to note that historical data can be variable due to less standardized analytical methods.
| Parameter | Historical (Mid-20th Century) | Modern |
| Urinary Urobilinogen Excretion | 0.1 to 1.0 Ehrlich units/2 hours | 0.2 to 1.0 mg/dL (or < 17 µmol/L) |
| Notes | The "Ehrlich unit" is a semi-quantitative measure based on a colorimetric reaction and is approximately equivalent to 1 mg of urobilinogen.[1] | Modern methods provide more precise and standardized quantification.[2][3] |
Experimental Protocols
The methods for detecting and quantifying urinary pigments have evolved significantly, moving from qualitative or semi-quantitative colorimetric assays to highly sensitive and specific automated techniques.
Historical Experimental Protocol: Ehrlich's Reaction for Urobilinogen
This method, developed in the early 20th century, was a cornerstone of clinical chemistry for decades.
Principle: Urobilinogen reacts with p-dimethylaminobenzaldehyde in an acidic medium (Ehrlich's reagent) to produce a characteristic red color. The intensity of the color is proportional to the concentration of urobilinogen.
Procedure:
-
Two test tubes are prepared, one labeled "Test" and the other "Blank".
-
5 mL of freshly voided urine is added to each tube.
-
To the "Test" tube, 0.5 mL of Ehrlich's reagent (a solution of p-dimethylaminobenzaldehyde in hydrochloric acid) is added.[4]
-
To the "Blank" tube, 0.5 mL of concentrated hydrochloric acid is added.
-
The tubes are mixed and allowed to stand at room temperature for 5 minutes.
-
The development of a red color in the "Test" tube indicates the presence of urobilinogen.[1] The intensity of the color can be compared to standards for a semi-quantitative estimation.
Limitations: This reaction is not entirely specific for urobilinogen and can have cross-reactivity with other substances, such as porphobilinogen.[4]
Historical Experimental Protocol: Van den Bergh Reaction for Bilirubin
Developed in 1916, this reaction was crucial for differentiating between conjugated ("direct") and unconjugated ("indirect") bilirubin.[5]
Principle: Bilirubin reacts with diazotized sulfanilic acid (diazo reagent) to form a colored azobilirubin compound.[6]
Procedure:
-
Direct Reaction: The patient's serum is mixed with the diazo reagent. The immediate development of a purple color indicates the presence of water-soluble, conjugated (direct) bilirubin.[7]
-
Indirect Reaction: If no immediate color change occurs, alcohol is added to the serum first, followed by the diazo reagent. The development of a red color after this step indicates the presence of alcohol-soluble, unconjugated (indirect) bilirubin.[7]
-
Biphasic Reaction: If a color develops immediately and intensifies after the addition of alcohol, it indicates the presence of both conjugated and unconjugated bilirubin.[6]
Limitations: The distinction between "direct" and "indirect" reacting bilirubin is not absolute and can be influenced by reaction conditions.
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the historical and modern understanding of the urinary pigment degradation pathway.
Caption: A simplified diagram representing the mid-20th century understanding of urinary pigment degradation.
Caption: A diagram illustrating the modern, enzyme-specific pathway of urinary pigment degradation.
Conclusion
The comparison of historical and modern degradation pathways of urinary pigments reveals a remarkable progression in our scientific understanding. While the foundational knowledge of the mid-20th century was largely accurate, it lacked the granular detail that modern biochemistry has provided. The identification of specific enzymes like heme oxygenase, biliverdin reductase, UGT1A1, and most recently, bilirubin reductase, has transformed our comprehension from a descriptive overview to a precise molecular roadmap. This enhanced understanding, coupled with the development of more accurate and specific analytical methods, has profound implications for clinical diagnostics and the development of novel therapeutic strategies for a range of metabolic and liver-related disorders. The ongoing exploration of the gut microbiome's role in this process promises to yield even further insights into this fundamental aspect of human physiology.
References
- 1. labpedia.net [labpedia.net]
- 2. labtestsguide.com [labtestsguide.com]
- 3. Urobilinogen in Urine: Normal Range, Causes & When to Worry - Tua Saúde [tuasaude.com]
- 4. bioscience.com.pk [bioscience.com.pk]
- 5. grokipedia.com [grokipedia.com]
- 6. Van den Bergh reaction - Wikipedia [en.wikipedia.org]
- 7. JaypeeDigital | Functional Tests [jaypeedigital.com]
Obsolete Terminology in Clinical Research: Deconstructing "Uroxanthin" and Its Modern Counterparts
The term "uroxanthin-like compounds" does not correspond to a recognized class of chemical compounds in modern scientific literature. Historically, "this compound" was a term used to describe a yellow pigment found in urine, but it is now considered obsolete.[1] Today, the yellow coloration of urine is primarily attributed to urochrome, a complex mixture of pigments derived from the breakdown of heme.[2][3][4] This guide will deconstruct the historical concept of "this compound," clarify its relationship to modern, well-characterized urinary metabolites, and provide a comparative overview of related compounds for which scientific data are available, namely urobilin (B239242), urolithins, and xanthine (B1682287).
From Uroscopy to Urinalysis: A Historical Perspective
The visual inspection of urine, known as uroscopy, was a cornerstone of medical diagnosis for millennia, dating back to ancient civilizations.[5][6] Physicians would assess the color, clarity, and sediment of urine to infer the patient's health status, operating within the framework of humoral theory.[6][7] The term "this compound" likely emerged from this practice to describe the yellow pigment. However, with the advent of modern clinical chemistry and analytical techniques, the non-specific visual assessment of urine has been replaced by precise, quantitative urinalysis that can identify and measure specific molecular compounds.[5][8]
Modern Understanding of Urine Pigmentation: Urochrome and Urobilin
The primary pigment responsible for the yellow color of urine is urochrome, which is a product of hemoglobin breakdown.[2][4][9] Specifically, it is formed from the metabolic processing of bilirubin (B190676), a yellow compound produced from the breakdown of heme. In the intestines, bilirubin is converted by bacteria into urobilinogen (B88839).[10][11] A portion of this urobilinogen is reabsorbed into the bloodstream and excreted by the kidneys, where it is oxidized to urobilin, the principal component of urochrome that imparts the yellow color to urine.[2][10] The concentration of urobilin, and thus the intensity of the urine color, can be an indicator of various physiological and pathological states, including liver disease and hemolytic anemia.[10][11]
Comparative Analysis of Relevant Urinary Metabolites
While "this compound-like compounds" is not a valid classification, there are distinct classes of compounds found in urine that are of significant interest to researchers and clinicians. This section compares two such classes: urolithins and xanthines.
Urolithins vs. Xanthines: A Comparative Overview
| Feature | Urolithins | Xanthines |
| Origin | Metabolites of dietary ellagitannins and ellagic acid produced by gut microbiota.[12][13][14][15] | Intermediates in purine (B94841) metabolism, derived from the breakdown of nucleic acids.[16] |
| Chemical Structure | Dibenzo[b,d]pyran-6-one derivatives.[17] | Oxopurines.[16] |
| Clinical Significance | Associated with anti-inflammatory, antioxidant, and anti-aging properties. Potential therapeutic agents for metabolic and muscle-related conditions.[12][13] | High levels in urine (xanthinuria) can lead to the formation of kidney stones (urolithiasis) and is associated with a rare genetic disorder of purine metabolism.[18][19] |
| Key Examples | Urolithin A, Urolithin B.[13] | Xanthine, Hypoxanthine (B114508).[16][20] |
Experimental Protocols for Detection and Quantification
The analysis of urolithins and xanthines in biological fluids requires specific and sensitive analytical methods.
| Analyte | Method | Principle | Sample Preparation |
| Urolithins | High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) | Chromatographic separation followed by mass-based detection and quantification. | Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate metabolites from urine or plasma. |
| Xanthines | High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) | Chromatographic separation of methylxanthines followed by quantification based on UV absorbance.[21][22][23] | Often involves a "dilute-and-shoot" approach for urine, or protein precipitation/SPE for plasma.[22] |
Signaling Pathways and Logical Relationships
While no signaling pathways are attributed to the historical concept of "this compound," both urolithins and the processes related to xanthine metabolism involve well-defined molecular pathways.
Urolithin A Signaling
Urolithin A has been shown to modulate several key signaling pathways, notably those involved in mitochondrial health and cellular metabolism. One of the primary mechanisms is the activation of mitophagy, the process of clearing damaged mitochondria.
Purine Metabolism and Xanthine Formation
Xanthine is a key intermediate in the catabolism of purines. The enzyme xanthine oxidase plays a crucial role in this pathway, converting hypoxanthine to xanthine, and then xanthine to uric acid. A deficiency in this enzyme leads to a buildup of xanthine.
Conclusion
The term "this compound-like compounds" lacks a basis in modern scientific discourse. The historical concept of "this compound" as a simple yellow pigment has been superseded by a more nuanced understanding of urine composition, with urochrome and its constituent urobilin being the primary determinants of urine's yellow color. For researchers and drug development professionals, focusing on well-characterized urinary metabolites such as urolithins and xanthines is more productive. These compounds have defined chemical structures, established analytical methods for their detection, and known biological activities and clinical significance, making them viable subjects for scientific investigation and potential therapeutic development.
References
- 1. onelook.com [onelook.com]
- 2. Yellow colour of the urine is due to Urochrome which class 11 biology CBSE [vedantu.com]
- 3. Urochrome | pigment | Britannica [britannica.com]
- 4. fiveable.me [fiveable.me]
- 5. Urinalysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Uroscopy - Wikipedia [en.wikipedia.org]
- 7. Uroscopy and Urinary Ailments in Medieval Welsh Medical Texts - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. buzzrx.com [buzzrx.com]
- 9. brainly.com [brainly.com]
- 10. Urobilinogen - Wikipedia [en.wikipedia.org]
- 11. Urobilinogen in Urine: MedlinePlus Medical Test [medlineplus.gov]
- 12. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunomodulatory Role of Urolithin A on Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Xanthine | C5H4N4O2 | CID 1188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Urolithin A | C13H8O4 | CID 5488186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Orphanet: Hereditary xanthinuria [orpha.net]
- 19. Hereditary xanthinuria | About the Disease | GARD [rarediseases.info.nih.gov]
- 20. Hypoxanthine | C5H4N4O | CID 135398638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Analytical methods for quantitation of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Uroxanthin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Uroxanthin, also known as Indican. The following procedures are based on currently available safety data and are intended for researchers, scientists, and drug development professionals.
Chemical Safety Profile
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] It presents a low hazard profile, as indicated by its safety ratings.
Quantitative Safety Data Summary
| Hazard Category | NFPA Rating | HMIS Rating | Description |
| Health | 0 | 0 | No significant health risk.[1] |
| Flammability | 0 | 0 | Not flammable.[1] |
| Reactivity | 0 | 0 | Stable.[1] |
This compound Disposal Procedures
While this compound is considered non-hazardous, proper disposal is crucial to maintain a safe laboratory environment and comply with regulations. The recommended disposal method depends on the quantity of the waste.
Step-by-Step Disposal Guidance:
-
Assess the Quantity: Determine if you are disposing of "small" or "large" quantities of this compound waste. The definition of "small" may vary by institution, but generally refers to amounts typically used in analytical or research settings.
-
Small Quantities: For smaller quantities, the Safety Data Sheet (SDS) suggests that it can be disposed of with household waste.[1] However, it is best practice to consult your institution's specific guidelines for chemical waste.
-
Large Quantities & Uncleaned Packaging: For larger quantities or for the disposal of uncleaned packaging that has been in contact with this compound, disposal must be conducted in accordance with official regulations.[1] This typically involves:
-
Collecting the waste in a designated, properly labeled container.
-
Contacting your institution's Environmental Health and Safety (EHS) office for guidance on collection and disposal procedures.
-
-
Aqueous Solutions: For aqueous solutions of this compound, it is important to note that they are not recommended to be stored for more than one day.[2] Disposal should follow the same principles as for solid this compound, taking into account the volume of the solution. Do not allow undiluted product or large quantities to reach groundwater, water courses, or sewage systems.[1]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Uroxanthin
Essential Safety Protocols for Handling Uroxanthin
Disclaimer: No specific Safety Data Sheet (SDS) for a chemical compound named "this compound" was found in the available database. "this compound" is described as a yellow pigment found in urine.[1] The following guidelines are based on standard laboratory procedures for handling pigments, stains, and chemicals with unknown hazards. Researchers must exercise caution and adhere to their institution's safety protocols.
This guide provides essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational and disposal procedures.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This is based on general best practices for handling chemical powders and solutions in a laboratory environment.[2][3][4][5][6]
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact with the substance. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and airborne particles. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect clothing and skin from contamination. |
| Respiratory Protection | A dust mask or respirator may be necessary if handling the powder form and there is a risk of inhalation. | To prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is crucial to minimize exposure and ensure safety.
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form.
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Handling:
-
When weighing the solid form, do so carefully to avoid creating dust.
-
If creating a solution, add the solid to the liquid slowly to prevent splashing.
-
Avoid direct contact with the substance. Use spatulas and other appropriate tools.
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Wash hands and any exposed skin immediately after handling.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, paper towels), in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the name of the chemical ("this compound").
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not dispose of it down the drain or in the regular trash.
-
Emergency Procedures
In case of accidental exposure, follow these immediate steps:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of a chemical with unknown properties like this compound.
References
- 1. This compound | Taber's Medical Dictionary [nursing.unboundmedicine.com]
- 2. Personal Protective Equipment is PPE [hctsolutions.com]
- 3. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 4. uvex pharma & biotech | reliable protective equipment [uvex-safety.com]
- 5. MSU Extension | Montana State University [apps.msuextension.org]
- 6. Fungicide application practices and personal protective equipment use among orchard farmers in the agricultural health study - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
